molecular formula C9H7N3 B1371594 6-amino-1H-indole-3-carbonitrile CAS No. 625115-91-5

6-amino-1H-indole-3-carbonitrile

Cat. No.: B1371594
CAS No.: 625115-91-5
M. Wt: 157.17 g/mol
InChI Key: VWEPNRNPXXROIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEPNRNPXXROIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658784
Record name 6-Amino-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625115-91-5
Record name 6-Amino-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathways leading to 6-amino-1H-indole-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The strategic combination of the indole scaffold, a key "privileged structure" in numerous biologically active compounds, with a versatile nitrile group and a reactive amino moiety at the 6-position, makes this molecule a significant precursor for a diverse range of pharmaceutical agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a fundamental motif in a vast number of natural products and synthetic compounds that exhibit profound biological activities.[1] Its presence in the essential amino acid tryptophan and the neurotransmitter serotonin highlights its biological importance.[1] Consequently, the development of efficient synthetic routes to functionalized indoles is a cornerstone of modern organic and medicinal chemistry.[2][3][4][5][6] The target molecule, this compound, integrates the indole core with a nitrile group, a versatile precursor for amines and carboxylic acids, and an amino group that can be further functionalized.[1]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a multi-step synthesis commencing from a readily available indole precursor. The primary disconnection points are the C-N bond of the amino group and the C-C bond of the nitrile group. A common and effective strategy involves the introduction of a nitro group at the 6-position of the indole ring, which can then be reduced to the desired amine in the final step. The nitrile group at the 3-position can be installed from a corresponding aldehyde.

This guide will focus on a robust and widely applicable synthetic route, which can be summarized in three key stages:

  • Nitration: Introduction of a nitro group at the C6 position of the indole ring.

  • Cyanation: Conversion of a 3-formyl group to a 3-carbonitrile.

  • Reduction: Reduction of the 6-nitro group to the 6-amino group.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow Indole-3-carboxaldehyde Indole-3-carboxaldehyde 6-Nitro-1H-indole-3-carboxaldehyde 6-Nitro-1H-indole-3-carboxaldehyde Indole-3-carboxaldehyde->6-Nitro-1H-indole-3-carboxaldehyde Nitration 6-Nitro-1H-indole-3-carbonitrile 6-Nitro-1H-indole-3-carbonitrile 6-Nitro-1H-indole-3-carboxaldehyde->6-Nitro-1H-indole-3-carbonitrile Cyanation This compound This compound 6-Nitro-1H-indole-3-carbonitrile->this compound Reduction

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 6-Nitro-1H-indole-3-carbonitrile

Step 1.1: Nitration of Indole-3-carboxaldehyde

The introduction of a nitro group onto the indole ring is a critical step. Direct nitration of indole can be challenging due to the acid-sensitivity of the pyrrole ring.[2] However, the presence of an electron-withdrawing formyl group at the C3 position deactivates the pyrrole ring towards electrophilic attack and directs the nitration to the benzene ring, favoring substitution at the 6-position.[1]

Experimental Protocol:

  • To a stirred solution of indole-3-carboxaldehyde in concentrated sulfuric acid, cooled to 0 °C, add potassium nitrate portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice, resulting in the precipitation of a solid.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 6-nitro-1H-indole-3-carboxaldehyde.

Causality Behind Experimental Choices:

  • Sulfuric Acid as Solvent: Concentrated sulfuric acid serves as both the solvent and the proton source to generate the nitronium ion (NO₂⁺) from potassium nitrate.

  • Low Temperature: Maintaining a low temperature is crucial to control the exothermic nitration reaction and prevent unwanted side reactions and degradation of the indole core.

  • Workup with Ice: Quenching the reaction with ice water precipitates the product, which is sparingly soluble in aqueous media, and dilutes the strong acid, facilitating safe handling.

Step 1.2: Conversion of 6-Nitro-1H-indole-3-carboxaldehyde to 6-Nitro-1H-indole-3-carbonitrile

The conversion of the aldehyde to a nitrile is a key transformation. A reliable method involves the dehydration of the corresponding oxime or a direct conversion using specific reagents. A one-step conversion of an aromatic aldehyde to a nitrile is highly efficient.[7]

Experimental Protocol:

  • A mixture of 6-nitro-1H-indole-3-carboxaldehyde, diammonium hydrogen phosphate, and 1-nitropropane in glacial acetic acid is refluxed for several hours.[7]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the volatile components are removed under reduced pressure.

  • The residue is treated with water to precipitate the crude 6-nitro-1H-indole-3-carbonitrile.[7]

  • The solid is collected by filtration, dried, and can be further purified by recrystallization.[7]

Causality Behind Experimental Choices:

  • Diammonium Hydrogen Phosphate and 1-Nitropropane: This reagent system facilitates the direct conversion of the aldehyde to the nitrile.[7]

  • Glacial Acetic Acid as Solvent: Provides an acidic medium for the reaction and has a suitable boiling point for refluxing conditions.

  • Aqueous Workup: The product's low solubility in water allows for its precipitation and easy separation from the reaction mixture.

Part 2: Synthesis of this compound by Reduction

The final and critical step is the reduction of the nitro group to an amine. A variety of methods are available for this transformation, and the choice of reagent depends on factors such as functional group tolerance, reaction conditions, and scale.[8][9][10][11]

The following diagram illustrates the general mechanism for the reduction of a nitro group to an amine, which typically proceeds through nitroso and hydroxylamine intermediates.

Nitro Reduction Mechanism R-NO2 R-NO2 R-NO R-NO R-NO2->R-NO + 2[H] R-NHOH R-NHOH R-NO->R-NHOH + 2[H] R-NH2 R-NH2 R-NHOH->R-NH2 + 2[H]

Caption: General pathway for the reduction of a nitro group.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice for nitro reductions due to its clean nature and high yields.[8]

Experimental Protocol:

  • 6-Nitro-1H-indole-3-carbonitrile is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature until the theoretical amount of hydrogen is consumed.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly efficient and commonly used catalyst for the reduction of aromatic nitro groups.[8]

  • Hydrogen Gas: The reducing agent in this process.

  • Celite Filtration: A filter aid used to effectively remove the fine palladium catalyst from the reaction mixture.

Method B: Metal-Acid Reduction

Reduction using metals in an acidic medium is a classical and robust method.[10] Tin(II) chloride is a mild reducing agent that is often used when other reducible functional groups are present.[8]

Experimental Protocol:

  • 6-Nitro-1H-indole-3-carbonitrile is suspended in a solvent like ethanol or ethyl acetate.

  • An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added to the suspension.

  • The mixture is heated to reflux for several hours.

  • After cooling, the reaction mixture is poured into ice water and basified with a sodium hydroxide or sodium bicarbonate solution to precipitate the tin salts.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product.

Causality Behind Experimental Choices:

  • Tin(II) Chloride: A chemoselective reducing agent that is effective for the reduction of nitro groups in the presence of other functional groups.[8]

  • Reflux Conditions: The elevated temperature accelerates the rate of the reduction reaction.

  • Basification: The addition of a base is necessary to neutralize the acidic reaction mixture and to precipitate tin hydroxides, facilitating the extraction of the amine product.

Data Summary

StepStarting MaterialProductReagents and ConditionsTypical Yield
1.1 Indole-3-carboxaldehyde6-Nitro-1H-indole-3-carboxaldehydeKNO₃, H₂SO₄, 0-5 °CGood to Excellent
1.2 6-Nitro-1H-indole-3-carboxaldehyde6-Nitro-1H-indole-3-carbonitrile(NH₄)₂HPO₄, 1-nitropropane, CH₃COOH, refluxFair to Good[7]
2 (A) 6-Nitro-1H-indole-3-carbonitrileThis compoundH₂, 10% Pd/C, Ethanol, RTHigh
2 (B) 6-Nitro-1H-indole-3-carbonitrileThis compoundSnCl₂·2H₂O, Ethanol, refluxGood to High

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with good overall yields through a well-defined synthetic route. The key steps of nitration, cyanation, and reduction are well-established transformations in organic chemistry. The choice of reagents and reaction conditions for the final reduction step can be tailored based on the specific requirements of the synthesis, including the presence of other functional groups and the desired scale of the reaction. This guide provides a solid foundation for the preparation of this valuable building block, enabling further exploration of its potential in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Chemical Properties of 6-amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its role as a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of 6-amino-1H-indole-3-carbonitrile, a versatile bifunctional indole derivative. By dissecting its physicochemical properties, spectroscopic signature, synthetic accessibility, and chemical reactivity, this document serves as a foundational resource for researchers in drug discovery, chemical biology, and materials science. We will explore the nuanced interplay of the electron-rich indole core with the nucleophilic 6-amino group and the electrophilic 3-carbonitrile, which together offer a rich landscape for chemical modification and application development.

Core Physicochemical and Structural Characteristics

This compound is a solid, crystalline compound at room temperature. Its structure features a fused bicyclic system comprising a benzene ring and a pyrrole ring, with key functional groups at positions 3 and 6 that dictate its chemical behavior. The primary amine at the C-6 position and the nitrile at the C-3 position make it an attractive starting material for generating diverse chemical libraries.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 625115-91-5[3]
Molecular Formula C₉H₇N₃
Molecular Weight 157.18 g/mol [3]
Physical Form Solid
Melting Point Not available; related 6-aminoindole melts at 75-79 °C.
Purity Typically >95%[3]
Solubility Sparingly soluble in chloroform, DMSO, and methanol.[4]
InChI Key VWEPNRNPXXROIV-UHFFFAOYSA-N[3]
SMILES C1=CC2=C(C=C1N)NC=C2C#N

Synthetic Pathways and Methodologies

While a specific, published synthesis for this compound is not readily found in the preliminary search, its structure can be accessed through established indole synthesis methodologies. A logical and robust approach involves the functionalization of a pre-formed indole ring, a common strategy in heterocyclic chemistry. A plausible retrosynthetic analysis suggests starting from a commercially available 6-nitroindole derivative.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 6-nitro-1H-indole-3-carbaldehyde. This strategy leverages the directing effects of the indole nucleus and the well-established transformations of the aldehyde and nitro functional groups.

G cluster_0 Synthetic Pathway A 6-Nitro-1H-indole-3-carbaldehyde B 6-Nitro-1H-indole-3-carbonitrile A->B  Dehydration of Oxime Intermediate  (e.g., Ac₂O or P₂O₅) C This compound B->C  Nitro Group Reduction  (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Hypothetical Approach
  • Step 1: Synthesis of 6-Nitro-1H-indole-3-carbonitrile.

    • Rationale: The conversion of an aldehyde to a nitrile is a standard transformation, often proceeding through an oxime intermediate. This avoids harsh conditions that could affect the sensitive indole ring.[5][6]

    • Procedure: a. Dissolve 6-nitro-1H-indole-3-carbaldehyde (1.0 eq) in a suitable solvent like pyridine or a mixture of pyridine and acetic anhydride. b. Add hydroxylamine hydrochloride (1.1 eq) and stir at room temperature until the formation of the intermediate oxime is complete (monitored by TLC). c. Add acetic anhydride (2.0-3.0 eq) to the reaction mixture and heat to reflux. The acetic anhydride serves as a dehydrating agent to convert the oxime directly to the nitrile. d. After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product. e. Filter, wash the solid with water, and dry under vacuum to yield 6-nitro-1H-indole-3-carbonitrile.

  • Step 2: Reduction to this compound.

    • Rationale: The reduction of an aromatic nitro group to a primary amine is a high-yielding and reliable reaction. Catalytic hydrogenation or metal-acid systems are commonly employed. Tin(II) chloride in hydrochloric acid is a classic and effective method.

    • Procedure: a. Suspend 6-nitro-1H-indole-3-carbonitrile (1.0 eq) in ethanol or ethyl acetate. b. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) followed by concentrated hydrochloric acid. c. Heat the mixture to 50-70 °C and stir until the reaction is complete (monitored by TLC). d. Cool the reaction, and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH > 8). e. Extract the product with an organic solvent like ethyl acetate. f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Verifying the structure of a synthesized molecule is paramount. The following section details the expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous structures.[7][8][9][10]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR (400 MHz, DMSO-d₆)δ ~12.0 ppm (s, 1H, indole N-H); δ ~8.2 ppm (s, 1H, H-2); δ ~7.5 ppm (d, 1H, H-4); δ ~6.8 ppm (d, 1H, H-7); δ ~6.6 ppm (dd, 1H, H-5); δ ~5.2 ppm (s, 2H, -NH₂).
¹³C NMR (100 MHz, DMSO-d₆)δ ~145 ppm (C-6); δ ~137 ppm (C-7a); δ ~133 ppm (C-2); δ ~122 ppm (C-4); δ ~121 ppm (C-3a); δ ~118 ppm (C≡N); δ ~112 ppm (C-5); δ ~98 ppm (C-7); δ ~86 ppm (C-3).
IR (KBr) ν ~3450-3300 cm⁻¹ (N-H stretch, amine & indole); ν ~2220 cm⁻¹ (C≡N stretch, strong); ν ~1620 cm⁻¹ (N-H bend); ν ~1580, 1470 cm⁻¹ (Aromatic C=C stretch).[11]
Mass Spec. (ESI-MS) [M+H]⁺ = 158.07; [M-H]⁻ = 156.06. Fragmentation may involve loss of HCN.

Chemical Reactivity and Derivatization Potential

The true utility of this compound lies in its potential for diverse chemical transformations, enabling the synthesis of a wide array of derivatives. The reactivity is governed by the indole nitrogen, the C-6 amino group, and the C-3 nitrile group.

G cluster_amine C-6 Amino Group Reactions cluster_nitrile C-3 Nitrile Group Reactions cluster_indoleN N-1 Indole Nitrogen Reactions Core This compound Acylation N-Acylation (Amide Formation) Core->Acylation RCOCl, Pyridine Alkylation N-Alkylation Core->Alkylation R-X, Base Diazotization Diazotization (Sandmeyer) (e.g., -> -OH, -Cl, -Br) Core->Diazotization NaNO₂, HCl Hydrolysis Hydrolysis (-> Carboxylic Acid or Amide) Core->Hydrolysis H₃O⁺ or OH⁻ Reduction Reduction (-> Aminomethyl) Core->Reduction LiAlH₄ or H₂/Raney Ni N_Alkylation N-Alkylation/Acylation (via Deprotonation) Core->N_Alkylation 1. NaH 2. R-X

Caption: Key reaction pathways for derivatizing the core scaffold.

  • Reactions at the 6-Amino Group: The primary aromatic amine is a potent nucleophile and the most reactive site for many transformations.

    • N-Acylation/Sulfonylation: It readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides in the presence of a base to form stable amide and sulfonamide linkages. This is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.

    • N-Alkylation: While direct alkylation can lead to mixtures of primary, secondary, and tertiary amines, reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary amines.

    • Diazotization: The amine can be converted to a diazonium salt, a versatile intermediate that can be displaced by a wide range of nucleophiles (e.g., -OH, -F, -Cl, -Br, -I) via Sandmeyer or related reactions, dramatically altering the electronic and steric properties of the benzene portion of the indole.

  • Reactions at the 3-Nitrile Group: The nitrile group is a stable but versatile functional group.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding 6-amino-1H-indole-3-carboxamide or further to 6-amino-1H-indole-3-carboxylic acid.[] The resulting carboxylic acid is a key handle for amide coupling reactions.

    • Reduction: The nitrile can be reduced to a 3-(aminomethyl) group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, providing another point for derivatization.

  • Reactions at the Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated by strong bases like sodium hydride (NaH). The resulting anion is a strong nucleophile that can be alkylated or acylated to install substituents at the N-1 position.[13] This is often done to block this site or to introduce groups that modulate the molecule's overall properties.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable building block for creating focused libraries of compounds for biological screening. The indole core is a known pharmacophore that interacts with numerous biological targets.[1] The strategic placement of the amino and nitrile groups provides vectors for chemical exploration.

  • Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a heterocyclic core that forms hydrogen bonds within the adenine-binding region of the kinase hinge. The indole N-H and the 6-amino group can serve as hydrogen bond donors, while the nitrile can act as an acceptor. Derivatization of the amino group allows for probing of the solvent-exposed regions, a common strategy for improving potency and selectivity.[14]

  • Antimicrobial and Antiviral Agents: Substituted indoles have demonstrated a wide range of antimicrobial activities.[14] The ability to generate large libraries from this scaffold facilitates screening against various pathogens to identify new leads.

  • CNS Receptor Ligands: The indole structure is related to the neurotransmitter serotonin. As such, indole derivatives are frequently explored as ligands for serotonin, dopamine, and other CNS receptors.

Conclusion

This compound represents a highly versatile and synthetically accessible chemical entity. Its trifunctional nature—an electron-rich aromatic system, a nucleophilic amine, and a modifiable nitrile—provides a robust platform for the generation of complex molecular architectures. The principles and protocols outlined in this guide demonstrate the compound's significant potential as a core building block in the fields of drug discovery, chemical probe development, and materials science. A thorough understanding of its reactivity is the key to unlocking its full potential in creating novel molecules with tailored functions.

References

A Technical Guide to the Biological Activity of 6-Amino-1H-indole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic drugs.[1][2][3] Strategic functionalization of this privileged structure offers a pathway to modulate therapeutic activity and selectivity. This guide focuses on a specific, promising class: 6-amino-1H-indole-3-carbonitrile derivatives . The presence of a 6-amino group provides a critical vector for hydrogen bonding or further chemical modification, while the 3-carbonitrile moiety is a known pharmacophore in kinase inhibitors. Here, we synthesize the current understanding of the biological activities of this scaffold, detailing mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Strategic Importance of the this compound Scaffold

The unique arrangement of the 6-amino and 3-carbonitrile groups on the indole core creates a molecule with significant potential for targeted therapeutic intervention.

  • The Indole Core : A bicyclic aromatic system that mimics the structure of tryptophan, allowing it to interact with a wide array of biological targets, particularly enzymes and receptors.[1] Its planar nature facilitates stacking interactions, while the pyrrole nitrogen can act as a hydrogen bond donor.

  • The 3-Carbonitrile Group : This electron-withdrawing group is a key feature in a number of potent enzyme inhibitors. It can act as a hydrogen bond acceptor and is often found in the hinge-binding motifs of protein kinase inhibitors, contributing to high-affinity interactions within the ATP-binding pocket.

  • The 6-Amino Group : This substituent dramatically influences the molecule's electronic properties and provides a crucial point for interaction or further derivatization. As a hydrogen bond donor and acceptor, it can anchor the molecule to its biological target. Furthermore, it serves as a synthetic handle for creating diverse chemical libraries to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Core structure and key functional groups.

Primary Biological Activities and Mechanisms of Action

Research into this compound and related analogs has revealed significant potential in oncology and infectious diseases.

Anticancer Activity

The most prominent therapeutic potential for this class of compounds lies in their antiproliferative and pro-apoptotic effects on cancer cells.[2] The primary mechanism involves the targeted inhibition of protein kinases, which are critical regulators of cell signaling pathways that become dysregulated in cancer.[4][5]

A. Mechanism: Protein Kinase Inhibition

Kinases are enzymes that catalyze the phosphorylation of proteins, acting as crucial on/off switches in cellular signaling. Many cancers are driven by aberrant kinase activity. The 1H-indole-3-carbonitrile scaffold is particularly effective at targeting the ATP-binding site of various kinases.

  • Tropomyosin Receptor Kinase (TRK) Inhibition : Fusions involving the NTRK gene lead to the expression of constitutively active TRK fusion proteins, which are oncogenic drivers in a range of tumors. Derivatives of 1H-indole-3-carbonitrile have been developed as highly potent TRK inhibitors.[6] Mechanistic studies show that these compounds induce cancer cell death by arresting the cell cycle, triggering apoptosis, and directly reducing the levels of phosphorylated (active) TRK.[6]

  • Other Kinase Targets (Src, EGFR, Pim) : The broader indole scaffold is a well-established inhibitor of numerous other kinases crucial to cancer progression, such as Src, Epidermal Growth Factor Receptor (EGFR), and Pim kinases.[4][7][8] The 6-amino-3-carbonitrile substitution pattern is well-suited for optimizing interactions within these kinase families, often by forming key hydrogen bonds with the "hinge" region of the enzyme's active site. Inhibition of these pathways disrupts downstream signaling related to proliferation, survival, and angiogenesis.[9]

B. Consequence: Cell Cycle Arrest and Apoptosis

By inhibiting key kinases, these derivatives disrupt the signaling cascades that control cell division and survival.[6] This interference leads to two primary outcomes:

  • Cell Cycle Arrest : Cancer cells are halted at specific checkpoints in the cell cycle (e.g., G2/M phase), preventing them from progressing to mitosis and division.[2]

  • Apoptosis : The compounds trigger programmed cell death, often through the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8]

G Compound 6-Amino-1H-indole- 3-carbonitrile Derivative Kinase Oncogenic Kinase (e.g., TRK, Src, EGFR) Compound->Kinase Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Pathway Downstream Signaling (RAS/MAPK, PI3K/AKT) Kinase->Pathway Activation ATP ATP ATP->Kinase Proliferation Cell Proliferation & Survival Pathway->Proliferation

Caption: Mechanism of anticancer action via kinase inhibition.

Antimicrobial Activity

The indole nucleus is a well-known scaffold for the development of antimicrobial agents.[1][10] Derivatives have shown activity against a spectrum of pathogens, including multidrug-resistant Gram-positive bacteria.[11]

A. Mechanism of Action

While the precise mechanisms for the 6-amino-3-carbonitrile subclass are still under investigation, related indole derivatives act through multiple pathways:

  • Metabolic Inhibition : Recent studies on synthetic indole derivatives show they can inhibit bacterial respiratory metabolism, disrupting the electron transport chain.[11]

  • Membrane Disruption : These compounds can interfere with the bacterial cell membrane potential, leading to a loss of integrity and cell death.[11]

  • Inhibition of Efflux Pumps : Some indole derivatives can inhibit bacterial efflux pumps like NorA in Staphylococcus aureus, which are responsible for pumping antibiotics out of the cell. This action can restore susceptibility to conventional antibiotics.[10]

B. Structure-Activity Relationship (SAR) Insights

For antimicrobial indoles, specific substitutions are known to be critical for potency. For instance, the introduction of pyridinium moieties or other cationic groups can enhance interaction with the negatively charged bacterial cell membrane.[12][13] Further exploration of substitutions on the 6-amino group of the title scaffold could yield compounds with enhanced antimicrobial efficacy.

Synthesis, Experimental Design, and Data Interpretation

The evaluation of this compound derivatives requires robust synthetic strategies and validated biological assays. As a senior scientist, the rationale behind selecting a specific protocol is as important as the protocol itself. We must ensure our methods are reproducible, quantitative, and directly address the biological question at hand.

General Synthetic Approach

The synthesis of these derivatives can be achieved through various modern organic chemistry techniques. A common strategy involves building the functionalized indole core through multi-step sequences or convergent approaches like metal-catalyzed cross-coupling reactions.[14][15][16][17]

G Start Starting Materials (e.g., substituted anilines, alkynes) Step1 Indole Ring Formation (e.g., Fischer, Larock, Pd-catalyzed cyclization) Start->Step1 Step2 Functional Group Introduction / Modification (Nitrile, Amino) Step1->Step2 Step3 Derivatization at 6-Amino (Amide/Sulfonamide formation, Alkylation) Step2->Step3 Final Target 6-Amino-1H-indole- 3-carbonitrile Derivatives Step3->Final

Caption: Generalized synthetic workflow for derivatives.

Key Experimental Protocols

A. In Vitro Antiproliferative Activity: The MTT Assay

  • Causality : The MTT assay is chosen as a primary screening tool because it provides a quantitative measure of metabolic activity, which is a reliable proxy for cell viability and proliferation. It allows for the rapid assessment of a compound's cytotoxic or cytostatic effects across multiple cancer cell lines and concentrations, enabling the determination of a dose-response relationship and the IC₅₀ value.

  • Protocol :

    • Cell Plating : Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18][19]

    • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).[20]

    • MTT Addition : Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[21]

    • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

    • Absorbance Reading : Measure the absorbance of each well at ~570 nm using a microplate reader.

    • Data Analysis : Calculate the percentage of cell viability relative to a vehicle-treated control. Plot viability against the logarithm of compound concentration and fit the data to a sigmoidal curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

B. Target Engagement: In Vitro Kinase Inhibition Assay

  • Causality : Once a compound shows antiproliferative activity, it is crucial to validate that it engages its intended molecular target. An in vitro kinase assay directly measures the compound's ability to inhibit the enzymatic activity of a specific purified kinase, confirming the mechanism of action.[22][23]

  • Protocol (Luminescence-Based, e.g., ADP-Glo™) :

    • Reagent Preparation : Prepare serial dilutions of the inhibitor in buffer. Prepare a solution containing the purified kinase (e.g., TRKA) and the specific peptide substrate.[24][25]

    • Kinase Reaction : In a multi-well plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.[25]

    • ATP Depletion : Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.[23]

    • Signal Generation : Add a Kinase Detection Reagent, which converts the ADP produced by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate a luminescent signal.[23]

    • Luminescence Reading : Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot percent inhibition against the logarithm of concentration to determine the IC₅₀ value for enzyme inhibition.

C. Antimicrobial Efficacy: Broth Microdilution for MIC Determination

  • Causality : The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26] It provides a quantitative result that defines the lowest concentration of the compound required to inhibit the visible growth of a specific microorganism, which is essential for evaluating potency.[27][28]

  • Protocol :

    • Compound Preparation : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[29]

    • Inoculum Preparation : Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard.[28][30]

    • Inoculation : Inoculate each well of the plate with the bacterial suspension, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (medium only).[27]

    • Incubation : Incubate the plate at 37°C for 18-24 hours.[30]

    • MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[26]

Data Summary and Interpretation

Quantitative data from these assays must be presented clearly to allow for direct comparison and SAR analysis.

Table 1: Representative Anticancer Activity Data

Compound ID Modification Cell Line IC₅₀ (µM) Target Kinase Kinase IC₅₀ (nM)
Lead-01 6-NH₂ A549 (Lung) 5.2 TRKA 450
Analog-A 6-NH-Ac A549 (Lung) 1.8 TRKA 95
Analog-B 6-NH-SO₂Me A549 (Lung) 2.5 TRKA 120
Analog-C 6-N(Me)₂ A549 (Lung) >20 TRKA >1000

(Data is hypothetical and for illustrative purposes)

  • Interpretation : The data in Table 1 suggests that acylation (Analog-A) or sulfonylation (Analog-B) of the 6-amino group enhances both cellular antiproliferative activity and direct kinase inhibition compared to the parent compound. In contrast, dimethylation (Analog-C) is detrimental to activity, highlighting a specific SAR trend where a hydrogen bond-donating capability at the 6-position may be crucial for potent inhibition.

Table 2: Representative Antimicrobial Activity Data

Compound ID Modification S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
Lead-01 6-NH₂ 32 >128
Analog-D 6-NH-(pyridin-4-ylmethyl) 8 64
Analog-E 6-NH-(4-fluorobenzyl) 16 >128

(Data is hypothetical and for illustrative purposes)

  • Interpretation : The introduction of a basic pyridinium moiety (Analog-D) significantly improves activity against the Gram-positive S. aureus and confers some activity against the Gram-negative E. coli. This suggests that adding a cationic or polar group at the 6-position can enhance antimicrobial properties, possibly by improving interaction with the bacterial cell envelope.

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly promising platform for the development of novel therapeutics. The primary biological activities identified are potent anticancer effects, driven largely by the inhibition of key oncogenic protein kinases, and significant antimicrobial properties.

Future research should focus on:

  • Library Expansion : Systematic derivatization of the 6-amino group to explore a wider chemical space and refine SAR for both potency and selectivity.

  • Target Deconvolution : For compounds with potent cellular activity, unbiased screening against broad kinase panels can identify novel targets or explain polypharmacological effects.

  • ADME/Tox Profiling : Lead compounds must be evaluated for their absorption, distribution, metabolism, excretion, and toxicity profiles to assess their potential as viable drug candidates.

  • In Vivo Efficacy : Promising candidates should be advanced into relevant animal models of cancer or infection to validate their therapeutic efficacy in a physiological context.

By integrating rational design, robust synthesis, and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be realized.

References

The Versatile Scaffolding of 6-Amino-1H-indole-3-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Within this privileged heterocyclic family, 6-amino-1H-indole-3-carbonitrile has emerged as a particularly valuable and versatile building block. Its trifunctional nature, comprising a reactive amino group on the benzene ring, a nucleophilic indole nitrogen, and an electrophilic nitrile at the C3 position, offers a rich chemical canvas for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate. We will delve into validated synthetic protocols, explore the chemoselective transformations of its distinct functional groups, and showcase its utility in the construction of biologically active molecules, with a particular focus on kinase inhibitors.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a recurring motif in a vast array of biologically active compounds, from the essential amino acid tryptophan to the neurotransmitter serotonin.[1] This prevalence has cemented its status as a "privileged structure" in drug discovery, a scaffold that is capable of binding to multiple biological targets. The unique electronic properties of the indole nucleus, characterized by a π-rich pyrrole ring fused to a benzene ring, allow for a diverse range of chemical modifications.

This compound distinguishes itself by presenting three strategic points of diversification. The amino group at the C6 position serves as a versatile handle for a variety of transformations, most notably the Sandmeyer reaction, which opens the door to a wide array of functionalities. The indole nitrogen (N1) provides a site for alkylation or acylation, enabling the modulation of physicochemical properties such as solubility and lipophilicity. Finally, the carbonitrile group at C3, while being a relatively stable functional group, can participate in various chemical transformations or act as a key pharmacophoric element. This guide will systematically dissect the synthetic utility of this powerful building block.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from a readily available indole precursor. A common and logical pathway involves the introduction of a nitro group at the 6-position, followed by the formation of the C3-carbonitrile, and culminating in the reduction of the nitro group to the desired amine.

Synthesis_Pathway Indole_CHO Indole-3-carboxaldehyde Nitro_Indole_CHO 6-Nitro-1H-indole-3-carboxaldehyde Indole_CHO->Nitro_Indole_CHO Nitration Nitro_Indole_CN 6-Nitro-1H-indole-3-carbonitrile Nitro_Indole_CHO->Nitro_Indole_CN Nitrile Formation Amino_Indole_CN This compound Nitro_Indole_CN->Amino_Indole_CN Nitro Reduction

Caption: Synthetic pathway to this compound.

Step 1: Regioselective Nitration of Indole-3-carboxaldehyde

The initial step involves the regioselective nitration of indole-3-carboxaldehyde. The presence of the electron-withdrawing formyl group at the C3 position deactivates the pyrrole ring towards electrophilic attack, thereby directing the incoming electrophile to the benzene ring. Nitration of indole-3-carbaldehyde derivatives is a common strategy to achieve the desired 6-nitro substitution pattern.[2]

Experimental Protocol:

  • To a solution of indole-3-carboxaldehyde in a suitable solvent such as glacial acetic acid, slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).

  • The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by pouring it onto ice, and the precipitated product, 6-nitro-1H-indole-3-carboxaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Conversion of the Aldehyde to a Nitrile

The formyl group of 6-nitro-1H-indole-3-carboxaldehyde is then converted to the carbonitrile. A well-established method for this transformation is the dehydration of the corresponding oxime.

Experimental Protocol:

  • 6-Nitro-1H-indole-3-carboxaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent system, such as a mixture of formic acid and N-methylpyrrolidone (NMP), often with a base like sodium formate, under reflux.[2]

  • This reaction forms the intermediate oxime, which is then dehydrated in situ or in a subsequent step using a dehydrating agent (e.g., acetic anhydride or a milder reagent like diammonium hydrogen phosphate in 1-nitropropane) to yield 6-nitro-1H-indole-3-carbonitrile.[2][3]

  • The crude product is isolated by precipitation and purified by recrystallization.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the primary amine. This can be achieved through various methods, with catalytic hydrogenation or reduction with metals in acidic media being the most common. The choice of reducing agent can be critical to avoid the reduction of the nitrile group.

Experimental Protocol (Catalytic Hydrogenation):

  • 6-Nitro-1H-indole-3-carbonitrile is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

  • The mixture is then subjected to a hydrogen atmosphere (using a hydrogen balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield this compound.

Alternative Protocol (Reduction with SnCl₂):

Stannous chloride (SnCl₂) in an acidic medium is a reliable reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[4]

  • 6-Nitro-1H-indole-3-carbonitrile is suspended in a solvent such as ethanol or ethyl acetate.

  • An excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added, followed by a strong acid like concentrated hydrochloric acid.

  • The reaction mixture is stirred, often with heating, until the reduction is complete.

  • After completion, the reaction is carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution), and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to afford this compound.

The Chemical Reactivity of this compound: A Triumvirate of Functionality

The synthetic power of this compound lies in the distinct and addressable reactivity of its three functional groups. This allows for a high degree of control in designing synthetic routes to complex molecules.

Reactivity_Hub main This compound amino 6-Amino Group main->amino Reactivity at C6 indole_N Indole N-H main->indole_N Reactivity at N1 nitrile 3-Carbonitrile main->nitrile Reactivity at C3 sub_amino Diazotization -> Sandmeyer Reactions Acylation Alkylation amino->sub_amino sub_indole_N N-Alkylation N-Acylation N-Arylation indole_N->sub_indole_N sub_nitrile Hydrolysis to Amide/Carboxylic Acid Reduction to Amine Cyclization Reactions nitrile->sub_nitrile

Caption: Key reactive sites of this compound.

Transformations of the 6-Amino Group: The Gateway to Diversity via the Sandmeyer Reaction

The primary aromatic amine at the C6 position is arguably the most versatile functional group on the scaffold. It can be readily converted into a diazonium salt, which is an excellent leaving group and can be subsequently displaced by a wide range of nucleophiles in the presence of a copper(I) catalyst, a process known as the Sandmeyer reaction.[5][6]

Diazotization Protocol:

  • This compound is dissolved or suspended in a cold (0-5 °C) aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature. The formation of the diazonium salt is typically immediate.[7]

Subsequent Sandmeyer Reactions:

The resulting diazonium salt solution can be used directly in a variety of transformations:

Target Functional GroupReagentsProduct
ChloroCuCl in HCl6-Chloro-1H-indole-3-carbonitrile
BromoCuBr in HBr6-Bromo-1H-indole-3-carbonitrile
CyanoCuCN in KCN1H-Indole-3,6-dicarbonitrile
HydroxylCu₂O, Cu(NO₃)₂ in H₂O6-Hydroxy-1H-indole-3-carbonitrile

This ability to introduce a range of substituents at the C6 position is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Reactions at the Indole Nitrogen: Modulating Physicochemical Properties

The indole nitrogen is a nucleophilic center that can be readily alkylated or acylated. These modifications are crucial for altering the molecule's properties, such as solubility, lipophilicity, and metabolic stability.

N-Alkylation:

N-alkylation can be achieved by reacting this compound with an alkyl halide in the presence of a base.[8]

Experimental Protocol:

  • To a solution of this compound in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • The alkylating agent (e.g., methyl iodide, benzyl bromide) is then added, and the reaction is stirred, often with heating, until completion.

  • Workup involves quenching the reaction, extracting the product, and purification by chromatography.

N-Acylation:

N-acylation is typically performed using an acyl chloride or anhydride in the presence of a base.[9]

Experimental Protocol:

  • This compound is dissolved in a suitable solvent (e.g., dichloromethane, THF).

  • A base, such as triethylamine or pyridine, is added, followed by the dropwise addition of the acylating agent (e.g., acetyl chloride, benzoyl chloride).

  • The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification.

The Indole Core: Further Functionalization

While the C3 position is occupied, the C2, C4, C5, and C7 positions of the indole ring can still undergo further functionalization, although this is less common and often requires more forcing conditions or specific directing groups. For instance, after converting the 6-amino group to a halide via the Sandmeyer reaction, the resulting 6-halo-1H-indole-3-carbonitrile can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to introduce aryl or heteroaryl substituents.[10]

Applications in the Synthesis of Biologically Active Molecules: A Focus on Kinase Inhibitors

The this compound scaffold is particularly well-suited for the synthesis of kinase inhibitors.[1] Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, and the indole nucleus is a common choice. The functional handles on this compound allow for the strategic placement of substituents that can interact with key residues in the ATP-binding pocket of kinases.

For example, the 6-amino group can be acylated or sulfonylated to introduce functionalities that form hydrogen bonds with the hinge region of the kinase. The indole N-H can also act as a hydrogen bond donor. The C3-nitrile group can also participate in hydrogen bonding or other interactions within the active site.

Kinase_Inhibitor_Synthesis Start This compound Step1 Acylation/Sulfonylation of 6-Amino Group Start->Step1 Step3 Further modification via Sandmeyer/Cross-Coupling Start->Step3 Step2 N-Alkylation of Indole Nitrogen Step1->Step2 Final Kinase Inhibitor Candidate Step2->Final Step3->Final

Caption: General workflow for kinase inhibitor synthesis.

Derivatives of indole-3-carbonitrile have been investigated as inhibitors for various kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases.[11] The ability to rapidly generate a library of analogs from this compound makes it an ideal starting point for such medicinal chemistry programs.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its trifunctional nature provides a wealth of opportunities for the construction of complex and diverse molecular architectures. The synthetic routes to this intermediate are well-established, and its reactivity is predictable and controllable. The ability to selectively functionalize the 6-amino group, the indole nitrogen, and potentially other positions on the indole core makes it an invaluable tool for medicinal chemists, particularly in the design and synthesis of kinase inhibitors and other biologically active compounds. As the demand for novel and diverse chemical matter continues to grow in drug discovery, the strategic application of such versatile building blocks will undoubtedly play an increasingly important role in the development of new therapeutic agents.

References

Discovery of Novel Indole-Based Kinase Inhibitors: From Privileged Scaffold to Precision Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Protein kinases, constituting approximately 20% of the druggable genome, are pivotal regulators of cellular signaling and have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, making the development of potent and selective inhibitors a central focus of therapeutic research.[1][2] Within the vast chemical space explored for kinase inhibition, the indole scaffold has earned the status of a "privileged structure."[1][3][4] Its unique combination of a planar, aromatic system capable of forming crucial hydrogen bonds with the kinase hinge region, coupled with multiple sites for synthetic modification, makes it an ideal foundation for designing novel inhibitors.[5][6][7] This guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and development of indole-based kinase inhibitors, intended for researchers and scientists in the field. We will delve into the core principles of target selection, hit identification strategies—including high-throughput screening, fragment-based drug discovery, and structure-based design—and the iterative process of hit-to-lead optimization, supported by field-proven insights and detailed experimental protocols.

The Strategic Convergence: Why Indoles and Kinases?

The enduring success of indole-based compounds as kinase inhibitors is not accidental; it is rooted in the fundamental principles of molecular recognition between the ligand and the protein target.

The Kinase ATP-Binding Site: A Conserved Target

The human kinome comprises over 500 protein kinases that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process fundamental to signal transduction.[2] Most small-molecule inhibitors are ATP-competitive, targeting the well-defined ATP-binding pocket.[8] This pocket contains a critical "hinge region" that forms hydrogen bonds with the adenine ring of ATP to anchor it in place. A successful inhibitor must mimic this interaction.

The challenge, however, lies in achieving selectivity. Due to the high degree of conservation in the ATP-binding site across the kinome, designing an inhibitor that targets a specific kinase without affecting others is a significant hurdle.[2][9]

The Indole Scaffold: A "Privileged" Hinge Binder

The indole ring system, a fusion of a benzene and a pyrrole ring, is an exceptional pharmacophore for kinase inhibition.[5][10] Its N-H group and aromatic system are perfectly poised to act as both a hydrogen bond donor and acceptor, effectively mimicking the hinge-binding interactions of ATP's adenine moiety.[7][11] The 7-azaindole variant is particularly adept at this, forming two hydrogen bonds with the kinase hinge region, making it a powerful and versatile scaffold.[7][12]

Beyond its hinge-binding prowess, the indole core's structural versatility allows for extensive chemical modification at multiple positions (e.g., C3, C5, N1).[5][13] This enables medicinal chemists to systematically tune a compound's properties to enhance potency, improve selectivity by engaging with less-conserved sub-pockets, and optimize pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[5][6]

G

Core Strategies for Hit Discovery

Identifying an initial "hit"—a compound with confirmed activity against the target kinase—is the first major step in the discovery pipeline. Three primary strategies dominate the landscape, each with distinct philosophies and technical requirements.

High-Throughput Screening (HTS)

HTS is a brute-force approach that involves screening large chemical libraries, often containing hundreds of thousands of compounds, for inhibitory activity against the target kinase.[14][15]

  • Causality: The rationale is that by testing a vast and diverse set of molecules, one can identify novel chemical scaffolds with unexpected activity, providing unique starting points for optimization that might not be found through rational design alone.[8] This method prioritizes breadth to maximize the chances of a serendipitous discovery.

  • Self-Validation: A robust HTS campaign is a self-validating system. It requires rigorous assay development to ensure a high signal-to-noise ratio, minimal false positives/negatives, and reproducibility. Z'-factor is a key statistical metric used to validate the quality of an HTS assay.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A europium cryptate-labeled anti-phospho-specific antibody binds to the phosphorylated substrate. When a streptavidin-conjugated fluorophore (e.g., XL665) is added, it binds to the biotin, bringing the donor (europium) and acceptor (XL665) into close proximity, generating a FRET signal.

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Prepare serial dilutions of test compounds (from the library) in DMSO, then dilute further in Kinase Buffer.

    • Prepare a solution of the target kinase and the biotinylated substrate peptide in Kinase Buffer.

    • Prepare an ATP solution in Kinase Buffer at 2x the final desired concentration (often at the Km value for the kinase).

    • Prepare a "Stop/Detection" buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), the europium-labeled antibody, and the streptavidin-fluorophore.

  • Assay Procedure (384-well plate):

    • Dispense 5 µL of the compound solution to each well.

    • Add 5 µL of the kinase/substrate mixture to all wells.

    • Initiate the reaction by adding 10 µL of the ATP solution. Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the Stop/Detection buffer.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (Acceptor Signal / Donor Signal) and determine the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls.

Fragment-Based Drug Discovery (FBDD)

FBDD takes a more refined approach. Instead of screening large, complex molecules, it screens libraries of small, low-molecular-weight "fragments" (typically <300 Da) at high concentrations.[15][16]

  • Causality: The core principle is that small fragments can form highly efficient, low-affinity interactions with the target protein.[17] Because of their simplicity, these interactions are often of high quality. The identified fragment hits are then optimized and grown or linked together into more potent, lead-like molecules using structural information.[15][17] This bottom-up approach allows for a more thorough exploration of chemical space around the binding site.

  • Self-Validation: FBDD relies heavily on biophysical and structural methods for hit validation. A true hit must be confirmed by multiple techniques (e.g., NMR, X-ray crystallography) to ensure it binds specifically to the intended site and is not an artifact.

Protocol: X-ray Crystallography for Fragment Hit Validation

  • Principle: To confirm that a fragment binds to the kinase active site and to determine its precise binding mode, which is essential for guiding the optimization process.

  • Protein Preparation: Express and purify the kinase domain to >95% homogeneity. Concentrate the protein to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).

  • Co-crystallization/Soaking:

    • Co-crystallization: Mix the protein with the fragment (at ~5-10 mM) prior to setting up crystallization trials.

    • Soaking: Grow apo-protein crystals first. Prepare a "soaking solution" by adding the fragment (at ~10-50 mM) to the mother liquor from the crystallization drop. Transfer the apo-crystal into this solution and incubate for a few hours to overnight.

  • Cryo-protection and Data Collection:

    • Transfer the crystal into a cryo-protectant solution (typically mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data to obtain electron density maps.

    • Use molecular replacement with a known kinase structure to solve the phase problem.

    • Build the protein model into the electron density map.

    • Identify the "difference density" corresponding to the bound fragment and model the fragment into this density.

    • Refine the structure to achieve good agreement between the model and the experimental data (R-work/R-free values). The resulting structure provides atomic-level detail of the fragment's interactions.[16]

Structure-Based Drug Design (SBDD)

SBDD uses the three-dimensional structure of the target kinase to rationally design inhibitors.[2][18] This is not strictly a hit-finding method on its own but is a critical component of both FBDD and the optimization of hits from HTS.

  • Causality: By understanding the shape, charge, and hydrogen-bonding potential of the ATP-binding pocket, chemists can design molecules that are complementary to the target, maximizing binding affinity and selectivity.[2][19] For example, if a nearby pocket is hydrophobic, a chemist can add a corresponding nonpolar group to the indole scaffold to increase potency.

  • Self-Validation: The validation of SBDD is the empirical result. A design hypothesis is validated when the synthesized compound shows the predicted increase in potency or selectivity in a biochemical assay. The iterative cycle of design, synthesis, and testing is a self-correcting process.[18]

G

The Iterative Cycle of Hit-to-Lead Optimization

Once a validated hit is identified, the goal is to transform it into a "lead" compound with improved potency, selectivity, and drug-like properties. This is achieved through a cyclical process of design, synthesis, and testing, guided by Structure-Activity Relationship (SAR) studies.

Establishing Structure-Activity Relationships (SAR)

SAR is the cornerstone of medicinal chemistry. It involves systematically modifying the chemical structure of the hit compound and measuring the effect of each change on its biological activity.[5] For an indole scaffold, this involves exploring substitutions at various positions.

  • Example SAR Exploration:

    • Position N1: Adding bulky groups can probe for interactions in the solvent-exposed region or influence the planarity of the ring system.

    • Position C3: This is a common point for adding linkers to larger chemical groups that can extend into deeper pockets of the kinase, often dramatically increasing selectivity and potency.

    • Position C5: Substitution here can modulate electronic properties and provide vectors for engaging with the ribose-binding pocket.[13]

Protocol: In Silico Docking for SAR Hypothesis Generation

  • Principle: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[20] It is used to prioritize which chemical modifications are most likely to improve binding.

  • Preparation:

    • Obtain a high-resolution crystal structure of the target kinase (e.g., from the PDB). If a ligand is already present, this can guide the definition of the binding site.

    • Prepare the protein structure using software like AutoDock Tools: remove water molecules, add hydrogen atoms, and assign charges.[20]

    • Prepare 3D structures of the virtual library of indole analogues to be tested.

  • Docking Procedure (using AutoDock Vina):

    • Define the "search space" or "grid box" which encompasses the ATP-binding site of the kinase.

    • Run the docking algorithm, which will sample different conformations and orientations of each ligand within the search space.

    • The program will score the poses based on a scoring function that estimates the binding free energy.

  • Analysis:

    • Analyze the top-ranked poses for each analogue.

    • Examine the predicted interactions (hydrogen bonds, hydrophobic contacts, etc.).

    • Use this information to form a hypothesis: "Adding a hydroxyl group at position X should form a new hydrogen bond with Serine-123, increasing potency."

    • Synthesize the prioritized compounds to test the hypothesis experimentally.

G Hit-to-Lead Optimization Cycle Design Design Analogs (SBDD, Docking) Synthesis Chemical Synthesis of Analogs Design->Synthesis Prioritized Ideas Assay Biological Assay (Potency, Selectivity) Synthesis->Assay New Compounds Analysis Data Analysis (SAR Interpretation) Assay->Analysis Activity Data Analysis->Design New Hypotheses

Data Interpretation: Case Studies of Approved Indole-Based Inhibitors

The success of the indole scaffold is best illustrated by the numerous inhibitors that have reached clinical use. These drugs highlight how different substitution patterns on the core structure can achieve potent and selective inhibition of diverse kinase targets.

Drug Name Primary Kinase Target(s) Therapeutic Area Key Structural Feature Reported IC₅₀
Sunitinib [21][22][23]VEGFR, PDGFR, c-KITRenal Cell Carcinoma, GISTOxindole core with a diethylaminoethyl carboxamide side chainVEGFR-2: ~6-82 nM
Osimertinib [3][22]EGFR (T790M mutant)Non-Small Cell Lung CancerIndole core with an acrylamide group for covalent bindingEGFRT790M: ~1 nM
Alectinib [22]ALKNon-Small Cell Lung CancerFused indole (carbazole) derivativeALK: ~1.9 nM
Nintedanib [23]VEGFR, FGFR, PDGFRIdiopathic Pulmonary Fibrosis, NSCLCIndolin-2-one core with a methylpiperazine side chainVEGFR-2: 13 nM
Tivantinib [22]c-METInvestigational (NSCLC)Indole-based, non-ATP competitive (disputed)c-MET: ~360 nM

Note: IC₅₀ values can vary significantly based on assay conditions.

Overcoming Challenges and Future Frontiers

While the discovery of indole-based kinase inhibitors has been highly successful, significant challenges remain.

  • Achieving Selectivity: As mentioned, targeting the conserved ATP site makes achieving selectivity difficult. Strategies to overcome this include designing inhibitors that exploit unique residues in adjacent sub-pockets or that bind to the inactive conformation (Type II inhibitors) of the kinase.[2][19][24]

  • Acquired Resistance: Tumors often develop resistance to kinase inhibitors through mutations in the target kinase's active site.[25] The development of third-generation inhibitors like Osimertinib, which targets a specific resistance mutation (T790M) in EGFR, exemplifies a successful strategy to combat this.[22][25]

  • CNS Penetration: For brain tumors, inhibitors must be able to cross the blood-brain barrier (BBB). Many kinase inhibitors are substrates for efflux pumps like P-gp, limiting their free concentration in the brain.[26] Designing inhibitors with physicochemical properties conducive to BBB penetration is a major challenge.[26]

  • Future Directions: The field is continuously evolving. The application of artificial intelligence and machine learning (AI/ML) is accelerating the design process by predicting compound activity and optimizing properties more efficiently.[27] Furthermore, the exploration of allosteric inhibitors, which bind outside the ATP pocket, and covalent inhibitors that form a permanent bond with the target, represent promising avenues for achieving greater selectivity and overcoming resistance.[9][25]

References

Exploring the Therapeutic Potential of 6-amino-1H-indole-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its versatile role in the architecture of synthetic therapeutic agents.[1] This guide delves into the untapped therapeutic potential of a specific, yet under-explored derivative: 6-amino-1H-indole-3-carbonitrile. While direct extensive research on this molecule is nascent, a comprehensive analysis of its constituent functional moieties—the 6-aminoindole core and the 3-cyano group—provides a strong, rational basis for predicting its pharmacological profile. This document synthesizes existing knowledge on related compounds to project the therapeutic promise of this compound, focusing on its potential as a kinase inhibitor for applications in oncology, inflammation, and neurodegenerative disorders. We present hypothesized mechanisms of action, detailed protocols for synthesis and biological evaluation, and a forward-looking perspective to guide future research and development.

Introduction: The Strategic Combination of Bioactive Moieties

The indole ring system is a privileged structure in drug discovery, capable of mimicking peptide structures and engaging with a multitude of biological targets.[1] The strategic functionalization of this core can dramatically influence its biological activity. In this compound, two key pharmacophores are combined:

  • The 6-Aminoindole Scaffold: The presence of an amino group at the 6-position enhances the molecule's reactivity and serves as a crucial building block for derivatives with demonstrated anti-cancer and anti-inflammatory properties.[2] It is a known reactant in the synthesis of inhibitors for critical cellular targets like the mammalian target of rapamycin (mTOR), protein kinase C θ (PKCθ), and DNA topoisomerase II.[3][4]

  • The 3-Cyanoindole Moiety: The introduction of a cyano group at the C3 position significantly alters the electronic properties of the indole ring, creating a versatile synthetic handle for creating diverse derivatives.[1] More importantly, 3-cyanoindoles are recognized for a broad spectrum of biological activities and are key intermediates in the synthesis of pharmaceuticals for oncology, neurology, and infectious diseases.[1][5]

This unique combination within this compound suggests a synergistic potential, positioning it as a compelling candidate for targeted therapeutic development.

Physicochemical Properties and Synthesis

A foundational understanding of the molecule's characteristics is paramount for its application in drug development.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₉H₇N₃[6]
Molecular Weight157.18 g/mol [6]
PurityTypically >95%[6]
AppearanceSolid (form may vary)[4]
Melting Point75-79 °C (for 6-aminoindole)[4]
InChI KeyVWEPNRNPXXROIV-UHFFFAOYSA-N[6]

Note: Some data, like the melting point, is referenced from the parent 6-aminoindole due to a lack of specific data for the 3-carbonitrile derivative.

Postulated Synthesis Routes

While a definitive, optimized synthesis for this compound is not extensively documented, established methods in indole chemistry allow for the postulation of viable synthetic pathways.

Route 1: Fischer Indole Synthesis followed by Cyanation

The Fischer indole synthesis is a classic and versatile method for creating indole rings from (substituted) phenylhydrazines and aldehydes or ketones under acidic conditions.[3][5]

Step-by-Step Protocol: Fischer Indole Synthesis of 6-Aminoindole

  • Hydrazone Formation: React 4-aminophenylhydrazine with a suitable aldehyde or ketone (e.g., acetaldehyde for a 2-methyl-6-aminoindole) in an acidic medium like acetic acid.[3]

  • Cyclization: Heat the resulting hydrazone in the presence of a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce cyclization and elimination of ammonia, yielding the 6-aminoindole core.[5]

  • Purification: Purify the crude product via column chromatography on silica gel.

Following the synthesis of the 6-aminoindole precursor, the cyano group can be introduced at the C3 position. Palladium-catalyzed C-H cyanation offers a direct and efficient method.[7]

Step-by-Step Protocol: C3-Cyanation of 6-Aminoindole

  • Reaction Setup: In a reaction vessel, combine 6-aminoindole, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine-based ligand), and a safe cyanide source. A combination of ammonium bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (DMSO) can serve as an in-situ "CN" source.[7]

  • Reaction Conditions: Heat the mixture under an inert atmosphere for a specified duration.

  • Workup and Purification: After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent. Purify the final this compound product using column chromatography.

Synthesis_Workflow cluster_fischer Fischer Indole Synthesis cluster_cyanation C3-Cyanation A 4-Aminophenylhydrazine D 6-Aminoindole A->D B Aldehyde/Ketone B->D C Acid Catalyst C->D G This compound D->G Intermediate E Cyanide Source (e.g., NH4HCO3/DMSO) E->G F Palladium Catalyst F->G

Postulated two-step synthesis of this compound.

Hypothesized Therapeutic Potential and Mechanisms of Action

The therapeutic utility of this compound can be inferred from the well-documented activities of its structural components.

Kinase Inhibition in Oncology

Rationale: The indole scaffold is a common feature in many kinase inhibitors.[8] Derivatives of 3-cyanoindole have demonstrated the ability to inhibit various kinases involved in cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[8] Furthermore, 6-aminoindole is a known precursor for inhibitors of mTOR and protein kinase C θ (PKCθ).[3][4] This strongly suggests that this compound could function as a kinase inhibitor, making it a promising candidate for anticancer drug development.

Hypothesized Mechanism of Action: this compound may bind to the ATP-binding pocket of various protein kinases, interfering with the phosphorylation of downstream substrates. This would disrupt signaling cascades essential for cancer cell proliferation, survival, and metastasis.

Kinase_Inhibition_Pathway Compound This compound Kinase Protein Kinase (e.g., PI3K, Akt, mTOR) Compound->Kinase Inhibition Signaling Downstream Signaling (Proliferation, Survival) Kinase->Signaling Activation Apoptosis Apoptosis Signaling->Apoptosis Inhibition

Hypothesized kinase inhibition by this compound.
Anti-Inflammatory Activity

Rationale: Indole derivatives are known to possess anti-inflammatory properties.[2] Specifically, 6-aminoindole has been utilized in the synthesis of anti-inflammatory drugs.[2] The mechanism often involves the modulation of inflammatory signaling pathways.

Hypothesized Mechanism of Action: The compound may inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines (e.g., TNF-α, IL-6), through the modulation of signaling pathways like NF-κB.

Neuroprotective Effects

Rationale: Indole derivatives have shown promise as neuroprotective agents, primarily due to their antioxidant properties and their ability to interfere with processes like the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's.[2][9][10]

Hypothesized Mechanism of Action: this compound may exert neuroprotective effects by scavenging reactive oxygen species (ROS), chelating metal ions involved in oxidative stress, and potentially modulating signaling pathways that promote neuronal survival, such as the Nrf2-ARE pathway.[9][10]

Experimental Protocols for Therapeutic Evaluation

To validate the hypothesized therapeutic potential of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Evaluation

4.1.1. Kinase Inhibition Assay

A universal, fluorescence-based in vitro kinase assay can be employed to screen the compound against a panel of relevant kinases.[11]

Step-by-Step Protocol: TR-FRET Kinase Assay

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated peptide substrate, ATP, and the test compound (this compound) at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Measurement: After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in signal indicates kinase inhibition.

  • Data Analysis: Calculate IC₅₀ values to determine the potency of the compound.

4.1.2. Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13]

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

4.1.3. Western Blotting for Mechanistic Studies

Western blotting can be used to analyze the expression levels of key proteins in signaling pathways to elucidate the mechanism of action.[14][15]

Step-by-Step Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against target proteins (e.g., phosphorylated Akt, total Akt, cleaved caspase-3) overnight at 4°C.[16] Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Kinase Inhibition Assay (TR-FRET) B Anticancer Cell Viability (MTT Assay) A->B Potency C Mechanistic Studies (Western Blot) B->C Mechanism E Carrageenan-Induced Paw Edema (Anti-inflammatory) B->E Efficacy D Xenograft Cancer Model C->D Efficacy

Generalized workflow for the biological evaluation of this compound.
In Vivo Validation

4.2.1. Xenograft Models for Anticancer Efficacy

To assess the in vivo anticancer activity, a xenograft mouse model is recommended.[17]

Step-by-Step Protocol: Xenograft Study

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

4.2.2. Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity

This is a standard and widely used model for evaluating acute inflammation.[18][19]

Step-by-Step Protocol: Carrageenan-Induced Paw Edema

  • Animal Groups: Divide rats or mice into control and treatment groups.

  • Compound Administration: Administer the test compound orally or intraperitoneally.

  • Induction of Edema: After a set time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce inflammation.

  • Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Conclusion and Future Directions

This compound stands as a molecule of significant therapeutic interest, born from the strategic fusion of two pharmacologically important moieties. While direct experimental data remains to be established, the wealth of information on 6-aminoindoles and 3-cyanoindoles provides a robust framework for predicting its potential as a kinase inhibitor with applications in oncology, and potentially in the treatment of inflammatory and neurodegenerative diseases.

The experimental protocols outlined in this guide offer a clear path for the systematic evaluation of this promising compound. Future research should focus on optimizing its synthesis, exploring its inhibitory activity against a broad panel of kinases, and elucidating its precise mechanisms of action in relevant disease models. The insights gained from such studies will be invaluable in determining the clinical translatability of this compound and paving the way for the development of novel, targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of 6-Amino-1H-indole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of 6-amino-1H-indole-3-carbonitrile as a versatile scaffold in solid-phase organic synthesis (SPOS). The indole nucleus is a privileged structure in medicinal chemistry, and the strategic placement of an amino group and a carbonitrile offers multiple points for diversification, making it an attractive starting point for the generation of compound libraries for drug discovery.[1][2] This guide details the selection of appropriate solid supports and linkers, orthogonal protection strategies, on-resin functionalization of both the 6-amino and 3-carbonitrile moieties, and final cleavage protocols to yield a diverse array of indole derivatives. The methodologies described herein are designed to be robust and adaptable for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the this compound Scaffold

The indole ring system is a cornerstone in the architecture of numerous biologically active compounds.[3][4] The specific scaffold, this compound, presents a unique trifecta of reactive sites ripe for chemical exploration: the indole nitrogen (N1), the C6-amino group, and the C3-carbonitrile. Solid-phase synthesis offers a powerful platform for the systematic exploration of chemical space around this core by enabling rapid and efficient diversification through iterative reaction sequences with simplified purification.[5][6]

The protocols outlined in this application note are designed to provide a foundational framework for constructing libraries of novel compounds based on this promising scaffold. We will explore the causal relationships behind the selection of resins, protecting groups, and reaction conditions to empower researchers to not only follow the outlined procedures but also to adapt and innovate based on their specific synthetic goals.

Foundational Strategy: Immobilization on the Solid Support

The initial and most critical step in any solid-phase synthesis is the covalent attachment of the starting material to an insoluble polymeric support. The choice of resin and linker dictates the subsequent chemical transformations that can be performed and the final cleavage conditions. For this compound, we propose an immobilization strategy via the indole nitrogen (N1). This approach leaves the 6-amino and 3-carbonitrile groups available for diversification.

Recommended Resin and Linker System

We recommend the use of a 2-chlorotrityl chloride (2-CTC) resin . This resin is highly acid-labile, allowing for the cleavage of the final product under very mild acidic conditions that are compatible with a wide range of sensitive functional groups that may be introduced during the synthesis.[5] The bulky trityl group also provides steric hindrance that can help prevent side reactions at the indole nitrogen.

An alternative is the use of a Wang resin , which is also acid-labile, though requiring stronger acidic conditions for cleavage compared to 2-CTC resin.[7]

Protocol: Immobilization of this compound on 2-CTC Resin

This protocol details the attachment of the scaffold to the 2-CTC resin via the indole nitrogen.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading capacity ~1.0-1.6 mmol/g)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (314 mg, 2.0 mmol) and DIPEA (0.52 mL, 3.0 mmol) in anhydrous DMF (10 mL).

  • Add the solution to the swollen resin.

  • Shake or bubble the mixture at room temperature for 4 hours.

  • Drain the reaction solution.

  • To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v, 10 mL) and shake for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum to a constant weight.

  • Determine the loading of the resin using a standard method such as Fmoc-quantification after coupling a known Fmoc-amino acid to a small sample of the resin-bound amine.

Orthogonal Protection and On-Resin Functionalization

A key advantage of solid-phase synthesis is the ability to perform sequential chemical modifications in a controlled manner. This is achieved through the use of orthogonal protecting groups, which can be selectively removed without affecting other protected functionalities or the linker to the resin.[8][9][10]

Protection of the 6-Amino Group

To enable selective functionalization of other parts of the molecule, the 6-amino group should be protected. The 9-fluorenylmethoxycarbonyl (Fmoc) group is an ideal choice as it is base-labile and orthogonal to the acid-labile trityl linker.

Protocol: Fmoc Protection of the Resin-Bound 6-Amino Group

  • Swell the resin-bound this compound in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add a solution of Fmoc-OSu (5 eq.) and DIPEA (5 eq.) in DMF to the resin.

  • Shake at room temperature for 2 hours.

  • Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Diversification of the 6-Amino Group

With the indole nitrogen attached to the resin, the 6-amino group is a prime site for building molecular diversity. This can be achieved through acylation, sulfonylation, alkylation, or urea/thiourea formation.

Example Protocol: On-Resin Acylation of the 6-Amino Group

  • Swell the resin-bound this compound in DMF.

  • Add a solution of the desired carboxylic acid (3 eq.), a coupling reagent such as HCTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

  • Shake at room temperature for 4-12 hours.

  • Monitor the reaction completion using a colorimetric test such as the Kaiser test.

  • Drain the reaction solution and wash the resin thoroughly.

Reaction Type Reagents and Conditions Expected Outcome
Acylation Carboxylic acid, HCTU, DIPEA in DMFAmide formation
Sulfonylation Sulfonyl chloride, DIPEA in DCMSulfonamide formation
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ in DCESecondary/Tertiary amine formation
Urea Formation Isocyanate in DMFUrea linkage
Functionalization of the 3-Carbonitrile Group

The carbonitrile group at the 3-position is another handle for diversification. It can be transformed into a variety of other functional groups.

Example Protocol: On-Resin Conversion of Nitrile to Tetrazole

  • Swell the resin-bound indole-3-carbonitrile in DMF.

  • Add a solution of sodium azide (5 eq.) and triethylammonium chloride (5 eq.) in DMF.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Cool to room temperature, drain the solution, and wash the resin extensively with DMF, water, and DCM.

Cleavage from the Solid Support

The final step is the cleavage of the synthesized molecule from the solid support. The choice of cleavage cocktail is crucial to ensure complete removal of the product and any remaining protecting groups without causing degradation.[11][12][13][14]

Protocol: Cleavage from 2-CTC Resin

  • Wash the resin with DCM (3 x 10 mL).

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Shake at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and wash with cold ether.

  • Dry the crude product under vacuum.

  • Purify the final compound using an appropriate method such as HPLC.

Visualization of the Workflow

The following diagram illustrates the overall solid-phase synthesis strategy for the diversification of this compound.

SPOS_Workflow cluster_resin Solid Support cluster_scaffold Scaffold cluster_synthesis On-Resin Synthesis cluster_final Final Product Resin 2-Chlorotrityl Chloride Resin Immobilization Immobilization (N1-attachment) Resin->Immobilization Scaffold 6-Amino-1H-indole -3-carbonitrile Scaffold->Immobilization Protection Fmoc Protection of 6-Amino Immobilization->Protection Diversification1 Diversification at C6 (Acylation, etc.) Immobilization->Diversification1 Diversification2 Diversification at C3 (e.g., Tetrazole formation) Protection->Diversification2 Diversification1->Diversification2 Deprotection Fmoc Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Diversification2->Cleavage Product Purified Indole Derivatives Cleavage->Product Orthogonal_Protection Molecule Indole N1 6-Amino Group 3-Carbonitrile This compound N1_Protection 2-Chlorotrityl Linker (Acid-Labile) Molecule:N1->N1_Protection Immobilization N6_Protection Fmoc Group (Base-Labile) Molecule:N6->N6_Protection Protection C3_Functionality Reactive Handle Molecule:C3->C3_Functionality Available for Reaction

References

Application Notes and Protocols for the Biological Screening of 6-amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1] Its unique structure allows it to mimic peptides and interact with a wide array of biological targets, making it a cornerstone in the development of new therapeutic agents. Derivatives of indole are under active investigation for a multitude of applications, including as antimicrobial and anticancer agents. The subject of this guide, 6-amino-1H-indole-3-carbonitrile, is a functionalized indole derivative that holds promise for targeted biological activity. The presence of the amino group at the 6-position and the carbonitrile at the 3-position offers unique electronic and steric properties that can be exploited for selective interaction with pathogenic or disease-related proteins.

This document provides a comprehensive guide for the initial biological screening of this compound, outlining detailed protocols for assessing its antimicrobial, anticancer, and kinase inhibitory activities. These protocols are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a solid framework for their investigations.

Part 1: Antimicrobial Activity Screening

Given that numerous indole derivatives have demonstrated significant antimicrobial properties, a primary screening cascade for this compound should include an assessment of its activity against a panel of clinically relevant bacteria and fungi.[2][3][4][5] The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Scientific Rationale

The principle of the broth microdilution assay is to expose a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium.[6][7] After a specified incubation period, the presence or absence of microbial growth is determined visually or spectrophotometrically. This method provides a quantitative measure of the compound's antimicrobial potency. Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensures the reproducibility and comparability of results.[8][9][10]

Experimental Workflow: Broth Microdilution for MIC Determination

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum (0.5 McFarland) C Inoculate microplate wells with microbial suspension and compound dilutions A->C B Prepare serial dilutions of This compound in Mueller-Hinton Broth B->C D Incubate at 35-37°C for 16-24 hours C->D E Visually inspect for turbidity or measure absorbance (OD600) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Antimicrobial Susceptibility Testing.

Detailed Protocol: Broth Microdilution

Materials and Reagents:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inocula (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (vehicle solvent)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in the appropriate broth within the 96-well plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive control wells (broth with inoculum and control antibiotic), negative control wells (broth with inoculum and vehicle solvent), and sterility control wells (broth only).

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the negative control.

Data Presentation and Interpretation
MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusThis compound8
Escherichia coliThis compound16
Candida albicansThis compound32
Staphylococcus aureusCiprofloxacin (Positive Control)0.5
Escherichia coliCiprofloxacin (Positive Control)0.25
Candida albicansFluconazole (Positive Control)1

Interpretation: The MIC values provide a quantitative measure of the compound's potency against the tested microorganisms. Lower MIC values indicate higher antimicrobial activity. These results can be compared to established breakpoints, if available, to classify the compound as susceptible, intermediate, or resistant.

Part 2: Anticancer Activity Screening

The indole scaffold is a common feature in many anticancer drugs, and derivatives are frequently screened for their cytotoxic effects against various cancer cell lines.[11][12][13] Initial screening of this compound should involve assessing its ability to inhibit the proliferation of a panel of cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.[5][14]

Scientific Rationale

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[3][11] The amount of bound dye is directly proportional to the number of cells, providing a sensitive measure of cytotoxicity.[5][14] Unlike assays that measure metabolic activity (e.g., MTT assay), the SRB assay is less prone to interference from compounds that affect cellular metabolism without being cytotoxic.[11]

Experimental Workflow: SRB Cytotoxicity Assay

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in 96-well plates and allow to adhere overnight C Treat cells with compound dilutions and incubate for 48-72 hours A->C B Prepare serial dilutions of This compound in cell culture medium B->C D Fix cells with trichloroacetic acid (TCA) C->D E Stain with Sulforhodamine B (SRB) D->E F Wash to remove unbound dye E->F G Solubilize bound dye with Tris buffer F->G H Measure absorbance at ~510 nm G->H I Calculate cell viability and determine IC50 value H->I

Caption: Workflow for SRB Cytotoxicity Assay.

Detailed Protocol: Sulforhodamine B (SRB) Assay

Materials and Reagents:

  • This compound (dissolved in DMSO)

  • Adherent cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trichloroacetic acid (TCA) solution

  • Sulforhodamine B (SRB) solution

  • Acetic acid solution

  • Tris base solution

  • Sterile 96-well plates

  • Positive control cytotoxic drug (e.g., doxorubicin)

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the cell plates with medium containing the compound dilutions. Include vehicle controls and a positive control.

    • Incubate the plates for 48-72 hours.

  • Cell Fixation:

    • Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

    • Wash the plates multiple times with water and allow them to air dry.[3]

  • Staining:

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.[12]

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.[3][12]

  • Solubilization and Absorbance Measurement:

    • Add Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plates for 10 minutes and measure the absorbance at approximately 510 nm.[3]

Data Presentation and Interpretation
Cell LineCompoundIC50 (µM)
MCF-7This compound5.2
A549This compound12.8
MCF-7Doxorubicin (Positive Control)0.1
A549Doxorubicin (Positive Control)0.3

Interpretation: The IC50 value represents the concentration of the compound that inhibits cell growth by 50%. A lower IC50 value indicates greater cytotoxic potency. The results can be used to compare the sensitivity of different cell lines to the compound and to prioritize compounds for further investigation.

Part 3: Kinase Inhibition Screening

Given that some indole derivatives have been identified as kinase inhibitors, and considering the central role of kinases like Epidermal Growth Factor Receptor (EGFR) and Src in cancer, a targeted in vitro kinase inhibition assay is a logical next step.[15][16]

Scientific Rationale

Kinase assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase enzyme. Inhibition of this process by a test compound can be quantified. There are various formats for kinase assays, including those that measure the amount of ADP produced, which is directly proportional to kinase activity.[17][18][19] These assays are crucial for identifying direct inhibitors of specific kinases and for understanding the mechanism of action of anticancer compounds. The interplay between EGFR and Src signaling pathways is well-documented in cancer progression, making them relevant targets.[20][21]

Experimental Workflow: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound C Incubate compound with kinase reaction mix A->C B Prepare kinase reaction mix (kinase, substrate, ATP) B->C D Stop kinase reaction and deplete remaining ATP C->D E Convert ADP to ATP D->E F Measure newly synthesized ATP via luciferase reaction E->F G Measure luminescence F->G H Calculate percent inhibition and determine IC50 value G->H

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay

Materials and Reagents:

  • This compound (dissolved in DMSO)

  • Recombinant human EGFR and Src kinases

  • Specific peptide substrates for EGFR and Src

  • ATP

  • Kinase assay buffer

  • A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Known kinase inhibitor as a positive control (e.g., erlotinib for EGFR, dasatinib for Src)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the kinase assay buffer.

  • Kinase Reaction:

    • In a multi-well plate, combine the kinase, its specific substrate, and the test compound or control.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).[22]

  • Signal Generation (using a kit like ADP-Glo™):

    • Stop the kinase reaction and deplete the remaining ATP by adding the provided reagent.

    • Add a second reagent to convert the ADP generated by the kinase reaction into ATP.

    • Add a third reagent containing luciferase and luciferin to generate a luminescent signal from the newly formed ATP.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation and Interpretation
KinaseCompoundIC50 (µM)
EGFRThis compound2.1
SrcThis compound8.5
EGFRErlotinib (Positive Control)0.05
SrcDasatinib (Positive Control)0.001

Interpretation: The IC50 value indicates the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value signifies more potent inhibition. These results can reveal if the compound is a direct inhibitor of the tested kinases and can help in elucidating its mechanism of action.

Conclusion

This guide provides a foundational framework for the initial biological screening of this compound. By systematically evaluating its antimicrobial, anticancer, and kinase inhibitory properties, researchers can gain valuable insights into its therapeutic potential. The protocols outlined herein are based on established and validated methodologies, ensuring the generation of reliable and reproducible data. The results from this screening cascade will inform subsequent studies, including mechanism of action elucidation, lead optimization, and preclinical development.

References

"purification of 6-amino-1H-indole-3-carbonitrile by column chromatography"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 6-amino-1H-indole-3-carbonitrile by Column Chromatography

Authored by a Senior Application Scientist

This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. The methodologies detailed herein are designed for researchers, medicinal chemists, and process development scientists who require a high-purity compound for subsequent applications. The guide emphasizes the causal relationships behind experimental choices, ensuring both reproducibility and a deep understanding of the purification process.

Introduction: The Significance of Purifying this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] this compound is a valuable bifunctional building block, featuring a nucleophilic amino group and an electrophilic nitrile, making it a versatile precursor for the synthesis of more complex heterocyclic systems.

The purity of such starting materials is paramount. Impurities, even in trace amounts, can lead to unwanted side reactions, complicate reaction monitoring, reduce yields, and introduce significant challenges in the purification of downstream products. Column chromatography is a fundamental and powerful technique for isolating target compounds from crude reaction mixtures based on their differential adsorption to a stationary phase.[2][3] This guide focuses on a normal-phase chromatography approach, which is ideally suited for polar molecules like this compound.

Foundational Principles: Why This Method Works

The successful purification of this compound hinges on exploiting its inherent polarity. The molecule contains a polar indole ring system, a primary amine (-NH2) group, and a nitrile (-CN) group. This polarity causes it to adsorb strongly to a polar stationary phase, such as silica gel.[2][4]

In normal-phase chromatography, a non-polar or moderately polar mobile phase is used to elute compounds from the column.[3][5] Less polar impurities will have a weaker affinity for the silica gel and will be carried through the column more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase, we can selectively desorb and elute the more polar target compound, this compound, leaving behind more strongly retained impurities.

The entire process is predicated on a preliminary analysis using Thin-Layer Chromatography (TLC), a rapid and inexpensive method to determine the optimal solvent system for the large-scale column separation.[6]

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is essential to identify a mobile phase that provides adequate separation of the target compound from its impurities. The goal is to find a solvent system where the this compound spot has a Retardation Factor (Rf) of approximately 0.2 to 0.4, ensuring it moves off the baseline but does not elute too quickly.

Protocol for TLC Analysis:

  • Preparation: Prepare several developing chambers with different solvent systems. Start with varying ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate (with F254 fluorescent indicator).

  • Development: Place the spotted TLC plate in a sealed developing chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: Remove the plate and immediately visualize it under a UV lamp (254 nm). Aromatic compounds like indoles will quench the fluorescence and appear as dark spots.[6]

    • Staining: For more specific detection, a chemical stain can be used. A highly effective stain for indoles is Van Urk reagent (p-dimethylaminobenzaldehyde in acidic ethanol) or a Cinnamaldehyde/HCl spray, which typically produces characteristically colored spots.[7][8][9]

  • Optimization: Adjust the solvent ratios until the desired Rf value for the product is achieved while maximizing the separation from other spots.

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F254 TLC PlatesStandard polar phase for separating polar organic compounds. The fluorescent indicator allows for non-destructive visualization.[6]
Mobile Phase (Test Gradients) 1. Hexane / Ethyl Acetate (e.g., 7:3, 1:1, 3:7) 2. Dichloromethane / Methanol (e.g., 98:2, 95:5, 90:10)These solvent systems offer a wide range of polarities to effectively elute indole derivatives.
Target Rf Value 0.2 - 0.4This range provides the best resolution in column chromatography, preventing band broadening and ensuring good separation from faster and slower-moving impurities.
Visualization Methods 1. UV light (254 nm) 2. Van Urk or Cinnamaldehyde stainUV is a quick, universal method for conjugated systems. Indole-specific stains provide confirmation and can reveal non-UV active impurities.[7][9]
Step-by-Step Column Chromatography Protocol

This protocol assumes a standard glass chromatography column and elution via gravity or low-pressure air (flash chromatography).

Materials and Equipment:

  • Crude this compound

  • Silica Gel (Standard Grade, 60 Å, 230-400 mesh)[10]

  • Optimized mobile phase solvents (from TLC analysis)

  • Sand (acid-washed)

  • Glass chromatography column with a stopcock

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Workflow Diagram:

G cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation tlc TLC Optimization (Find Solvent System) pack Pack Column (Silica Gel Slurry) tlc->pack load Load Crude Sample (Wet or Dry Loading) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (by TLC) collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent (Rotovap) combine->evap pure Pure Product evap->pure

Caption: Workflow for the purification of this compound.

Procedure:

  • Column Packing (Slurry Method):

    • Secure the column vertically in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure an even and compact packing without air bubbles.

    • Once the silica has settled, add a protective layer of sand on top. Drain the excess solvent until it is just level with the top of the sand. Never let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like methanol or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Open the stopcock and begin collecting the eluent in fractions.

    • If using an isocratic (single solvent system) elution, proceed until the product has eluted.

    • For gradient elution, start with the least polar solvent mixture. After eluting the non-polar impurities, gradually increase the percentage of the more polar solvent to elute the target compound.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine all fractions that show a single, clean spot corresponding to the product's Rf value.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Safety and Handling

All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: The organic solvents used (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol) are flammable and/or toxic. Avoid inhalation and skin contact.

  • This compound: While specific toxicological data is limited, related aminoindoles and indole carbonitriles are classified as irritants to the skin, eyes, and respiratory system.[11][12] Avoid creating dust and handle the solid material with care. Consult the Safety Data Sheet (SDS) before use.[11]

References

Application Note: Comprehensive NMR Characterization of 6-amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract and Introduction

6-amino-1H-indole-3-carbonitrile is a heterocyclic compound featuring the indole scaffold, a privileged structure in medicinal chemistry. The strategic placement of an amino group at the C6 position and a carbonitrile at the C3 position creates a molecule with significant potential as a building block for novel therapeutic agents. The amino group acts as a versatile handle for further functionalization, while the carbonitrile can serve as a key pharmacophoric element or a precursor for other functional groups.

Given its potential, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing detailed information about the molecule's atomic connectivity and chemical environment. This application note presents a comprehensive guide to the characterization of this compound using 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy. We provide detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectral features, explaining the causal relationships between molecular structure and NMR observables.

Molecular Structure and Rationale for Spectroscopic Analysis

The structural integrity of this compound must be rigorously confirmed, as isomeric impurities could confound biological and chemical screening results. The substitution pattern on the indole ring dictates the molecule's electronic and steric properties. NMR provides the necessary resolution to confirm the precise location of the amino and carbonitrile groups.

The numbering convention used for signal assignment is shown below.

Caption: Molecular structure and numbering of this compound.

Experimental Protocols

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures the preparation of a homogenous, particulate-free sample suitable for high-resolution NMR.[1]

Materials:

  • This compound (10-20 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8% D

  • High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)[2]

  • Glass Pasteur pipette and bulb

  • Small glass vial (e.g., 1-dram vial)

  • Glass wool or a small cotton plug

Procedure:

  • Weighing: Accurately weigh 10-20 mg of the compound into a clean, dry glass vial. For routine ¹H NMR, 5-10 mg is often sufficient, but a slightly higher concentration is beneficial for acquiring a high-quality ¹³C spectrum in a reasonable time.[3][4]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[2] DMSO-d₆ is chosen for its excellent solvating power for many polar organic molecules and for its ability to slow the exchange of the N-H proton, often resulting in a sharper signal.[5]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Filtration: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Cotton wool should be avoided as solvents may leach impurities from it.[1]

  • Transfer: Carefully draw the sample solution into the pipette and filter it directly into the NMR tube. This step is critical to remove any microscopic particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.[1][6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

Protocol for NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

1. ¹H NMR Spectrum:

  • Pulse Program: Standard single-pulse (e.g., 'zg30')

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 8-16 (adjust for S/N)

2. ¹³C{¹H} NMR Spectrum:

  • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30')

  • Spectral Width: 0 to 160 ppm

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 1024 or more (¹³C has low natural abundance and requires significantly more scans than ¹H).[3]

3. 2D ¹H-¹H COSY Spectrum:

  • Pulse Program: Standard COSY (e.g., 'cosygp')

  • Spectral Width (F1 and F2): -2 to 12 ppm

  • Number of Scans (ns): 2-4 per increment

  • Increments in F1: 256-512

4. 2D ¹H-¹³C HSQC Spectrum:

  • Pulse Program: Standard HSQC with gradient selection (e.g., 'hsqcedetgp')

  • Spectral Width F2 (¹H): -2 to 12 ppm

  • Spectral Width F1 (¹³C): 0 to 160 ppm

  • Number of Scans (ns): 4-8 per increment

  • Increments in F1: 256

Caption: Workflow for NMR characterization.

Spectral Interpretation and Data Analysis

The electronic nature of the substituents strongly influences the chemical shifts. The amino (-NH₂) group at C6 is a powerful electron-donating group (EDG), which increases electron density (shields) at its ortho (C5, C7) and para (C4) positions. Conversely, the carbonitrile (-CN) group at C3 is an electron-withdrawing group (EWG) that deshields nearby nuclei.[7][8]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • N1-H: Expected as a broad singlet around δ 11.5-12.0 ppm . The chemical shift of indole N-H protons is typically downfield and solvent-dependent.[9][10]

  • H2: Expected as a singlet around δ 8.0-8.3 ppm . The proximity to the electron-withdrawing C3-CN group and the pyrrole nitrogen causes significant deshielding.

  • H4: Expected as a doublet around δ 7.3-7.5 ppm . It is deshielded by the C3-CN group and couples only with H5, resulting in a doublet with a typical ortho coupling constant (J ≈ 8.5 Hz).

  • H7: Expected as a singlet or a narrow doublet around δ 6.8-7.0 ppm . The ortho -NH₂ group strongly shields this proton. Any coupling would be a small meta-coupling to H5.

  • H5: Expected as a doublet of doublets (dd) around δ 6.5-6.7 ppm . This proton is shielded by the para -NH₂ group and couples to both H4 (ortho, J ≈ 8.5 Hz) and H7 (meta, J ≈ 2.0 Hz).

  • N6-H₂: Expected as a broad singlet around δ 5.0-5.5 ppm . The chemical shift of aromatic amine protons can vary.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
  • C6: Expected around δ 145-150 ppm . The carbon directly attached to the nitrogen of the amino group is significantly deshielded.

  • C7a & C3a: These quaternary carbons are expected in the range of δ 125-138 ppm .

  • C2: Expected around δ 130-135 ppm , deshielded by the adjacent nitrile group.

  • C4: Expected around δ 120-123 ppm .

  • C8 (CN): The nitrile carbon should appear around δ 117-120 ppm .[11]

  • C5: Expected to be significantly shielded by the ortho -NH₂ group, appearing around δ 110-115 ppm .

  • C7: Shielded by the ortho -NH₂ group, expected around δ 95-100 ppm .

  • C3: Expected to be strongly shielded, appearing around δ 85-90 ppm . The carbon attached to the nitrile group in indole systems is typically found at a relatively upfield position.

2D NMR Correlation Analysis
  • COSY (COrrelation SpectroscopY): This experiment is crucial for confirming the assignment of the benzene ring protons.[12] A cross-peak will be observed between H4 and H5 , confirming their adjacent positions. A weaker cross-peak may also be visible between H5 and H7 due to their meta-coupling. No correlations are expected for the singlets H2 and the N-H protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment definitively links each proton to its directly attached carbon atom, validating the assignments made from the 1D spectra.[13] For example, the proton signal assigned as H5 (δ ~6.6 ppm) will show a correlation to the carbon signal assigned as C5 (δ ~112 ppm). This is the most reliable method for assigning the carbons of the benzene portion of the ring.

Summary of Predicted NMR Data

The following table consolidates the expected NMR data for this compound in DMSO-d₆.

Atom PositionPredicted ¹H δ (ppm)MultiplicityPredicted J (Hz)Predicted ¹³C δ (ppm)HSQC CorrelationCOSY Correlation(s)
1 (N-H)11.5 - 12.0br s----
28.0 - 8.3s-130 - 135Yes-
3---85 - 90--
3a---125 - 138--
47.3 - 7.5dJ₄,₅ ≈ 8.5120 - 123YesH5
56.5 - 6.7ddJ₅,₄ ≈ 8.5, J₅,₇ ≈ 2.0110 - 115YesH4, H7
6 (C-NH₂)---145 - 150--
6 (N-H₂)5.0 - 5.5br s----
76.8 - 7.0dJ₇,₅ ≈ 2.095 - 100YesH5
7a---125 - 138--
8 (CN)---117 - 120--

Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Conclusion

The protocols and spectral analysis guidelines detailed in this application note provide a robust framework for the complete and unambiguous NMR characterization of this compound. By employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments, researchers can confidently verify the molecular structure, confirm the substitution pattern, and assess the purity of their compound. This rigorous analytical approach is an indispensable component of quality control in both chemical synthesis and drug development workflows.

References

Application Notes and Protocols for 6-amino-1H-indole-3-carbonitrile in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Motif in Oncology

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous approved anticancer agents.[1][2] Its unique structural and electronic properties allow for diverse interactions with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[3][4] Derivatives of indole have been successfully developed as inhibitors of key players in cancer progression, such as protein kinases, tubulin, and histone deacetylases, underscoring the versatility of this molecular framework.[1][5]

This document provides a comprehensive guide for researchers on the potential applications and experimental evaluation of 6-amino-1H-indole-3-carbonitrile , a specific indole derivative, in the context of cancer research. While direct literature on this particular compound is emerging, its structural features—namely the indole-3-carbonitrile core and the 6-amino substitution—suggest a strong rationale for its investigation as a potential anticancer agent. These application notes are therefore built upon established principles and protocols for analogous indole derivatives.

Scientific Rationale for Investigating this compound

The therapeutic potential of this compound can be inferred from the known activities of its core components:

  • The Indole-3-carbonitrile Scaffold: This structural motif is a key feature in a number of recently developed kinase inhibitors.[6] For instance, derivatives of 1H-indole-3-carbonitrile have been reported as potent inhibitors of Tropomyosin receptor kinase (TRK), a family of receptor tyrosine kinases that are oncogenic drivers in a variety of cancers when subject to gene fusions.[6] Furthermore, the indole-3-carbonitrile scaffold has been utilized in the fragment-based design of inhibitors for Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in cell cycle regulation and apoptosis, with dysregulation observed in several cancers.[7][8]

  • The 6-Amino Substitution: The position of substituents on the indole ring is critical for determining biological activity and target specificity. While the direct impact of a 6-amino group on an indole-3-carbonitrile core is yet to be fully elucidated in the public domain, studies on other 6-amino-indole derivatives have demonstrated potent cytotoxic effects. For example, 6-amino-substituted indolo[3,2-c]quinolines have shown significant in vitro cytotoxicity against various cancer cell lines, including leukemia, non-small cell lung cancer, and colon cancer.[9] This suggests that the 6-amino group can be a key pharmacophoric feature for enhancing anticancer activity.

Based on this evidence, it is hypothesized that This compound may act as an inhibitor of one or more protein kinases involved in oncogenic signaling pathways.

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this compound is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. The indole scaffold can function as a hinge-binding motif in the ATP-binding pocket of many kinases. The 3-carbonitrile and 6-amino groups would then likely occupy adjacent regions, forming specific interactions that determine target selectivity and inhibitory potency.

Potential kinase targets could include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as TRK, EGFR, and VEGFR, which are often overexpressed or mutated in various cancers.[6][10]

  • Non-receptor Tyrosine Kinases: Like SRC, which plays a critical role in cell adhesion, growth, and motility.[10]

  • Serine/Threonine Kinases: Including PI3K/AKT/mTOR pathway components and Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle.[3][4]

The diagram below illustrates a generalized signaling pathway that is often dysregulated in cancer and represents potential points of inhibition for a novel kinase inhibitor like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., TRK, EGFR) Growth Factor->RTK Binding & Activation RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors This compound 6-amino-1H-indole- 3-carbonitrile This compound->RTK This compound->PI3K Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation,\nSurvival, Angiogenesis

Caption: Hypothesized inhibition of oncogenic signaling pathways by this compound.

Experimental Workflow for Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound like this compound.

G start This compound in_vitro_screening In Vitro Screening (Panel of Cancer Cell Lines) start->in_vitro_screening cell_viability Cell Viability Assay (MTT, MTS, etc.) in_vitro_screening->cell_viability determine_ic50 Determine IC50 Values cell_viability->determine_ic50 mechanistic_studies Mechanistic Studies determine_ic50->mechanistic_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanistic_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis mechanistic_studies->cell_cycle_analysis migration_assay Cell Migration/Invasion Assay mechanistic_studies->migration_assay kinase_assay In Vitro Kinase Assay mechanistic_studies->kinase_assay in_vivo_studies In Vivo Studies (Xenograft Models) mechanistic_studies->in_vivo_studies lead_optimization Lead Optimization kinase_assay->lead_optimization in_vivo_studies->lead_optimization

Caption: Experimental workflow for evaluating a novel anticancer compound.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key experiments to evaluate the anticancer properties of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This is a primary and robust method to screen for cytotoxic effects of a compound.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final concentration of DMSO in the wells should be less than 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using flow cytometry software.

Protocol 3: Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Rationale: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), thereby preventing cell proliferation. Cell cycle analysis using DNA staining with a fluorescent dye like propidium iodide allows for the quantification of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Comparative IC50 Values of Related Indole Derivatives

The following table summarizes the reported IC50 values for some indole derivatives against various cancer cell lines, providing a benchmark for the evaluation of this compound.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
6-substituted-1H-indoleCompound 3gMCF-7 (Breast)2.94[11]
MDA-MB-231 (Breast)1.61[11]
A549 (Lung)6.30[11]
HeLa (Cervical)6.10[11]
Indole-based Kinase InhibitorCompound 16 (EGFR/SRC inhibitor)A549 (Lung)>50% cell death[10]
Prostate Cancer Cells>50% cell death[10]
1H-indole-3-carbonitrile derivativeCompound C11 (TRK inhibitor)Km-12 (TRK-dependent)Not specified, but potent[6]

Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of cancer research. Its structural similarity to known kinase inhibitors warrants a thorough investigation of its anticancer properties. The protocols and workflow outlined in this document provide a robust framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Such studies will be instrumental in determining the potential of this compound as a lead compound for the development of novel targeted cancer therapies.

References

Application Notes and Protocols for the Synthesis of 6-amino-1H-indole-3-carbonitrile Derivatives for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Indole Scaffolds

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] The indole nucleus, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[2] Indole alkaloids, in particular, have demonstrated a broad spectrum of biological activities, including significant antimicrobial properties.[3][4] These compounds can exert their effects through various mechanisms, such as the inhibition of efflux pumps, biofilm formation, and essential bacterial enzymes.[5] The 6-amino-1H-indole-3-carbonitrile core represents a promising starting point for the development of new antimicrobial agents, combining the established bioactivity of the indole ring with the versatile chemical handles of the amino and cyano groups, which allow for extensive structural modifications to optimize activity and selectivity.

This guide provides a comprehensive overview of the synthesis and antimicrobial evaluation of this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the quest for novel anti-infective therapies. We will delve into the strategic synthetic pathways, provide detailed experimental protocols, and outline the methodologies for assessing the antimicrobial efficacy of the synthesized compounds.

Synthetic Strategy and Protocols

The synthesis of this compound derivatives is a multi-step process that begins with the construction of the indole core, followed by functional group manipulations to introduce the desired amino and cyano moieties. A common and effective strategy involves the initial synthesis of a 6-nitroindole precursor, which can then be converted to the target 6-aminoindole. The carbonitrile group at the 3-position can be introduced at various stages of the synthesis.

Overall Synthetic Workflow

The general synthetic approach can be visualized as a three-stage process:

Synthetic Workflow Start Indole Starting Material Stage1 Stage 1: Nitration and Cyanation Start->Stage1 Functionalization Stage2 Stage 2: Reduction of Nitro Group Stage1->Stage2 Key Intermediate Formation Stage3 Stage 3: N-Derivatization Stage2->Stage3 Library Generation End Antimicrobial Screening Stage3->End Biological Evaluation

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Part 1: Synthesis of 6-Nitro-1H-indole-3-carbonitrile (Key Intermediate)

A reliable method to synthesize the 6-nitro-1H-indole-3-carbonitrile intermediate involves the nitration of a commercially available indole derivative, followed by the introduction of the nitrile group.

Protocol 1: Synthesis of 6-Nitro-1H-indole-3-carboxaldehyde

The introduction of an electron-withdrawing group at the C3 position, such as a formyl group, deactivates the pyrrole ring towards electrophilic attack and directs the subsequent nitration to the benzene ring, primarily at the 6-position.

  • Materials: Indole-3-carboxaldehyde, fuming nitric acid, sulfuric acid, ice, deionized water.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add indole-3-carboxaldehyde in small portions to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the solution of indole-3-carboxaldehyde in sulfuric acid, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated yellow solid, 6-nitro-1H-indole-3-carboxaldehyde, is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and dried under vacuum.

Protocol 2: Conversion of 6-Nitro-1H-indole-3-carboxaldehyde to 6-Nitro-1H-indole-3-carbonitrile

The conversion of the aldehyde to the nitrile can be efficiently achieved through the dehydration of the corresponding oxime.

  • Materials: 6-Nitro-1H-indole-3-carboxaldehyde, hydroxylamine hydrochloride, sodium formate, formic acid, N-methylpyrrolidone (NMP).

  • Procedure:

    • In a round-bottom flask, suspend 6-nitro-1H-indole-3-carboxaldehyde and hydroxylamine hydrochloride in a mixture of formic acid and N-methylpyrrolidone.

    • Add sodium formate to the mixture and heat the reaction under reflux with stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated product, 6-nitro-1H-indole-3-carbonitrile, is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure product.[3]

Part 2: Reduction of 6-Nitro-1H-indole-3-carbonitrile to this compound

The reduction of the nitro group to an amine is a critical step. Several methods can be employed, with catalytic hydrogenation being one of the cleanest and most efficient.

Protocol 3: Catalytic Hydrogenation

  • Materials: 6-Nitro-1H-indole-3-carbonitrile, Palladium on carbon (10% Pd/C), ethanol or ethyl acetate, hydrogen gas supply.

  • Procedure:

    • Dissolve 6-nitro-1H-indole-3-carbonitrile in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Seal the flask and purge the system with hydrogen gas.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield this compound. The product may be purified further by column chromatography if necessary.

Alternative Reduction Methods:

  • Stannous Chloride (SnCl₂): This is a classic method for nitro group reduction. The reaction is typically carried out in an acidic medium (e.g., concentrated HCl) with stannous chloride dihydrate in a solvent like ethanol.

  • Sodium Dithionite (Na₂S₂O₄): This is an inexpensive and effective reducing agent, often used in a basic aqueous/organic solvent mixture.

Part 3: Synthesis of this compound Derivatives (Library Generation)

The 6-amino group provides a convenient handle for the synthesis of a library of derivatives through N-alkylation or N-acylation reactions.

Protocol 4: N-Alkylation

  • Materials: this compound, appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide), a suitable base (e.g., potassium carbonate, triethylamine), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the base to the solution and stir for a short period at room temperature.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

    • Upon completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Protocol 5: N-Acylation

  • Materials: this compound, appropriate acylating agent (e.g., acetyl chloride, benzoyl chloride), a base (e.g., pyridine, triethylamine), and an inert solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask and cool the solution in an ice bath.

    • Add the base to the solution.

    • Add the acylating agent dropwise to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Antimicrobial Evaluation

The synthesized this compound derivatives should be screened for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Standardized methods such as broth microdilution are recommended for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Testing Workflow Start Synthesized Derivatives Preparation Prepare Stock Solutions (in DMSO) Start->Preparation Microdilution Broth Microdilution Assay (96-well plates) Preparation->Microdilution Incubation Incubate at 37°C for 18-24h Microdilution->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC MBC Determine MBC (Subculture from clear wells onto agar plates) MIC->MBC Data Analyze and Report Data MBC->Data

Caption: A typical workflow for determining the MIC and MBC of synthesized compounds.

Protocol 6: Broth Microdilution Assay for MIC Determination

  • Materials: Synthesized compounds, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, 96-well microtiter plates, bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), sterile DMSO, incubator.

  • Procedure:

    • Prepare stock solutions of the synthesized compounds in sterile DMSO.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of final concentrations.

    • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (except for the sterility control) with the microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 7: Determination of Minimum Bactericidal Concentration (MBC)

  • Procedure:

    • Following the MIC determination, take an aliquot from the wells showing no visible growth.

    • Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the plates at 37 °C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

The antimicrobial activity of the synthesized derivatives should be summarized in a clear and concise table to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Representative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDR-group (at 6-amino)S. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
1 H>128>128>128
2a Benzyl3264128
2b 4-Chlorobenzyl163264
3a Acetyl64128>128
3b Benzoyl3264128
Ciprofloxacin -0.50.015NA
Fluconazole -NANA1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the 6-amino group allows for the exploration of the structure-activity relationship. Key questions to address include:

  • Impact of N-Alkylation vs. N-Acylation: Does acylation or alkylation of the 6-amino group lead to more potent antimicrobial activity?

  • Influence of Substituents on the Alkyl/Aryl Moiety: How do electron-donating or electron-withdrawing groups on the N-substituent affect activity? For example, the introduction of a halogen, such as chlorine on the benzyl ring (compound 2b ), may enhance lipophilicity and improve cell penetration, potentially leading to increased potency.

  • Spectrum of Activity: Do certain modifications lead to broader-spectrum agents or compounds with specific activity against Gram-positive or Gram-negative bacteria, or fungi?

Conclusion

The this compound scaffold presents a versatile platform for the development of novel antimicrobial agents. The synthetic routes outlined in this guide are robust and amenable to the generation of diverse chemical libraries. Systematic antimicrobial screening and SAR studies are crucial for identifying lead compounds with potent activity and favorable pharmacological properties. The continued exploration of this chemical space holds significant promise in the ongoing battle against infectious diseases.

References

Application Notes and Protocols: Leveraging 6-amino-1H-indole-3-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-amino-1H-indole-3-carbonitrile in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical matter for challenging biological targets.[1][2] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[1][2] The indole scaffold is a privileged motif in medicinal chemistry, present in numerous natural products and approved drugs.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for drug design.

This document provides a comprehensive guide to the application of This compound as a strategic fragment in FBDD campaigns. This particular fragment offers several key advantages:

  • Rich Functionality: The presence of a primary aromatic amine at the 6-position, a nitrile group at the 3-position, and the indole N-H provides multiple vectors for chemical elaboration, allowing for rapid and diverse library synthesis during hit-to-lead optimization. The amino group can act as a hydrogen bond donor and can be readily derivatized, while the nitrile can engage in hydrogen bonding or be used as a handle for further chemical transformations.

  • Favorable Physicochemical Properties: With a molecular weight of 157.18 g/mol , this compound adheres to the "Rule of Three," a common guideline for fragment library composition.[4] Its structure suggests a balance of hydrophobicity and polarity, which is often conducive to achieving adequate solubility for biophysical screening methods.

  • Structural Rigidity and Defined Shape: The bicyclic indole core provides a rigid scaffold, which can reduce the entropic penalty upon binding to a target protein. This rigidity also provides a well-defined shape for probing binding pockets.

These application notes will detail the rationale for including this fragment in a screening library, provide step-by-step protocols for primary screening and hit validation using various biophysical techniques, and outline a strategic approach to hit-to-lead optimization, complete with synthetic protocols for derivative synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and for interpreting the resulting data.

PropertyValueSource
Molecular Formula C₉H₇N₃-
Molecular Weight 157.18 g/mol [4]
Purity Typically >95%[4]
InChI Key VWEPNRNPXXROIV-UHFFFAOYSA-N[4]
Appearance Solid-
Solubility Soluble in DMSO and other organic solvents. Aqueous solubility should be determined experimentally for each screening buffer.General Knowledge

FBDD Workflow Utilizing this compound

The following diagram illustrates a typical FBDD workflow, from initial fragment screening to the generation of a lead compound, with a focus on the application of this compound.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Screen Primary Screening (NMR, SPR, DSF) Hit_Triage Hit Triage & Confirmation (Orthogonal Assays) Screen->Hit_Triage Initial Hits Structure Structural Biology (X-ray Crystallography, NMR) Hit_Triage->Structure Affinity Affinity Determination (ITC, SPR) Structure->Affinity SAR SAR by Synthesis (Derivatization of Fragment) Affinity->SAR Potency Potency & Selectivity Assays SAR->Potency Potency->SAR Iterative Cycles ADME ADME/Tox Profiling Potency->ADME Lead Lead Compound ADME->Lead

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Part 1: Synthesis of this compound

While commercially available, an in-house synthesis of the title fragment can be beneficial for ensuring purity and for accessing analogs. A plausible synthetic route can be adapted from established indole syntheses. The Fischer indole synthesis is a robust and widely used method for constructing the indole core.[2][5][6][7]

Protocol 1.1: Synthesis of this compound via Fischer Indole Synthesis

This protocol outlines a potential two-step synthesis starting from 4-aminophenylhydrazine.

Step 1: Formation of the Hydrazone

  • To a solution of 4-aminophenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents) and stir for 15 minutes at room temperature.

  • Add bromopyruvaldehyde oxime (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting materials.

  • Upon completion, the formed hydrazone may precipitate. Filter the solid and wash with cold ethanol, or concentrate the reaction mixture in vacuo and purify by column chromatography.

Step 2: Fischer Indole Cyclization and Nitrile Formation

  • Suspend the hydrazone intermediate in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and a Lewis acid (e.g., ZnCl₂).

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours. The cyclization and subsequent dehydration to form the nitrile will occur.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Part 2: Primary Fragment Screening

The initial step in an FBDD campaign is the screening of a fragment library to identify initial "hits." Due to the weak binding affinities typical of fragments, sensitive biophysical techniques are required.[8][9] We present protocols for three commonly used primary screening methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF).

Protocol 2.1: NMR-Based Fragment Screening (Ligand-Observed)

NMR is a powerful technique for fragment screening as it can detect weak binding events and provide information on the binding site.[1][8][10] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for primary screening.

Materials:

  • Target protein (10-50 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

  • Fragment library containing this compound (typically as 100 mM stocks in d₆-DMSO).

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the target protein in the NMR buffer.

    • Prepare cocktails of 8-12 fragments, including this compound, at a final concentration of 100-500 µM per fragment. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.

    • Prepare a reference sample for each cocktail containing only the fragments in the NMR buffer (no protein).

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the reference sample to ensure fragment signals are well-resolved.

    • For STD NMR, acquire two spectra of the protein-fragment mixture: one with on-resonance saturation of the protein and one with off-resonance saturation.

    • For WaterLOGSY, acquire a 1D experiment with selective inversion of the water signal.

  • Data Analysis:

    • In STD NMR, subtract the on-resonance spectrum from the off-resonance spectrum. Fragments that bind to the protein will show signals in the difference spectrum.

    • In WaterLOGSY, binding fragments will show positive NOEs, while non-binders will show negative NOEs.

    • Identify cocktails containing potential hits.

  • Deconvolution:

    • For cocktails that show hits, prepare individual samples for each fragment in the cocktail and repeat the NMR experiment to identify the specific binding fragment(s).

Protocol 2.2: Surface Plasmon Resonance (SPR)-Based Fragment Screening

SPR is a label-free technique that measures changes in the refractive index at a sensor surface upon ligand binding, allowing for the real-time detection of binding events.[2][5][11][12]

Materials:

  • SPR instrument (e.g., Biacore, ProteOn).

  • Sensor chip (e.g., CM5, GLH).

  • Target protein.

  • Immobilization reagents (e.g., EDC/NHS for amine coupling).

  • Running buffer (e.g., HBS-EP+).

  • Fragment library containing this compound.

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). Aim for a low to medium immobilization level to minimize mass transport effects.

    • Activate a reference flow cell and deactivate it without protein immobilization to serve as a control.

  • Screening:

    • Prepare solutions of the fragments (typically at 100-200 µM) in running buffer.

    • Inject the fragment solutions over the target and reference surfaces.

    • Monitor the binding response in real-time. A response significantly higher on the target surface compared to the reference surface indicates binding.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal.

    • Identify fragments that give a reproducible and concentration-dependent binding response.

Protocol 2.3: Differential Scanning Fluorimetry (DSF)-Based Fragment Screening

DSF, or thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding.[6][7][13][14][15] Ligand binding generally stabilizes the protein, resulting in an increase in Tm.

Materials:

  • qPCR instrument or a dedicated nanoDSF instrument.

  • Fluorescent dye (e.g., SYPRO Orange) for traditional DSF, or an instrument capable of measuring intrinsic tryptophan fluorescence for nanoDSF.

  • Target protein (2-5 µM).

  • Screening buffer.

  • Fragment library.

Procedure:

  • Sample Preparation:

    • In a 96- or 384-well plate, prepare a reaction mixture containing the target protein and the fluorescent dye (if using traditional DSF) in the screening buffer.

    • Add the fragments to the wells at a final concentration of 100-500 µM. Include a DMSO control.

  • Data Acquisition:

    • Place the plate in the instrument and apply a thermal gradient (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/min).

    • Monitor the fluorescence intensity as a function of temperature.

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature to generate a melting curve.

    • Calculate the Tm for each well.

    • A significant positive shift in Tm (ΔTm) in the presence of a fragment compared to the DMSO control is indicative of binding. A typical hit threshold is a ΔTm of ≥ 2 °C.

Part 3: Hit Validation and Characterization

Once initial hits are identified, it is crucial to validate them using orthogonal biophysical methods to eliminate false positives and to characterize their binding affinity and mode of interaction.

Protocol 3.1: Orthogonal Hit Validation

It is best practice to confirm hits from a primary screen with at least one orthogonal method. For example, an initial hit from a DSF screen could be validated using SPR or NMR. This increases confidence that the observed interaction is genuine.

Protocol 3.2: Isothermal Titration Calorimetry (ITC) for Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Procedure:

  • Prepare a solution of the target protein (10-50 µM) in the sample cell and a solution of the validated fragment hit (10-20 times the protein concentration) in the injection syringe, both in the same buffer.

  • Perform a series of injections of the fragment solution into the protein solution, measuring the heat change after each injection.

  • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

  • Fit the data to a suitable binding model to determine the K_D, n, and ΔH.

Protocol 3.3: Structural Biology for Binding Mode Characterization

Determining the three-dimensional structure of the fragment-protein complex is invaluable for guiding hit-to-lead optimization. X-ray crystallography is the gold standard for this purpose.

Procedure (X-ray Crystallography):

  • Crystallization: Obtain high-quality crystals of the target protein.

  • Soaking or Co-crystallization:

    • Soaking: Soak the apo-protein crystals in a solution containing a high concentration of the fragment.

    • Co-crystallization: Crystallize the protein in the presence of the fragment.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the fragment-bound crystals.

    • Process the data and solve the crystal structure to reveal the binding mode of the fragment.

Part 4: Hit-to-Lead Optimization of this compound

Once a validated hit with a determined binding mode is in hand, the next phase is to improve its potency and drug-like properties through iterative cycles of chemical synthesis and biological testing. The multiple functional groups on this compound provide numerous avenues for optimization.

SAR_Strategy cluster_vectors Synthetic Elaboration Vectors Fragment This compound (Initial Hit) N1 N1-H Derivatization (Alkylation, Arylation) Fragment->N1 Vector 1 C6_Amine C6-Amine Derivatization (Acylation, Sulfonylation, Reductive Amination) Fragment->C6_Amine Vector 2 Benzene_Ring Benzene Ring Functionalization (via Bromination & Cross-Coupling) Fragment->Benzene_Ring Vector 3 SAR_Cycle Iterative SAR (Synthesis, Assay, Structural Biology) N1->SAR_Cycle C6_Amine->SAR_Cycle Benzene_Ring->SAR_Cycle Lead Lead Compound SAR_Cycle->Lead

Caption: Strategic vectors for the chemical elaboration of this compound.

Protocol 4.1: Derivatization of the 6-Amino Group

The primary amine at the C6 position is an excellent handle for introducing a wide range of functionality to probe for additional interactions with the target protein.

A. Acylation:

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DCM or THF).

  • Add a base such as triethylamine or pyridine (1.2 equivalents).

  • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with aqueous solutions (e.g., NaHCO₃, brine) and purify by column chromatography.

B. Sulfonylation:

  • Follow a similar procedure to acylation, using a sulfonyl chloride instead of an acyl chloride.

C. Reductive Amination:

  • To a solution of this compound (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a solvent like methanol or dichloroethane, add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction, work up, and purify the product.

Protocol 4.2: Derivatization of the Indole N1-Position

Alkylation or arylation at the N1 position can introduce substituents that may occupy adjacent pockets in the binding site.

N-Alkylation:

  • To a solution of this compound (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a base like sodium hydride or potassium carbonate.

  • Stir for 15-30 minutes, then add the desired alkyl halide (e.g., methyl iodide, benzyl bromide).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with water, extract the product, and purify.

Protocol 4.3: Functionalization of the Indole Benzene Ring via Cross-Coupling

To explore substitution patterns on the benzene ring, a bromo-derivative of the fragment can be synthesized and used in palladium-catalyzed cross-coupling reactions.[8]

A. Bromination (e.g., at C5 or C7):

  • Selectively brominate the indole core using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The position of bromination can often be controlled by the choice of solvent and reaction conditions.

B. Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the bromo-indole derivative (1 equivalent), a boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃, K₂CO₃).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Conclusion

This compound represents a high-value fragment for FBDD campaigns. Its combination of a privileged indole scaffold, favorable physicochemical properties, and multiple points for synthetic elaboration makes it an excellent starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to effectively utilize this fragment in their drug discovery programs, from initial screening through to lead optimization. By systematically applying these biophysical and synthetic methodologies, the full potential of this versatile fragment can be realized.

References

Troubleshooting & Optimization

"optimizing reaction conditions for 6-amino-1H-indole-3-carbonitrile synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-amino-1H-indole-3-carbonitrile. We will explore a reliable synthetic pathway, offer detailed experimental protocols, and provide a comprehensive troubleshooting guide to navigate common challenges. Our focus is on explaining the causality behind procedural steps, ensuring a robust and reproducible methodology.

Strategic Overview: A Recommended Synthetic Pathway

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from the commercially available 6-nitroindole. This strategy allows for the installation of the C3-carbonitrile on a deactivated ring, followed by a final reduction of the nitro group, which is generally a high-yielding transformation. This approach avoids potential complications associated with direct functionalization of an electron-rich aminoindole.

The proposed four-step synthesis is outlined below:

G cluster_0 Synthetic Workflow A 6-Nitroindole (Starting Material) B Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) A->B Reagents C 6-Nitro-1H-indole-3-carbaldehyde B->C Intermediate 1 D Step 2: Nitrile Formation (NH₂OH·HCl, then Ac₂O or other dehydrating agent) C->D Reagents E 6-Nitro-1H-indole-3-carbonitrile D->E Intermediate 2 F Step 3: Nitro Group Reduction (SnCl₂·2H₂O, EtOH or H₂/Pd-C) E->F Reagents G This compound (Final Product) F->G Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 2.1: Step 1 - Vilsmeier-Haack Formylation of 6-Nitroindole

This reaction introduces the aldehyde group at the C3 position, which is the most reactive site for electrophilic substitution on the indole ring.[1] The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is the active electrophile.

Materials:

  • 6-Nitroindole

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Set up a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.

  • To the flask, add anhydrous DMF (5 equivalents) and cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the solid Vilsmeier salt may be observed.

  • Stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 6-nitroindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 1 hour.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. A yellow precipitate should form.

  • Filter the solid, wash with cold water, and dry under vacuum to yield crude 6-nitro-1H-indole-3-carbaldehyde. The product can be further purified by recrystallization from ethanol or by column chromatography.

Protocol 2.2: Step 2 - Conversion of Aldehyde to Nitrile

This transformation is a two-stage process involving the formation of an oxime followed by dehydration to the nitrile. Using a one-pot procedure with hydroxylamine followed by a dehydrating agent like acetic anhydride is efficient.

Materials:

  • 6-Nitro-1H-indole-3-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate

  • Acetic Anhydride (Ac₂O) or similar dehydrating agent

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 6-nitro-1H-indole-3-carbaldehyde (1 equivalent) in a mixture of ethanol and pyridine (3 equivalents).

  • Add hydroxylamine hydrochloride (1.2 equivalents) in one portion.

  • Heat the mixture to reflux for 1-2 hours until TLC analysis confirms the complete conversion of the aldehyde to the oxime intermediate.

  • Cool the mixture to room temperature and add acetic anhydride (2-3 equivalents) dropwise.

  • Heat the mixture back to reflux for an additional 2-4 hours. Monitor the dehydration of the oxime to the nitrile by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • The product, 6-nitro-1H-indole-3-carbonitrile, will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethyl acetate/hexane) may be required for purification.

Protocol 2.3: Step 3 - Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired amine. Reduction with tin(II) chloride is a classic and reliable method that is tolerant of the nitrile functionality.

Materials:

  • 6-Nitro-1H-indole-3-carbonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl) (optional, for catalyst activation)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend 6-nitro-1H-indole-3-carbonitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4-5 equivalents) to the suspension.

  • Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add ethyl acetate and water to the residue. Cool the mixture in an ice bath and carefully neutralize with saturated NaHCO₃ solution to a pH of ~8. Caution: This can be exothermic and produce CO₂ gas.

  • The tin salts will precipitate as tin hydroxide. Filter the mixture through a pad of Celite to remove the inorganic salts.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: Vilsmeier-Haack Formylation

Q1: My Vilsmeier-Haack reaction has a very low yield or did not proceed. What went wrong?

A1: This is a common issue often related to reagent quality or reaction conditions.

  • Cause 1: Moisture Contamination. Both POCl₃ and the Vilsmeier reagent are highly sensitive to moisture. Any water present will quench the reagent.

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous DMF, preferably from a freshly opened bottle or distilled over calcium hydride.

  • Cause 2: Inactive Reagents. POCl₃ can degrade over time.

    • Solution: Use a fresh bottle of POCl₃. Ensure it is clear and colorless.

  • Cause 3: Incorrect Stoichiometry or Temperature. The ratio of POCl₃ to DMF is critical for forming the Vilsmeier reagent. Adding the indole substrate at too high a temperature can lead to side reactions.

    • Solution: Maintain the temperature at 0-5 °C during the addition of POCl₃ and the indole substrate. Use a slight excess of the Vilsmeier reagent (1.5 equivalents).

Q2: I am seeing multiple spots on my TLC plate after the formylation reaction. What are these byproducts?

A2: The 6-nitroindole ring is deactivated, but side reactions can still occur.

  • Cause 1: Di-formylation or Polymerization. Under harsh conditions (e.g., high temperature), polymerization of the indole or reaction at other positions can occur.

    • Solution: Adhere strictly to the recommended temperature profile. Do not allow the reaction to run for an excessively long time after completion.

  • Cause 2: Incomplete Reaction. The spot corresponding to the starting material will also be present.

    • Solution: Allow the reaction to stir for a longer duration at room temperature. Confirm the consumption of starting material before workup.

G Start Low Yield in Vilsmeier Reaction? Moisture Check for Moisture Start->Moisture Possible Cause Reagents Check Reagent Activity Start->Reagents Possible Cause Conditions Check Temp/Stoichiometry Start->Conditions Possible Cause Sol1 Use Anhydrous Solvents. Dry Glassware. Moisture->Sol1 Solution Sol2 Use Fresh POCl₃. Reagents->Sol2 Solution Sol3 Maintain 0-5°C during addition. Use 1.5 eq. of Vilsmeier Reagent. Conditions->Sol3 Solution

Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.

Step 2: Nitrile Formation

Q1: The conversion of my aldehyde to the nitrile is incomplete. I see both the oxime intermediate and the nitrile in the final product.

A1: This indicates insufficient dehydration of the oxime intermediate.

  • Cause: Insufficient Dehydrating Agent or Reaction Time. Acetic anhydride is consumed during the reaction and may not have been added in sufficient excess, or the reaction was not heated long enough.

    • Solution: Increase the equivalents of acetic anhydride to 3-4 equivalents. Ensure the reaction is refluxed for at least 4 hours, monitoring by TLC until the oxime spot disappears. Other dehydrating systems like SOCl₂ or P₂O₅ can be considered but may require more optimization.

Q2: My final product after nitrile formation is difficult to purify and appears oily or gummy.

A2: This is often due to residual pyridine or acetic acid byproducts.

  • Cause: Inadequate Workup. Simply precipitating the product in water may not remove all acidic or basic impurities.

    • Solution: After pouring into ice water, consider extracting the product with a solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ (to remove acetic acid), and finally brine. Dry and concentrate to get a cleaner crude product before recrystallization or chromatography.

Step 3: Nitro Group Reduction

Q1: The reduction of the nitro group is slow or stalls completely.

A1: Several factors can affect the efficiency of SnCl₂ reductions.

  • Cause 1: Poor Solubility. The starting material, 6-nitro-1H-indole-3-carbonitrile, may have low solubility in the reaction solvent, limiting its contact with the reducing agent.

    • Solution: Increase the solvent volume or switch to a solvent system with better solubilizing power, such as a mixture of ethanol and ethyl acetate. Ensure vigorous stirring to maintain a fine suspension.

  • Cause 2: Inactive Reducing Agent. The surface of the tin(II) chloride can oxidize over time.

    • Solution: Use a fresh bottle of SnCl₂·2H₂O. Some protocols recommend a brief pre-treatment with a small amount of concentrated HCl to activate the reagent, but this should be done cautiously.

Q2: I am getting a low yield of the final amine product after workup and purification.

A2: Product loss can occur during the workup, particularly in removing the tin salts.

  • Cause 1: Product Adsorption onto Tin Salts. The desired aminoindole is basic and can chelate to the tin hydroxide precipitate, leading to significant loss during filtration.

    • Solution: After neutralization, stir the mixture vigorously with ethyl acetate for an extended period (30-60 minutes) before filtration. This helps extract the product from the solid precipitate. Wash the Celite cake thoroughly with large volumes of ethyl acetate after filtration.

  • Cause 2: Product Oxidation. 6-aminoindoles can be sensitive to air oxidation, especially in solution, which can lead to discoloration and the formation of polymeric byproducts.[2]

    • Solution: Perform the workup and purification steps as quickly as possible. Consider flushing solutions with nitrogen or argon. Store the final product under an inert atmosphere and protect it from light.

ParameterCondition ACondition BCondition CExpected Outcome
Reducing Agent SnCl₂·2H₂O (4 eq)H₂ (1 atm), 10% Pd/CSodium Dithionite (Na₂S₂O₄)High yield of amine
Solvent EthanolMethanol / Ethyl AcetateTHF / H₂OGood starting material solubility
Temperature 78 °C (Reflux)Room Temperature60 °CComplete conversion in 1-4h
Key Advantage Tolerant of nitrile, reliableClean workup (filtration)Mild conditionsHigh purity product
Potential Issue Tin salt removalCatalyst poisoning, potential nitrile reductionRequires aqueous systemLower yield for some substrates

Table 1: Comparison of common reduction methods for the nitro group.

Frequently Asked Questions (FAQs)

Q: Why not aminate the indole ring directly? A: Direct C-H amination of indoles is challenging to control regioselectively and often requires specialized catalysts and conditions.[3] Furthermore, introducing an amino group early makes the indole ring highly electron-rich and prone to oxidation and over-functionalization in subsequent steps like the Vilsmeier-Haack reaction.

Q: Are there alternative methods for converting the C3-aldehyde to a nitrile? A: Yes. A one-step method reported in Organic Syntheses uses diammonium hydrogen phosphate in 1-nitropropane, which can provide good to excellent yields directly from the aldehyde.[4] This avoids the isolation of the oxime intermediate. However, it requires refluxing in 1-nitropropane, which has a high boiling point.

Q: What are the primary safety concerns with this synthesis? A:

  • POCl₃: Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Tin(II) Chloride: Can cause skin and eye irritation.

  • Neutralization Steps: The neutralization of acidic solutions with bicarbonate is exothermic and releases CO₂ gas. Perform additions slowly and with adequate cooling and ventilation to prevent pressure buildup.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the structure and check for the absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.

References

"troubleshooting guide for 6-amino-1H-indole-3-carbonitrile purification"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-amino-1H-indole-3-carbonitrile

This guide provides in-depth troubleshooting and frequently asked questions for the purification of this compound. It is designed for researchers and drug development professionals to navigate the common challenges associated with isolating this compound, ensuring high purity and yield. The advice herein is grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Question 1: My final product has a low yield. What are the common causes and how can I mitigate them?

Answer: Low yield is a frequent issue stemming from several stages of the synthesis and purification process. The primary causes are often incomplete reaction, product degradation, or physical loss during workup and purification.

  • Incomplete Reaction: Ensure your synthesis reaction has gone to completion using a monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or moderately increasing the temperature, provided the molecule is stable under those conditions.

  • Product Degradation: The this compound structure, featuring an electron-rich aromatic amine, is susceptible to oxidation and is potentially light-sensitive.[1][2] Oxidation often results in the formation of highly colored polymeric byproducts, leading to a dark, tarry crude product. To minimize this, perform the reaction and subsequent workup under an inert atmosphere (e.g., Nitrogen or Argon) and protect your reaction vessel from light using aluminum foil.

  • Losses During Extraction: During the aqueous workup, the product's solubility can be influenced by pH. The amino group can be protonated in acidic conditions, increasing aqueous solubility and leading to loss. Ensure the pH of the aqueous layer is neutral or slightly basic before extracting with an organic solvent. Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery.

  • Losses During Purification:

    • Recrystallization: Selecting a suboptimal solvent system can lead to either no crystallization or significant loss of product in the mother liquor. See the dedicated troubleshooting question on recrystallization for solvent selection guidance.

    • Column Chromatography: If the compound adsorbs too strongly to the stationary phase (e.g., silica gel), it may not elute completely. Pre-treating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can help prevent this.

Question 2: The crude product is a dark oil or solid, and the color persists after purification. How can I obtain a pure, colorless, or lightly colored solid?

Answer: The dark coloration is almost certainly due to high molecular weight, conjugated impurities formed via oxidation or polymerization of the indole ring.[3]

  • Activated Carbon Treatment: The most effective method for removing these colored impurities is treatment with activated carbon (charcoal).[3]

    • Protocol: Dissolve your crude product in a suitable hot solvent (e.g., acetone or ethyl acetate). Add a small amount of activated carbon (typically 1-2% w/w relative to your crude product) to the hot solution.

    • Causality: Activated carbon has a high surface area with a network of pores that effectively adsorbs large, flat, aromatic molecules, which are characteristic of colored impurities.

    • Procedure: Swirl the hot mixture for 5-10 minutes. Perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. The filtrate should be significantly lighter in color. Be aware that using too much carbon can lead to the loss of your desired product.

  • Choice of Chromatography: If color persists, column chromatography is the next step. Normal-phase silica gel is generally effective. The highly polar colored impurities will likely bind strongly to the top of the column, allowing your less polar product to elute.

Question 3: I'm struggling with recrystallization. The product either "oils out" or doesn't crystallize at all. What should I do?

Answer: Recrystallization success hinges on selecting the right solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Solvent Selection: For indole derivatives, a common and effective approach is to use a binary solvent system.[3]

    • Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone).

    • Slowly add a "poor" solvent in which it is sparingly soluble (e.g., hexanes, petroleum ether) to the hot solution until you observe persistent cloudiness (the saturation point).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Troubleshooting "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of your solid.

    • Solution: Re-heat the solution to dissolve the oil. Add more of the "good" solvent to decrease the saturation level, and then allow it to cool more slowly. Seeding the solution with a tiny crystal of the pure product can also provide a nucleation site for crystal growth.

  • Inducing Crystallization: If no crystals form upon cooling:

    • Try scratching the inside of the flask with a glass rod just below the solvent surface. This creates microscopic scratches that can serve as nucleation points.

    • Add a seed crystal of the pure compound.

    • Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to encourage the formation of pure crystals rather than rapid precipitation of impurities.

Purification MethodRecommended Solvents/SystemsRationale & Notes
Recrystallization Ethyl Acetate/Hexanes, Acetone/Hexanes[3], Methanol/WaterThe polar/non-polar binary systems provide fine control over solubility. Start with the more polar solvent and add the non-polar anti-solvent.
Column Chromatography Petroleum Ether/Ethyl Acetate[2][4], Dichloromethane/MethanolA gradient elution, starting with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity, is often most effective for separating impurities.

Question 4: My compound appears to be decomposing on the silica gel column during chromatography. How can I prevent this?

Answer: The aminaindole moiety can be sensitive to the acidic nature of standard silica gel. The stationary phase can catalyze decomposition, leading to streaking on the TLC plate and significant yield loss on the column.

  • Deactivate the Silica: Neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in your starting eluent and adding 1-2% triethylamine (or another volatile base like pyridine) relative to the volume of the eluent. Let the slurry stir for 15-20 minutes before packing the column.

  • Use an Alternative Stationary Phase: If the compound is still unstable, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica like diol.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.

Workflow & Troubleshooting Diagrams

A general workflow for the purification process is outlined below, followed by a decision tree for troubleshooting common issues.

PurificationWorkflow Crude Crude Product (Post-Workup) TLC TLC Analysis (Assess Purity & Impurity Profile) Crude->TLC Decision Choose Purification Method TLC->Decision Recryst Recrystallization Decision->Recryst High Purity, Crystalline Solid Column Column Chromatography Decision->Column Low Purity, Multiple Impurities Charcoal Optional: Activated Carbon Treatment Decision->Charcoal Colored Impurities PurityCheck Purity Analysis (TLC, NMR, MP, HPLC) Recryst->PurityCheck Column->PurityCheck Charcoal->Decision PurityCheck->Decision Purity <95% Pure Pure Product (Store Properly) PurityCheck->Pure Purity >95%

Caption: General Purification Workflow.

TroubleshootingTree Start Problem Encountered Q_Color Is the product darkly colored? Start->Q_Color A_Color_Yes Use Activated Carbon during recrystallization. Q_Color->A_Color_Yes Yes Q_Yield Is the yield low? Q_Color->Q_Yield No A_Color_Yes->Q_Yield A_Yield_Yes Check workup pH. Re-extract aqueous layers. Minimize transfers. Q_Yield->A_Yield_Yes Yes Q_Purity Is purity low after one method? Q_Yield->Q_Purity No A_Yield_Yes->Q_Purity A_Purity_Yes Combine methods: Column followed by recrystallization. Q_Purity->A_Purity_Yes Yes Q_Column Streaking/Decomposition on Silica Column? Q_Purity->Q_Column No A_Purity_Yes->Q_Column A_Column_Yes Add 1% Triethylamine to eluent or switch to Alumina. Q_Column->A_Column_Yes Yes End Consult Further (e.g., HPLC purification) Q_Column->End No A_Column_Yes->End

Caption: Troubleshooting Decision Tree.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for pure this compound?

For long-term stability, the pure compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place. For maximum longevity, storing under an inert atmosphere (nitrogen or argon) in a freezer is recommended to prevent gradual oxidation.

Q2: What is the expected appearance and melting point of the pure compound?

While specific data for this compound is not broadly published, a high-purity sample should be a crystalline solid. The color would be expected to be off-white, pale yellow, or light tan. Dark brown or black coloration is indicative of significant impurities. The melting point should be sharp (a narrow range of 1-2 °C). For comparison, the related indole-3-carbonitrile has a melting point of 182-184 °C.[3]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques provides the most complete picture of purity:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure and identify any residual solvents or organic impurities. The integration of the peaks should correspond to the number of protons in the molecule.

  • HPLC (High-Performance Liquid Chromatography): This is an excellent method for quantifying purity. A pure sample should show a single major peak.

  • Melting Point: A sharp melting point close to a literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired compound and can help identify the mass of any impurities.

Q4: What are the primary safety precautions I should take when handling this compound?

  • The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1][5]

  • It may cause skin and serious eye irritation.[6][7]

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): a lab coat, nitrile gloves, and chemical safety goggles are mandatory.[6]

  • Avoid creating dust.[6] In case of a spill, sweep up the solid carefully and dispose of it as chemical waste.

References

Technical Support Center: A Guide to Improving the Yield of 6-amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-amino-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable indole derivative. By understanding the causality behind experimental choices and anticipating potential pitfalls, you can significantly improve your reaction yields and product purity.

I. Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common and logical synthetic route involves three key transformations:

  • Cyanation of the Indole Nucleus: Introduction of the carbonitrile group at the C3 position.

  • Regioselective Nitration: Introduction of a nitro group at the C6 position of the indole ring.

  • Reduction of the Nitro Group: Conversion of the nitro group to the desired amino functionality.

This guide will provide troubleshooting advice and frequently asked questions (FAQs) for each of these critical stages.

II. Troubleshooting and FAQs

Stage 1: Cyanation of the Indole Ring at C3

The introduction of a nitrile group at the C3 position is a crucial first step. The most reactive position on the indole ring for electrophilic substitution is C3.[1]

Q1: I am observing low yields during the C3 cyanation of my starting indole. What are the likely causes and how can I improve the outcome?

A1: Low yields in C3 cyanation can stem from several factors, including the choice of cyanating agent, reaction conditions, and the stability of the indole starting material.

  • Choice of Cyanating Agent: The reactivity of the cyanating agent is critical. Traditional methods often involve toxic reagents like cyanogen bromide or strong Lewis acids which can lead to side reactions.[2]

    • Recommendation: Consider modern, safer, and more efficient cyanating agents. A palladium-catalyzed approach using a combination of NH4HCO3 and DMSO as a "CN" source offers a practical and safer alternative.[3] Another promising method is the site-selective electrochemical C-H cyanation using TMSCN, which avoids the need for transition-metal catalysts and chemical oxidants.[2][4]

  • Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

    • Recommendation: Optimize these parameters through small-scale trial reactions. For instance, in electrochemical cyanation, the current density and electrolyte composition are key variables to screen.[4]

  • Indole Stability: Indoles can be susceptible to polymerization or degradation under harsh acidic conditions.[5]

    • Recommendation: If using a method that requires acidic conditions, ensure the temperature is carefully controlled and the reaction time is minimized.

Experimental Protocol: Electrochemical C-H Cyanation of Indole

This protocol is adapted from a method described for site-selective cyanation.[4]

Parameter Condition
Anode Reticulated Vitreous Carbon (RVC)
Cathode Platinum
Current Constant current of 10 mA
Cyanide Source Trimethylsilyl cyanide (TMSCN)
Redox Catalyst Tris(4-bromophenyl)amine
Base NaOH
Electrolyte nBu4NBF4 in acetonitrile-water
Temperature Room temperature
Stage 2: Nitration of 1H-indole-3-carbonitrile

Regioselective nitration of the indole ring is often challenging due to the high reactivity of the pyrrole moiety. The goal is to introduce the nitro group at the C6 position of the benzene ring.

Q2: My nitration reaction is producing a mixture of isomers, with significant amounts of the 5-nitro and 4-nitro products, instead of the desired 6-nitroindole. How can I improve the regioselectivity for the 6-position?

A2: Achieving high regioselectivity in the nitration of indoles is a common challenge. The directing effect of the C3-carbonitrile group and the reaction conditions are the primary factors influencing the position of nitration.

  • Influence of the C3-substituent: The electron-withdrawing nature of the C3-carbonitrile group deactivates the pyrrole ring to some extent, favoring nitration on the benzene ring. However, it does not strongly direct to a single position, often leading to a mixture of isomers.

  • Nitrating Agent and Conditions: The choice of nitrating agent and the reaction conditions can significantly impact the isomer ratio.

    • Recommendation: Avoid harsh nitrating conditions like a mixture of concentrated sulfuric and nitric acid, which can lead to polymerization and lack of selectivity.[5] A milder, non-acidic nitrating agent such as trifluoroacetyl nitrate (CF3COONO2), generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride, has been shown to be effective for the nitration of various indoles with good yields.[6] By carefully controlling the temperature and addition rate, you may be able to favor the formation of the 6-nitro isomer.

  • Protecting Groups: In some cases, the use of a protecting group on the indole nitrogen can alter the electron density of the ring and influence the regioselectivity of the nitration.

Logical Flow for Optimizing Nitration Regioselectivity

Caption: Workflow for improving 6-nitroindole selectivity.

Stage 3: Reduction of 6-nitro-1H-indole-3-carbonitrile

The final step is the reduction of the nitro group to an amine. The key challenge here is to selectively reduce the nitro group without affecting the carbonitrile functionality.

Q3: I am experiencing low yields during the reduction of the nitro group. In some cases, I observe the reduction of the nitrile group as well. What are the best practices for this selective reduction?

A3: The choice of reducing agent and reaction conditions is paramount for the selective reduction of a nitro group in the presence of a nitrile.

  • Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce both the nitro and the nitrile groups.

    • Recommendation: Catalytic hydrogenation is often the method of choice for this transformation. Using a palladium on carbon (Pd/C) catalyst with a hydrogen source like hydrogen gas or ammonium formate is a reliable method for selectively reducing the nitro group.[7] Tin(II) chloride (SnCl2) in a protic solvent like ethanol or ethyl acetate is another effective reagent for the selective reduction of aromatic nitro groups.

  • Reaction Monitoring: It is crucial to monitor the reaction progress closely to avoid over-reduction.

    • Recommendation: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the product. Once the starting material is consumed, the reaction should be stopped to prevent unwanted side reactions.

Troubleshooting Guide for the Reduction of 6-nitro-1H-indole-3-carbonitrile

Issue Potential Cause Troubleshooting Steps
Low or no product yield Inactive catalyst (for catalytic hydrogenation)- Ensure the catalyst is fresh and has been stored properly.- Consider using a higher catalyst loading.
Incomplete reaction- Increase the reaction time or temperature (with caution).- Monitor the reaction by TLC.
Reduction of the nitrile group Use of a non-selective reducing agent- Switch to a milder and more selective reducing agent like SnCl2 or catalytic hydrogenation with Pd/C.
Harsh reaction conditions- Perform the reaction at a lower temperature.- Reduce the reaction time.
Formation of side products Impurities in the starting material- Purify the 6-nitro-1H-indole-3-carbonitrile before the reduction step.
Air oxidation of the aminoindole product- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

III. Concluding Remarks

The synthesis of this compound presents several challenges that can be overcome with a systematic and informed approach. By carefully selecting reagents, optimizing reaction conditions, and monitoring the progress of each step, researchers can significantly improve the yield and purity of the final product. This guide provides a framework for troubleshooting common issues, but it is important to remember that each reaction may require specific optimization based on the exact substrates and laboratory conditions.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Retrieved from --INVALID-LINK--[8]

  • Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987. Retrieved from --INVALID-LINK--[2][4][9]

  • Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones. Retrieved from --INVALID-LINK--

  • Wang, X., et al. (2015). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, 51(54), 10946-10949. Retrieved from --INVALID-LINK--[3]

  • Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. Retrieved from --INVALID-LINK--

  • Li, Z., et al. (2016). Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. Chemical Communications, 52(67), 10273-10276. Retrieved from --INVALID-LINK--[10]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from --INVALID-LINK--[11]

  • Reddy, T. J., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Current Organic Chemistry, 22(10), 951-974. Retrieved from --INVALID-LINK--[12]

  • American Chemical Society. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Retrieved from --INVALID-LINK--[2]

  • Organic Letters. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Retrieved from --INVALID-LINK--[9]

  • Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4463-4470. Retrieved from --INVALID-LINK--

  • Movassaghi, M., & Schmidt, M. A. (2007). A three-component Fischer indole synthesis. Nature Protocols, 2(8), 1909-1914. Retrieved from --INVALID-LINK--[13]

  • Chekshin, N., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5943-5951. Retrieved from --INVALID-LINK--[14]

  • Chekshin, N., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5943-5951. Retrieved from --INVALID-LINK--[15]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from --INVALID-LINK--[5]

  • University of Michigan. (n.d.). Indoles. Retrieved from --INVALID-LINK--[7]

  • Organic Syntheses. (n.d.). indole-3-carbonitrile. Retrieved from --INVALID-LINK--[16]

  • Reddit. (2024). Sandmeyer type reaction troubleshoot. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Sandmeyer Reaction Troubleshooting. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 6-nitro-1H-indole-3-carbonitrile. Retrieved from --INVALID-LINK--[17]

  • University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Indole. Retrieved from --INVALID-LINK--[1]

  • Ohta, T., et al. (1995). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 41(8), 1641-1646. Retrieved from --INVALID-LINK--

  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-Substituted 2-Amino-1-hydroxy-1H-indole-5,6-dicarbonitriles. Retrieved from --INVALID-LINK--

  • MDPI. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--

  • PubMed Central. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • PubMed Central. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from --INVALID-LINK--[6]

  • ResearchGate. (n.d.). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Retrieved from --INVALID-LINK--

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from --INVALID-LINK--

References

Technical Support Center: Alternative Solvents for the Synthesis of 6-amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-amino-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of alternative and greener solvent systems in this synthetic process. Our goal is to equip you with the knowledge to not only successfully synthesize this valuable compound but also to do so in a more sustainable and efficient manner.

Introduction: The Rationale for Greener Synthesis

The synthesis of functionalized indoles, such as this compound, is of significant interest in medicinal chemistry due to the prevalence of the indole scaffold in a wide array of bioactive molecules. Traditional synthetic routes often rely on volatile and hazardous organic solvents. The principles of green chemistry encourage the exploration of safer, more environmentally benign alternatives that can also offer benefits in terms of reaction efficiency and product purification. This guide will explore the application of alternative solvents, such as deep eutectic solvents (DESs) and ionic liquids (ILs), in the key synthetic steps for producing this compound.

A plausible and common synthetic route to this compound involves a two-step process:

  • C3-Cyanation of 6-nitro-1H-indole: Introduction of the carbonitrile group at the C3 position of a 6-nitroindole precursor.

  • Reduction of the Nitro Group: Conversion of the 6-nitro group to the desired 6-amino functionality.

This guide will address solvent considerations for both of these critical transformations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on how solvent choice can be both the cause and the solution.

Issue 1: Low Yield in the C3-Cyanation Step

Question: I am attempting the C3-cyanation of 6-nitro-1H-indole and experiencing very low yields. What are the potential solvent-related causes and how can I improve the outcome?

Answer:

Low yields in the C3-cyanation of indoles can stem from several factors, many of which are directly influenced by the solvent system.

Potential Causes and Solutions:

  • Poor Solubility of Reagents: The 6-nitro-1H-indole starting material and the cyanating agent may have limited solubility in traditional non-polar organic solvents, leading to a sluggish and incomplete reaction.

    • Conventional Approach: Switching to more polar aprotic solvents like DMF or DMSO can improve solubility. However, these solvents can be difficult to remove and have associated health and environmental concerns.

    • Alternative Solvent Solution: Consider employing a Deep Eutectic Solvent (DES) . A DES formed from choline chloride and urea, for example, can provide a highly polar environment, enhancing the solubility of polar substrates.[1][2] Some DESs can also act as catalysts, potentially increasing the reaction rate.[3] Ionic Liquids (ILs) are another excellent option due to their tunable polarity and high solvating power for a wide range of organic and inorganic compounds.[4][5]

  • Side Reactions and Decomposition: The electron-withdrawing nature of the nitro group can deactivate the indole ring towards electrophilic substitution at C3. Harsh reaction conditions often required in conventional solvents can lead to decomposition and the formation of byproducts.

    • Alternative Solvent Solution: The use of certain ILs can stabilize reactive intermediates and prevent side reactions.[4] Microwave-assisted synthesis in conjunction with ILs has been shown to significantly reduce reaction times and improve yields in cyanation reactions, minimizing the potential for degradation.

  • Inefficient Catalyst Activity: In metal-catalyzed cyanation reactions, the solvent can impact the catalyst's activity and stability.

    • Alternative Solvent Solution: ILs can act as catalyst stabilizers and facilitate catalyst recycling.[4] The choice of IL can be tailored to optimize the performance of specific palladium or copper catalysts often used in cyanation reactions.

Issue 2: Incomplete Reduction of the Nitro Group

Question: I am struggling to achieve complete reduction of the 6-nitro group to the 6-amino group. My reaction stalls, or I get a mixture of products. How can solvent choice help?

Answer:

The reduction of a nitro group on an indole ring requires a careful balance of reactivity to avoid over-reduction or side reactions on the indole nucleus. The solvent plays a critical role in modulating the activity of the reducing agent and ensuring complete conversion.

Potential Causes and Solutions:

  • Poor Hydrogen Donor Availability: In catalytic transfer hydrogenation reactions (e.g., using ammonium formate or formic acid as the hydrogen source), the solvent must facilitate the transfer of hydrogen to the catalyst surface and the substrate.

    • Conventional Approach: Protic solvents like methanol or ethanol are commonly used.

    • Greener Alternative: Water is an excellent green solvent for many reduction reactions.[2] The use of elemental sulfur in aqueous methanol has been reported as an eco-friendly method for the reduction of nitroarenes.[2]

    • Alternative Solvent Solution: Some DESs can act as both the solvent and a hydrogen bond donor, potentially facilitating the reduction process.

  • Catalyst Poisoning or Deactivation: Impurities in the solvent or side reactions can poison the catalyst (e.g., Pd/C, PtO2), leading to incomplete reduction.

    • Best Practices: Always use high-purity, dry solvents, especially when working with sensitive catalysts. Degassing the solvent prior to use can also be beneficial.

    • Alternative Solvent Advantage: The high purity and negligible volatility of many ILs and DESs can provide a cleaner reaction environment, minimizing catalyst deactivation.

  • Low Solubility of the Starting Material: The 6-nitro-1H-indole-3-carbonitrile may have poor solubility in some common reduction solvents, hindering its interaction with the catalyst.

    • Alternative Solvent Solution: As with the cyanation step, the tunable polarity of ILs and the high solvating power of DESs can be advantageous in dissolving the nitro-indole substrate, ensuring efficient contact with the reducing agent/catalyst.

Issue 3: Difficulty with Product Purification

Question: My final product, this compound, is difficult to purify. I am observing persistent impurities and issues with chromatography. Are there any solvent-related strategies to improve this?

Answer:

Purification is a common bottleneck in multi-step syntheses. The choice of reaction and work-up solvents can significantly impact the ease of isolating the final product.

Potential Causes and Solutions:

  • Residual High-Boiling Point Solvents: Traditional polar aprotic solvents like DMF and DMSO are notoriously difficult to remove completely and can co-elute with the product during chromatography.

    • Alternative Solvent Advantage: Many DESs and ILs are non-volatile and can be easily separated from the product by extraction with a suitable organic solvent, followed by simple phase separation.[6][7] This can lead to a much cleaner crude product prior to final purification.

  • Formation of Hard-to-Separate Byproducts: The use of harsh conditions in conventional solvents can lead to a complex mixture of byproducts that are structurally similar to the desired product, making chromatographic separation challenging.

    • Preventative Strategy: Optimizing the reaction conditions in alternative solvents to improve selectivity and yield will inherently simplify purification. The milder conditions often possible in DESs and ILs can minimize byproduct formation.

  • Product Precipitation and Isolation:

    • Alternative Solvent Strategy: A key advantage of DESs is that the product can sometimes be isolated by simply adding water to the reaction mixture, causing the often-hydrophobic organic product to precipitate while the DES remains dissolved in the aqueous phase. This allows for simple filtration to obtain the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Deep Eutectic Solvents (DESs) for the synthesis of this compound?

A1: DESs offer several key advantages that align with the principles of green chemistry:

  • Low Toxicity and Biodegradability: Many DESs are composed of naturally occurring and biodegradable components, such as choline chloride and urea, making them much safer than many traditional organic solvents.[3]

  • Ease of Preparation: DESs are typically prepared by simply mixing and heating two or more components, making them readily accessible and cost-effective.[3]

  • Tunable Properties: The physicochemical properties of DESs, such as polarity and viscosity, can be tuned by changing the components and their molar ratios, allowing for optimization of reaction conditions.

  • Dual Role as Solvent and Catalyst: The hydrogen-bonding network in DESs can act as a catalyst for certain reactions, such as aminations, potentially eliminating the need for an additional catalyst.[1][3]

  • Simplified Work-up and Recyclability: Due to their low volatility and miscibility with water, DESs can often be easily separated from the reaction products and recycled, reducing waste.[1]

Q2: Are Ionic Liquids (ILs) a good choice for the cyanation step? What are the key considerations?

A2: Yes, ILs can be an excellent choice for cyanation reactions. Here's why and what to consider:

  • Enhanced Solubility: ILs can dissolve a wide range of organic substrates and inorganic cyanide sources, creating a homogeneous reaction environment that can lead to faster reaction rates.[4]

  • Catalyst Stabilization: ILs can stabilize transition metal catalysts, preventing their agglomeration and deactivation, which can lead to higher catalyst efficiency and the potential for recycling.

  • Microwave Compatibility: ILs are often highly compatible with microwave heating, which can dramatically reduce reaction times for cyanation from hours to minutes.

  • Key Considerations:

    • Cost: While becoming more accessible, some ILs can still be more expensive than conventional solvents.

    • Purity: The purity of the IL is crucial, as impurities can affect the reaction outcome.

    • Viscosity: Some ILs are highly viscous, which can present challenges for stirring and mass transfer. This can often be mitigated by heating.

    • Recyclability: While recyclable in principle, the process for removing the product and any byproducts to reuse the IL needs to be carefully developed.

Q3: Can water be used as a solvent for the reduction of the 6-nitro group?

A3: Absolutely. Water is an ideal green solvent for many reduction reactions, particularly catalytic hydrogenations.[2] Using a catalyst like Pd/C with a hydrogen donor such as ammonium formate in water can be a very effective and environmentally friendly method for reducing nitroarenes. The low solubility of the organic substrate in water can sometimes be overcome with the use of co-solvents or phase-transfer catalysts. The use of elemental sulfur in aqueous methanol is another promising green alternative.[2]

Q4: What are the safety considerations when working with cyanation reagents in alternative solvents?

A4: While alternative solvents can offer safety benefits over volatile organic compounds, the inherent hazards of cyanide reagents remain. Always handle cyanide salts with extreme caution in a well-ventilated fume hood. It is crucial to avoid acidic conditions during the work-up of cyanation reactions, as this can generate highly toxic hydrogen cyanide gas. When using ILs or DESs, ensure that the work-up procedure is designed to safely quench and dispose of any residual cyanide.

Experimental Protocols: A Representative Synthesis

The following protocols are provided as a starting point for the synthesis of this compound, illustrating both a conventional approach and a potential greener alternative for each step.

Step 1: C3-Cyanation of 6-Nitro-1H-indole

Conventional Protocol:

  • To a solution of 6-nitro-1H-indole (1 equivalent) in anhydrous DMF (0.1 M), add N-cyanosuccinimide (1.2 equivalents).

  • Cool the reaction mixture to 0 °C and slowly add trifluoroacetic acid (2 equivalents).

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Greener Alternative using an Ionic Liquid:

  • In a microwave-safe vessel, combine 6-nitro-1H-indole (1 equivalent), potassium ferrocyanide(II) (0.5 equivalents) as a less toxic cyanide source, and a palladium catalyst (e.g., Pd(OAc)2, 5 mol%) in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]).

  • Seal the vessel and heat in a microwave reactor at 120-150 °C for 15-30 minutes, monitoring for completion.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid and catalyst will remain in a separate phase.

  • Wash the organic extract, dry, and concentrate. The ionic liquid phase can potentially be recycled after appropriate work-up.

  • Purify the crude product by column chromatography.

Step 2: Reduction of 6-Nitro-1H-indole-3-carbonitrile

Conventional Protocol:

  • Dissolve 6-nitro-1H-indole-3-carbonitrile (1 equivalent) in methanol or ethanol.

  • Add 10% Pd/C catalyst (10 wt%).

  • To this suspension, add ammonium formate (5 equivalents) in portions.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate in vacuo.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography if necessary.

Greener Alternative using Water as a Solvent:

  • To a suspension of 6-nitro-1H-indole-3-carbonitrile (1 equivalent) in water, add 10% Pd/C catalyst (10 wt%).

  • Add a solution of sodium borohydride (4 equivalents) in water dropwise at 0-10 °C.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Extract the aqueous filtrate with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify as needed. This method avoids the use of organic solvents as the primary reaction medium.[8]

Data Summary: Comparison of Solvent Systems

Reaction StepConventional SolventAlternative SolventKey Advantages of AlternativePotential Challenges of Alternative
C3-Cyanation DMF, AcetonitrileIonic Liquids (e.g., [BMIM][BF4]), Deep Eutectic Solvents (e.g., Choline Chloride:Urea)Enhanced solubility, potential for catalyst recycling, compatibility with microwave heating, reduced volatility.[4]Higher cost, viscosity, potential for more complex work-up to recycle the solvent.
Nitro Reduction Methanol, EthanolWater, Deep Eutectic SolventsEnvironmentally benign, non-flammable, can simplify work-up.[2]Poor solubility of some organic substrates, may require co-solvents or phase-transfer catalysts.

Visualizing the Workflow

Decision Tree for Solvent Selection

SolventSelection cluster_step1 Cyanation Considerations cluster_step2 Reduction Considerations start Starting Synthesis of This compound step1 Step 1: C3-Cyanation start->step1 conv_solv1 Conventional Solvents (e.g., DMF, MeCN) step1->conv_solv1 Traditional Route alt_solv1 Alternative Solvents (e.g., Ionic Liquids, DESs) step1->alt_solv1 Greener Approach step2 Step 2: Nitro Reduction conv_solv2 Conventional Solvents (e.g., MeOH, EtOH) step2->conv_solv2 Traditional Route alt_solv2 Alternative Solvents (e.g., Water, DESs) step2->alt_solv2 Greener Approach end_product Final Product: This compound conv_solv1->step2 alt_solv1->step2 conv_solv2->end_product alt_solv2->end_product

Caption: A decision-making workflow for selecting solvents in the synthesis of this compound.

Conclusion

The transition to greener, more sustainable solvents in the synthesis of this compound is not merely an environmental consideration but also a strategic approach to improving reaction efficiency, simplifying purification, and potentially reducing costs. Deep eutectic solvents and ionic liquids present compelling alternatives to conventional volatile organic compounds, offering a rich area for process optimization. While challenges in their implementation exist, the long-term benefits in terms of safety, sustainability, and process intensification are significant. We encourage you to explore these alternative solvent systems in your research and development efforts.

References

"minimizing impurity formation in 6-amino-1H-indole-3-carbonitrile reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-amino-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize impurity formation. Our approach is rooted in a deep understanding of indole chemistry, providing not just protocols, but the rationale behind them to empower you in your experimental work.

I. Understanding the Core Chemistry: Potential Pitfalls in Synthesis

The synthesis of this compound, while achievable through various routes, is susceptible to side reactions that can significantly impact yield and purity. The presence of three key functional groups—the indole core, the 6-amino group, and the 3-carbonitrile group—creates a landscape of potential reactivity that must be carefully managed.

The electron-rich nature of the indole nucleus, further activated by the electron-donating 6-amino group, makes the molecule prone to oxidation . The 3-carbonitrile group, while relatively stable, can undergo hydrolysis to the corresponding amide or carboxylic acid under certain acidic or basic conditions. Furthermore, side reactions inherent to the chosen indole synthesis method (e.g., Fischer, Reissert, or Leimgruber-Batcho) can introduce additional impurities.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the synthesis and purification of this compound, offering diagnostic insights and actionable solutions.

Scenario 1: Low Yield of the Desired Product

Symptom Potential Cause(s) Recommended Action(s)
Reaction fails to go to completion (starting material remains). - Insufficient reaction time or temperature.- Ineffective catalyst or reagent activity.- Poor solubility of starting materials.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Gradually increase the reaction temperature in small increments.- Use fresh, high-purity reagents and catalysts.- Screen alternative solvents to improve solubility.
Significant formation of dark, tarry substances. - Excessive heat leading to polymerization or degradation.- Highly acidic or basic conditions causing decomposition.- Lower the reaction temperature.- Consider a milder acid or base catalyst.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization.
Multiple unexpected spots on TLC or peaks in LC-MS. - Competing side reactions.- Impure starting materials.- Refer to the FAQ section on common impurities for identification.- Purify starting materials before use.- Optimize reaction conditions (temperature, solvent, stoichiometry) to favor the desired pathway.

Scenario 2: Presence of Specific Impurities

Observed Impurity (by Mass Spectrometry) Potential Identity Likely Cause Mitigation Strategy
M+16 This compound N-oxide or hydroxylated speciesOxidation of the indole ring or amino group.- Conduct the reaction under an inert atmosphere.- Use degassed solvents.- Add an antioxidant (e.g., ascorbic acid) in small quantities if compatible with the reaction chemistry.
M+17 6-Amino-1H-indole-3-carboxamidePartial hydrolysis of the nitrile group.- If using acidic or basic conditions, perform the reaction at a lower temperature and for a shorter duration.- Use anhydrous solvents and reagents to minimize water content.
M+18 6-Amino-1H-indole-3-carboxylic acidComplete hydrolysis of the nitrile group.- Similar to mitigation for the amide impurity, with stricter control over water and pH.
Variable Masses Polymeric or dimeric speciesOxidative coupling or acid-catalyzed polymerization.- Reduce reaction temperature.- Use a less concentrated acid catalyst.- Ensure efficient stirring to prevent localized overheating.

III. Frequently Asked Questions (FAQs)

Q1: My final product has a pink or brownish hue. Is this normal, and how can I remove the color?

A pink or brownish color is often indicative of minor oxidation of the indole core. While small amounts may not significantly affect the purity for some applications, it is best to minimize this.

  • Cause: Exposure to air and light, especially during workup and purification. The electron-rich 6-aminoindole system is particularly susceptible to oxidation.

  • Solution:

    • Perform workup and purification steps as quickly as possible.

    • Use solvents that have been degassed.

    • Store the purified compound under an inert atmosphere and protected from light.

    • For purification, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) with the addition of a small amount of activated carbon can help remove colored impurities.

Q2: I am using a Fischer indole synthesis approach. What are the key parameters to control for minimizing byproducts?

The Fischer indole synthesis is a powerful method, but it can generate side products if not carefully controlled.

  • Key Parameters:

    • Temperature: This is a critical factor. Too low, and the reaction will be slow or incomplete. Too high, and you risk decomposition and tar formation. A carefully controlled temperature ramp or maintaining a specific reflux temperature is crucial.[1]

    • Acid Catalyst: The choice and concentration of the acid (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) can influence the reaction pathway and the formation of side products.[2] Start with milder conditions and gradually increase the acid strength or concentration if needed.

    • Solvent: The solvent affects the solubility of reactants and intermediates and can influence the reaction rate. Common solvents include ethanol, acetic acid, and toluene.[1]

Q3: How can I prevent the hydrolysis of the 3-carbonitrile group during my reaction or workup?

Hydrolysis of the nitrile to the amide or carboxylic acid is a common side reaction, particularly under harsh pH conditions.

  • Prevention Strategies:

    • During Reaction:

      • If your synthesis involves strong acids or bases, try to use the mildest conditions that still afford a reasonable reaction rate.

      • Minimize the reaction time.

      • Use anhydrous reagents and solvents.

    • During Workup:

      • Neutralize the reaction mixture promptly and avoid prolonged exposure to highly acidic or basic aqueous solutions.

      • Keep the temperature low during extractions and washes.

      • If possible, use a non-aqueous workup.

Q4: What are the best practices for purifying this compound?

Purification is critical for obtaining a high-purity final product.

  • Recommended Techniques:

    • Recrystallization: This is often the most effective method for removing minor impurities. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Column Chromatography: Silica gel chromatography can be effective, but be aware that the slightly basic amino group can sometimes cause tailing on silica. To mitigate this, you can:

      • Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to your eluent.

      • Use neutral or basic alumina as the stationary phase.

    • Sublimation: For small quantities, sublimation under high vacuum can be an excellent method for obtaining very pure material.[1]

IV. Experimental Protocols and Methodologies

Protocol 1: Synthesis of this compound via Reissert-type Synthesis

This method involves the reductive cyclization of a substituted o-nitrophenylacetonitrile.

Step 1: Synthesis of 2-(4-amino-2-nitrophenyl)acetonitrile

  • To a solution of 4-fluoro-3-nitrobenzonitrile in a suitable solvent (e.g., DMSO), add an excess of aqueous ammonia.

  • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

Step 2: Reductive Cyclization to this compound

  • Dissolve the 2-(4-amino-2-nitrophenyl)acetonitrile in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Use a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Chemical Reduction: Use a reducing agent like iron powder in acetic acid or sodium dithionite.

  • Heat the reaction mixture as required and monitor for the disappearance of the starting material.

  • After the reaction is complete, filter off the catalyst (if used) and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Visualizing Reaction Pathways and Impurity Formation

Diagram 1: General Synthesis and Potential Impurity Pathways

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Formation Starting_Materials Substituted Phenyl Precursor Intermediate Cyclization Precursor Starting_Materials->Intermediate Functional Group Manipulation Product This compound Intermediate->Product Cyclization & Aromatization Side_Reaction_Products Synthesis-Specific Byproducts (e.g., from incomplete cyclization) Intermediate->Side_Reaction_Products Suboptimal Conditions Oxidized_Product Oxidized Impurities (e.g., Oxindoles, Dimers) Product->Oxidized_Product O2, Light, Heat Hydrolyzed_Amide 6-Amino-1H-indole-3-carboxamide Product->Hydrolyzed_Amide H2O (mild acid/base) Hydrolyzed_Acid 6-Amino-1H-indole-3-carboxylic Acid Hydrolyzed_Amide->Hydrolyzed_Acid H2O (strong acid/base)

Caption: Synthetic route and common impurity formation pathways.

Diagram 2: Troubleshooting Workflow for Impurity Identification

G Start Impurity Detected (e.g., by LC-MS, TLC) Analyze_Mass Analyze Mass Spectrum (M+, M+H+, fragments) Start->Analyze_Mass Mass_Plus_16 Mass = M+16? Analyze_Mass->Mass_Plus_16 Mass_Plus_17_18 Mass = M+17 or M+18? Mass_Plus_16->Mass_Plus_17_18 No Oxidation_Product Likely Oxidation Product Mass_Plus_16->Oxidation_Product Yes Other_Mass Other Mass? Mass_Plus_17_18->Other_Mass No Hydrolysis_Product Likely Hydrolysis Product (Amide or Acid) Mass_Plus_17_18->Hydrolysis_Product Yes Synthesis_Byproduct Consider Synthesis-Specific Byproducts Other_Mass->Synthesis_Byproduct Yes Confirm_Structure Confirm Structure (NMR, standard comparison) Oxidation_Product->Confirm_Structure Hydrolysis_Product->Confirm_Structure Synthesis_Byproduct->Confirm_Structure Optimize_Conditions Optimize Reaction/Workup (See Troubleshooting Guide) Confirm_Structure->Optimize_Conditions

Caption: A workflow for identifying and addressing impurities.

VI. References

  • BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis (temperature, solvent).--INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.--INVALID-LINK--

  • Wikipedia. (2024). Indole.--INVALID-LINK--

  • Taber, D. F. (n.d.). Indoles. University of Delaware. --INVALID-LINK--

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.--INVALID-LINK--

  • Organic Syntheses. (n.d.). Indole-3-carbonitrile.--INVALID-LINK--

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. --INVALID-LINK--

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Poor Solubility of 6-amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-amino-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this compound. Below, you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound exhibit poor solubility in aqueous solutions?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The indole ring system is inherently hydrophobic, and while the amino group can contribute to some polarity, the overall molecule possesses significant nonpolar characteristics.[1] This hydrophobicity makes it challenging for the molecule to favorably interact with the polar water molecules, leading to low solubility. Furthermore, the crystalline structure of the solid compound can significantly impact its solubility; a more stable crystal lattice requires more energy to break apart, resulting in lower solubility.[2][3]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What's happening and how can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent like dimethyl sulfoxide (DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to agglomerate and precipitate.[1]

To prevent this, consider the following strategies:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay medium. This may require preparing a more dilute stock solution if your final compound concentration allows.[1]

  • Employ a stepwise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments while vortexing or stirring. This allows for a more gradual change in solvent polarity.

  • Utilize a co-solvent: Incorporating a water-miscible co-solvent can help bridge the polarity gap between DMSO and the aqueous buffer, thereby increasing the compound's solubility.[4][5][6]

Troubleshooting Guides

Issue 1: Inability to Prepare a Stock Solution in Common Organic Solvents

If you are struggling to dissolve this compound in common solvents like DMSO or ethanol at your desired concentration, the following steps can be taken:

Initial Solvent Screening Protocol

  • Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., DMSO, DMF, NMP, ethanol, methanol, acetone).

  • Observation & Agitation: Vortex each vial for 1-2 minutes and visually inspect for dissolution.

  • Sonication/Heating: If the compound has not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle heating (e.g., 37-50°C) can also be applied, but be mindful of potential compound degradation.

  • Documentation: Record the solubility in each solvent (e.g., soluble, partially soluble, insoluble) and the approximate concentration achieved.

Data Summary: Common Solvents for Indole Derivatives

SolventPolarity IndexGeneral Suitability for Indole Derivatives
Dimethyl Sulfoxide (DMSO)7.2High
N,N-Dimethylformamide (DMF)6.4High
N-Methyl-2-pyrrolidone (NMP)6.5High
Ethanol5.2Moderate
Methanol6.6Moderate
Acetone5.1Moderate to Low

This table provides a general guideline; empirical testing is crucial.

Issue 2: Poor Solubility in Aqueous Buffers for Biological Assays

For many in vitro and in vivo experiments, achieving a sufficient concentration in an aqueous buffer is critical. If direct dissolution is not possible, a systematic approach to formulation development is necessary.[7][8]

Workflow for Enhancing Aqueous Solubility

G cluster_0 Initial Assessment cluster_1 pH Adjustment Strategy cluster_2 Co-solvent & Excipient Strategy cluster_3 Physical Modification cluster_4 Final Formulation Start Poor Aqueous Solubility of this compound pH_Mod Can pH be modified in the experimental system? Start->pH_Mod Adjust_pH Determine pKa of the amino group. Adjust buffer pH to be 2 units below pKa. pH_Mod->Adjust_pH Yes Co_Solvent Screen Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) pH_Mod->Co_Solvent No Test_Solubility_pH Test solubility in acidic buffer. Adjust_pH->Test_Solubility_pH Test_Solubility_pH->Co_Solvent Insufficient Solubility Surfactant Screen Surfactants (e.g., Tween® 80, Polysorbate 80) Co_Solvent->Surfactant Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Surfactant->Cyclodextrin Particle_Size Particle Size Reduction (Micronization/Nanonization) Cyclodextrin->Particle_Size Polymorph Polymorph Screening Particle_Size->Polymorph Final_Formulation Optimized Formulation Polymorph->Final_Formulation

Caption: A systematic workflow for enhancing the aqueous solubility of this compound.

Detailed Methodologies

1. pH Adjustment

The 6-amino group on the indole ring is basic and can be protonated at acidic pH. This ionization can significantly increase aqueous solubility.[9][10][11]

  • Protocol:

    • Determine the pKa of the 6-amino group (literature value or experimental determination).

    • Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the pKa.

    • Add an excess of this compound to each buffer.

    • Equilibrate the samples (e.g., by shaking or stirring at a constant temperature for 24-48 hours).

    • Separate the undissolved solid by centrifugation or filtration.[12]

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.[13]

2. Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[4][5][6]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400).[1]

  • Protocol:

    • Prepare a series of aqueous buffers containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20% v/v).

    • Determine the solubility of this compound in each co-solvent mixture following the equilibration and quantification steps described for pH adjustment.

    • Caution: Ensure the final co-solvent concentration is compatible with your experimental system, as high concentrations can be toxic to cells or interfere with assays.[14]

3. Incorporation of Surfactants

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[7][15]

  • Common Surfactants: Tween® 80, Polysorbate 80, Cremophor® EL.[1]

  • Protocol:

    • Prepare aqueous solutions with surfactant concentrations above their CMC.

    • Determine the solubility of the compound in these surfactant solutions.

    • Note: The amount of surfactant should be kept to a minimum to avoid potential interference with biological assays.[16]

4. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water and increasing solubility.[17]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Protocol for Preparing an Inclusion Complex (Kneading Method): [1]

    • Create a paste by triturating HP-β-CD with a small amount of a water/ethanol solution.

    • Add the this compound to the paste and knead thoroughly for 45-60 minutes.

    • Dry the resulting solid mass. This complex can then be dissolved in an aqueous buffer.

Issue 3: Inconsistent Solubility Results Between Batches

Variability in solubility between different batches of the same compound can often be attributed to polymorphism.[18] Polymorphs are different crystalline forms of the same molecule that can have distinct physical properties, including solubility and dissolution rate.[2][3] A metastable polymorph is generally more soluble than the most stable form.[3]

Troubleshooting Polymorphism-Related Solubility Issues

G cluster_0 Problem Identification cluster_1 Characterization cluster_2 Analysis cluster_3 Resolution Inconsistent_Solubility Inconsistent Solubility Between Batches XRD Powder X-Ray Diffraction (PXRD) Inconsistent_Solubility->XRD DSC Differential Scanning Calorimetry (DSC) XRD->DSC TGA Thermogravimetric Analysis (TGA) DSC->TGA Compare_Patterns Compare PXRD patterns and thermal alysis data between batches. TGA->Compare_Patterns Identify_Polymorphs Identify if different polymorphs are present. Compare_Patterns->Identify_Polymorphs Control_Crystallization Control crystallization conditions to produce a consistent, desired polymorphic form. Identify_Polymorphs->Control_Crystallization

Caption: Logical workflow for investigating and addressing inconsistent solubility due to polymorphism.

  • Recommended Actions:

    • Analytical Characterization: Use techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the solid-state properties of different batches.[18]

    • Controlled Crystallization: If polymorphism is confirmed, it is crucial to control the crystallization process (e.g., solvent, temperature, cooling rate) to consistently produce the desired polymorph.

    • Consult Supplier: Contact the supplier to inquire about their polymorphic control during synthesis and purification.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 6-amino-1H-indole-3-carbonitrile: A Comparative Analysis of Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the rigorous determination of purity for active pharmaceutical ingredient (API) precursors and intermediates is a cornerstone of ensuring final product safety, efficacy, and batch-to-batch consistency. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), for the purity analysis of 6-amino-1H-indole-3-carbonitrile, a key building block in medicinal chemistry. We will explore the causality behind methodological choices, present detailed experimental protocols, and provide a framework for method validation in line with international regulatory standards.

Introduction: The Critical Role of Purity in Drug Synthesis

This compound is a substituted indole derivative of significant interest in medicinal chemistry, often serving as a precursor for the synthesis of complex therapeutic agents.[1][2] The biological activity and safety profile of any synthesized API are inextricably linked to its purity. Even minute quantities of impurities—arising from starting materials, side reactions, or degradation—can alter pharmacological effects, introduce toxicity, or affect the stability of the final drug product.

Therefore, employing a robust, accurate, and validated analytical method for purity determination is not merely a procedural step but a fundamental requirement of the quality control process.[3] High-Performance Liquid Chromatography (HPLC) has long been the benchmark technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy for non-volatile compounds.[4][5] This guide will dissect a validated HPLC method and compare its performance characteristics against the more recent UPLC technology, providing the data necessary for informed methodological selection.

The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)

2.1. Expertise & Rationale: Why RP-HPLC is the Standard

Reversed-phase HPLC is the most widely applied chromatographic technique for the analysis of substituted indoles.[3][6] The choice is rooted in the physicochemical properties of this compound and the fundamental principles of chromatography.

  • Analyte Polarity: The molecule possesses both polar functional groups (the amino group, -NH2, and the nitrile, -C≡N) and a non-polar aromatic indole ring system. This amphiphilic nature makes it an ideal candidate for RP-HPLC.

  • Mechanism of Separation: In RP-HPLC, the stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[7][8] The this compound molecules partition between these two phases. Retention is primarily driven by hydrophobic interactions between the indole ring and the C18 chains. By carefully modulating the polarity of the mobile phase (i.e., changing the water/organic solvent ratio), we can control the elution time, allowing for the separation of the main compound from impurities that have different polarities.

  • Control over Ionization: The amino group on the indole ring is basic. Its protonation state is pH-dependent. To ensure a consistent retention time and sharp, symmetrical peaks, the pH of the aqueous portion of the mobile phase is controlled with a buffer (e.g., phosphate buffer or a weak acid like formic acid). This suppresses the ionization of the amino group, leading to more reproducible hydrophobic interactions.[6]

2.2. Experimental Protocol: HPLC Purity Determination

This protocol represents a self-validating system, designed for accuracy and reproducibility in a quality control environment.

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or other suitable buffer salt).

  • This compound reference standard (of known purity).

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 270 nm |

Procedure:

  • Mobile Phase Preparation: Prepare mobile phases A and B as described in the table. Filter and degas thoroughly.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the synthesized sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability (checking for consistent retention times and peak areas). Then, inject the sample solution in duplicate.

  • Data Analysis: The purity is calculated using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

2.3. Visualization: HPLC Workflow

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Reference Standard (0.1 mg/mL) Inject_Std Inject Standard (5x for SST) Prep_Standard->Inject_Std Prep_Sample Prepare Synthesized Sample (0.1 mg/mL) Inject_Sample Inject Sample (2x) Prep_Sample->Inject_Sample Equilibrate Equilibrate System (C18 Column) Inject_Blank Inject Blank (Diluent) Equilibrate->Inject_Blank Inject_Blank->Inject_Std Inject_Std->Inject_Sample Integrate Integrate Peaks (270 nm) Inject_Sample->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report Method_Selection Start Need to Analyze Purity of This compound Decision1 High Throughput Needed? Start->Decision1 Decision2 Need to Detect Trace-Level Impurities? Decision1->Decision2 No UPLC_Path Choose UPLC (Fast, High-Resolution) Decision1->UPLC_Path Yes Decision3 Is this for Routine QC with an established method? Decision2->Decision3 No Decision2->UPLC_Path Yes HPLC_Path Choose HPLC (Robust, Cost-Effective) Decision3->HPLC_Path Yes Decision3->HPLC_Path No (Default Choice)

References

A Comparative Guide to Indole-3-Carbonitriles as DYRK1A Inhibitors: A Focus on 6-Amino-1H-indole-3-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting DYRK1A

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's and the cognitive deficits associated with Down syndrome.[1] This serine/threonine kinase plays a pivotal role in cellular processes such as proliferation, differentiation, and apoptosis.[1] Its dysregulation has spurred significant interest in the development of potent and selective inhibitors. Among the various chemical scaffolds explored, indole-3-carbonitriles have shown promise as a foundation for novel DYRK1A inhibitors.[1][2]

This guide provides a comparative analysis of 6-amino-1H-indole-3-carbonitrile and its close analogs as inhibitors of DYRK1A. While direct experimental data for this compound is not extensively available in public literature, this guide will leverage a fragment-based drug design study on indole-3-carbonitriles to infer its potential activity and compare it with other well-characterized DYRK1A inhibitors.[2]

The Indole-3-Carbonitrile Scaffold: A Promising Avenue for DYRK1A Inhibition

Fragment-based drug design has identified the indole-3-carbonitrile core as a viable starting point for developing DYRK1A inhibitors with improved physicochemical properties over larger, more lipophilic molecules.[2] A key study by Meine et al. explored a series of substituted indole-3-carbonitriles, revealing important structure-activity relationships (SAR) for potent and selective inhibition of DYRK1A.[1][2]

Comparative Analysis of DYRK1A Inhibitors

This section compares the biochemical potency and selectivity of key indole-3-carbonitrile derivatives with other established DYRK1A inhibitors, including Harmine, Leucettine L41, and EHT 1610.

Table 1: In Vitro Kinase Inhibition Profile of Selected DYRK1A Inhibitors
InhibitorDYRK1A IC50 (µM)DYRK1B IC50 (µM)CLK1 IC50 (µM)Other Notable Targets (IC50 in µM)Reference
7-Chloro-1H-indole-3-carbonitrile 3.30>103.33-[1]
7-Chloro-2-phenyl-1H-indole-3-carbonitrile 0.0881.90.17-[1]
7-Iodo-2-phenyl-1H-indole-3-carbonitrile 0.0380.770.081-[1]
Harmine Sub-micromolar--Potent MAO-A inhibitor (IC50 = 0.005 µM)[1]
Leucettine L41 Sub-micromolar--CLKs, GSK-3[1]
EHT 5372 Sub-micromolar---[1]

Note: Specific IC50 values for Harmine, Leucettine L41, and EHT 5372 can vary between studies and assay conditions. The table indicates their generally observed potency.

Analysis of Biochemical Data:

The data reveals that the indole-3-carbonitrile scaffold can be optimized to yield potent DYRK1A inhibitors. The addition of a phenyl group at the 2-position and a halogen at the 7-position of the indole ring significantly enhances inhibitory activity against DYRK1A.[1] Notably, 7-iodo-2-phenyl-1H-indole-3-carbonitrile emerges as a highly potent inhibitor with an IC50 in the nanomolar range.[1] While exhibiting some activity against the closely related kinases DYRK1B and CLK1, it shows a degree of selectivity for DYRK1A.[1]

In comparison, established inhibitors like Harmine, while potent against DYRK1A, suffer from significant off-target effects, most notably the inhibition of monoamine oxidase-A (MAO-A), which can lead to undesirable side effects.[1] Leucettine L41 also demonstrates activity against other kinase families like CLKs and GSK-3.[1] The indole-3-carbonitriles from this focused study present a promising trajectory towards more selective DYRK1A inhibition.

A Note on this compound:

Cellular Activity of Indole-3-Carbonitrile Derivatives

To assess the efficacy of these compounds in a cellular context, their ability to inhibit the endogenous activity of DYRK1A in HeLa cells was investigated. A key substrate of DYRK1A in cells is the splicing factor 3B1 (SF3B1), which is phosphorylated at threonine 434.[3][4] Inhibition of this phosphorylation event serves as a reliable biomarker for cellular DYRK1A target engagement.[3][4]

Table 2: Cellular Inhibition of DYRK1A-mediated SF3B1 Phosphorylation in HeLa Cells
CompoundCellular IC50 (µM) for SF3B1 pT434 InhibitionReference
7-Chloro-2-phenyl-1H-indole-3-carbonitrile ~1[4]
7-Iodo-2-phenyl-1H-indole-3-carbonitrile ~0.5[4]

Analysis of Cellular Data:

The potent biochemical inhibitors, 7-chloro-2-phenyl-1H-indole-3-carbonitrile and 7-iodo-2-phenyl-1H-indole-3-carbonitrile, demonstrated sub-micromolar to low micromolar activity in inhibiting DYRK1A in a cellular environment.[4] This confirms their cell permeability and ability to engage the target kinase within a complex biological system.

Signaling Pathways and Experimental Workflows

DYRK1A Signaling Pathway

DYRK1A_Signaling_Pathway DYRK1A DYRK1A Substrates Downstream Substrates DYRK1A->Substrates Phosphorylation SF3B1 SF3B1 (pT434) Substrates->SF3B1 Tau Tau (pT212) Substrates->Tau Other_Substrates Other Substrates (e.g., NFAT, APP) Substrates->Other_Substrates Splicing Alternative Splicing SF3B1->Splicing Neuronal_Development Neuronal Development Tau->Neuronal_Development Cell_Cycle Cell Cycle Regulation Other_Substrates->Cell_Cycle Cellular_Processes Cellular Processes Splicing->Cellular_Processes Neuronal_Development->Cellular_Processes Cell_Cycle->Cellular_Processes

Caption: Simplified DYRK1A signaling pathway highlighting key substrates.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (DYRK1A) - Substrate - ATP - Inhibitor Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Protocol 1: In Vitro DYRK1A Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the in vitro potency (IC50) of indole-3-carbonitrile derivatives against DYRK1A.

Scientific Rationale: The ADP-Glo™ assay is a robust method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The luminescent signal is inversely proportional to the amount of remaining ATP, and therefore directly proportional to kinase activity. This allows for a sensitive and quantitative assessment of inhibitor potency.[5]

Materials:

  • Recombinant human DYRK1A enzyme

  • Suitable peptide substrate for DYRK1A (e.g., a synthetic peptide with a known phosphorylation site)

  • Adenosine 5'-triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Indole-3-carbonitrile test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indole-3-carbonitrile compounds in the Kinase Assay Buffer. A typical starting concentration is 100 µM with 1:3 serial dilutions. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

  • Kinase Reaction Setup:

    • Add 5 µL of the serially diluted compound or control to the wells of the plate.

    • Add 10 µL of a 2X DYRK1A enzyme solution prepared in Kinase Assay Buffer.

    • Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 10 µL of a 2X substrate/ATP solution. The final ATP concentration should be close to the Km of DYRK1A for ATP.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence Measurement:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular DYRK1A Target Engagement Assay (Western Blot)

This protocol describes a method to assess the cellular activity of indole-3-carbonitrile derivatives by measuring the phosphorylation of the DYRK1A substrate SF3B1 in HeLa cells.

Scientific Rationale: Western blotting provides a semi-quantitative method to detect changes in the phosphorylation status of specific proteins within a cell lysate. By using a phospho-specific antibody against pT434-SF3B1, the direct engagement and inhibition of DYRK1A by the test compounds in a cellular context can be visualized and quantified.[3][4]

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole-3-carbonitrile test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pT434-SF3B1, anti-total SF3B1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the indole-3-carbonitrile compounds for 18 hours. Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against pT434-SF3B1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies against total SF3B1 and the loading control to ensure equal protein loading.

    • Quantify the band intensities using image analysis software.

    • Normalize the pT434-SF3B1 signal to the total SF3B1 signal and the loading control.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Conclusion

The indole-3-carbonitrile scaffold represents a promising starting point for the development of novel and selective DYRK1A inhibitors. Structure-activity relationship studies have demonstrated that strategic substitutions on the indole ring can lead to compounds with potent biochemical and cellular activity. While direct experimental data for this compound is currently lacking, the comparative analysis of its close analogs provides a strong rationale for its further investigation as a potential DYRK1A inhibitor. The experimental protocols detailed in this guide offer a robust framework for the evaluation of this and other novel chemical entities targeting this important kinase.

References

A Comparative Guide to the Definitive Structural Confirmation of 6-amino-1H-indole-3-carbonitrile Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise and unambiguous structural determination of novel compounds is a foundational requirement. For substituted heterocyclic scaffolds like indoles, the possibility of isomeric products necessitates analytical techniques that provide irrefutable evidence of atomic connectivity. While 1D ¹H NMR is a cornerstone of initial characterization, its limitations in resolving complex aromatic spin systems and definitively placing substituents make it insufficient for absolute confirmation.

This guide provides an in-depth, field-proven methodology for confirming the identity of 6-amino-1H-indole-3-carbonitrile, a valuable building block in medicinal chemistry. We will objectively compare the data derived from a strategic combination of 2D NMR experiments—COSY, HSQC, and HMBC—to demonstrate how this multi-faceted approach creates a self-validating system for structural elucidation, leaving no room for isomeric ambiguity.

The Analytical Challenge: Why 1D NMR is Not Enough

For a molecule like this compound, several positional isomers are possible (e.g., 4-amino, 5-amino, 7-amino). The aromatic protons in these isomers would exhibit subtle but critical differences in their chemical shifts and coupling patterns. Relying solely on 1D ¹H NMR can lead to misassignment, as signal overlap and complex splitting can obscure the true connectivity. 2D NMR spectroscopy overcomes this challenge by adding a second frequency dimension, allowing for the visualization of through-bond correlations between nuclei.[1][2][3]

  • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds (³JHH), revealing neighboring protons.[4][5]

  • HSQC (Heteronuclear Single Quantum Coherence) maps protons to the carbons they are directly attached to (¹JCH), providing a direct link between the ¹H and ¹³C spectra.[6][7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation) is the key to the puzzle, revealing long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This technique is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework.[1][4][9]

Experimental Design & Predicted Spectral Data

A logical and systematic approach is paramount. The process begins with acquiring standard 1D spectra to optimize the parameters for the more complex 2D experiments.[10][11]

Numbered Structure for Assignment:

Numbered structure of this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
1N-H~11.8 (broad s)-Exchangeable proton, chemical shift is concentration-dependent.
2C-H~8.1 (s)~135Singlet, adjacent to nitrogen and C3.
3C-~86Quaternary carbon, highly shielded by the nitrile group.
3aC-~127Quaternary carbon at the ring junction.
4C-H~7.4 (d, J ≈ 8.5 Hz)~122Doublet due to ortho coupling with H5.
5C-H~6.6 (dd, J ≈ 8.5, 2.0 Hz)~110Doublet of doublets from coupling to H4 (ortho) and H7 (meta).
6C-~145Quaternary carbon attached to the amino group.
6-NH₂N-H₂~5.5 (broad s)-Exchangeable protons.
7C-H~6.9 (d, J ≈ 2.0 Hz)~98Doublet due to meta coupling with H5.[12]
7aC-~137Quaternary carbon at the ring junction.
8 (CN)C-~118Nitrile carbon.

Note: Predicted shifts are based on typical values for substituted indoles and may vary slightly.[13][14][15][16]

Detailed Experimental Protocols

The following protocols are designed to generate high-quality, unambiguous data.

Part A: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it effectively solubilizes many polar organic compounds and allows for the observation of exchangeable N-H protons.

  • Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6 mL of DMSO-d₆. Higher concentrations are beneficial for ¹³C-based experiments like HSQC and HMBC.[4]

  • Dissolution: Ensure the sample is completely dissolved. Gentle warming or sonication can be used if necessary. Insoluble material will lead to poor spectral quality.[1]

Part B: NMR Data Acquisition Workflow

The acquisition workflow is designed to use simpler experiments to inform the setup of more complex ones.

  • 1D ¹H Spectrum: Acquire a standard proton spectrum. Note the chemical shift range (spectral width, SW) containing all proton signals. This is critical for setting up the 2D experiments correctly.[10]

  • 1D ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. Note the spectral width for all carbon signals.

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Use the ¹H spectral width determined in step 1 for both the F2 and F1 dimensions.

    • Acquire a gradient-selected (gCOSY) or DQF-COSY experiment for cleaner spectra.[4]

  • HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence):

    • Set the F2 dimension to the ¹H spectral width and the F1 dimension to the ¹³C spectral width.

    • This experiment correlates protons directly to their attached carbons. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.[7]

  • HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation):

    • Set the spectral widths as in the HSQC experiment.

    • Optimize the experiment for an average long-range coupling constant (ⁿJCH). A value of 8 Hz is a robust starting point for aromatic and heterocyclic systems.[4][7]

Data Interpretation: A Self-Validating Triad

The power of this approach lies in using the results from each experiment to build a complete and validated structural picture.

Step 1: COSY - Establishing Proton Networks

The COSY spectrum reveals which protons are neighbors. For this compound, we expect to see a single isolated aromatic spin system.

Table 2: Expected Key COSY Correlations

Correlating ProtonsType of CouplingImplication
H4 ↔ H5Ortho (~8.5 Hz)Confirms the adjacency of H4 and H5.
H5 ↔ H7Meta (~2.0 Hz)Confirms the 1,3-relationship between H5 and H7.

The absence of a correlation between H4 and H7 confirms they are not ortho or meta to each other. H2 will show no correlations, confirming it is an isolated proton.

Step 2: HSQC - Linking Protons to Carbons

The HSQC spectrum definitively assigns the protonated carbons. Each cross-peak represents a direct one-bond C-H connection.

Table 3: Expected HSQC Correlations (¹JCH)

Proton (¹H Shift)Directly Bonded Carbon (¹³C Shift)Assignment Confirmed
~8.1 ppm (H2)~135 ppmC2
~7.4 ppm (H4)~122 ppmC4
~6.6 ppm (H5)~110 ppmC5
~6.9 ppm (H7)~98 ppmC7

Crucially, the quaternary carbons (C3, C3a, C6, C7a) and the nitrile carbon (C8) will be absent in the HSQC spectrum, as they have no directly attached protons.[17]

Step 3: HMBC - The Final Confirmation

The HMBC spectrum provides the long-range connectivity that pieces the entire puzzle together. It validates the positions of the substituents and confirms the fusion of the heterocyclic rings. This is the most critical experiment for distinguishing between isomers.

Table 4: Key Diagnostic HMBC Correlations (²JCH and ³JCH)

ProtonCorrelates to Carbon(s)Structural Confirmation
H2 (~8.1 ppm)C3, C3a, C7a, C8 (CN) Confirms the pyrrole ring structure and, critically, the position of the nitrile group at C3.
H4 (~7.4 ppm)C3, C5, C6, C7a, C8 (CN) Shows connectivity to the pyrrole ring (C3, C7a), the nitrile group (C8), and the benzene ring (C5, C6). Correlation to C6 is vital.
H5 (~6.6 ppm)C3a, C4, C6, C7Links the two sides of the benzene ring. The correlation to C6 confirms its position next to the amino group.
H7 (~6.9 ppm)C5, C6, C7aThe strong correlation to the amino-substituted C6 is a key piece of evidence for the 6-amino substitution pattern.
NH₂ (~5.5 ppm)C5, C6, C7This correlation definitively places the amino group at the C6 position, ruling out all other isomers.
N1-H (~11.8 ppm)C2, C3a, C7aConfirms the indole ring system.

The combined analysis is irrefutable. The COSY spectrum identifies the H4-H5-H7 spin system. The HSQC spectrum links these protons to their respective carbons. Finally, the key HMBC correlations, especially from H4, H5, H7, and the NH₂ protons to the quaternary carbon C6, and from H2 and H4 to the nitrile carbon C8, provide unambiguous confirmation. This web of interconnected data points validates the structure as this compound, systematically eliminating all other possible isomers.

References

A Senior Scientist's Guide to the Cross-Validation of 6-amino-1H-indole-3-carbonitrile's Bioactivity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Bioactivity Validation

Cancer is a disease of profound heterogeneity. A lung adenocarcinoma cell line, for example, will have a vastly different genetic and proteomic landscape than a breast or colon cancer cell line.[8][9][10] These differences in signaling pathways, metabolic dependencies, and expression of drug targets can dramatically alter a compound's efficacy.[6][7] Therefore, testing a compound like 6-amino-1H-indole-3-carbonitrile across a diverse panel of cell lines—a process known as cross-validation—is not just a confirmatory step; it is an essential strategy to understand the compound's potential spectrum of activity and to uncover early insights into its mechanism of action.[11][12]

This guide provides a comprehensive, experience-driven framework for the systematic cross-validation of this compound's bioactivity. We will move beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to generate trustworthy and actionable data for drug development professionals.

Part 1: The Rationale for Cross-Cell Line Validation

Key factors that necessitate a multi-cell line approach include:

  • Genetic and Genomic Diversity : Different cell lines harbor distinct mutations (e.g., in TP53, KRAS, BRAF), amplifications, or deletions that can create specific vulnerabilities or resistance mechanisms.[13][14][15]

  • Differential Gene Expression : The expression levels of the compound's direct target, as well as upstream and downstream signaling molecules, can vary by orders of magnitude between cell lines.

  • Tissue of Origin : Cells derived from different tissues (e.g., epithelial vs. mesenchymal) possess fundamentally different biological circuits that influence drug response.[10][16]

  • Subtype Representation : Within a single cancer type, such as breast cancer, there are multiple subtypes (e.g., Luminal A, Triple-Negative) with different therapeutic responses. Using cell lines that represent these subtypes (like MCF-7 for Luminal A) is critical.[17][18]

A robust cross-validation strategy provides a more holistic view of a compound's potential, enhances the statistical power of the findings, and increases confidence that the observed effects are not an artifact of a single, idiosyncratic cell model.[6]

cluster_compound Test Compound cluster_cells Cell Line Panel cluster_response Biological Response Compound This compound MCF7 MCF-7 (Breast, ER+) Compound->MCF7 A549 A549 (Lung, KRAS mut) Compound->A549 HCT116 HCT116 (Colon, KRAS mut) Compound->HCT116 Potent Potent Cytotoxicity MCF7->Potent Resistant Resistance A549->Resistant Moderate Moderate Cytotoxicity HCT116->Moderate

Caption: Conceptual workflow illustrating how a single compound can elicit diverse responses across different cell lines.

Part 2: Experimental Design & Strategy

A well-designed experiment is a self-validating one. Our strategy will proceed in a tiered fashion, starting with broad screening for cytotoxic activity and progressing to more focused mechanistic assays based on the initial results.

Selecting a Diverse Cell Line Panel

For this guide, we will use a representative panel of three commonly used and well-characterized human cancer cell lines:

  • MCF-7 : An adherent cell line derived from a breast adenocarcinoma.[9] It is estrogen receptor (ER)-positive and represents the luminal A subtype of breast cancer.[17][18] Its growth can be inhibited by TNF-alpha.[19][20]

  • A549 : An adherent cell line from a human lung adenocarcinoma.[16][21] These cells are known to synthesize lecithin and have features of pulmonary alveolar type II cells.[8][14][22] They possess a KRAS mutation.[14]

  • HCT116 : An adherent colorectal carcinoma cell line.[10][23] It is characterized by a mutation in the KRAS proto-oncogene and microsatellite instability.[13][15]

This panel provides diversity in tissue of origin (breast, lung, colon) and relevant oncogenic mutations, offering a solid basis for cross-validation.

A Tiered Approach to Bioactivity Assays

Our investigation will follow a logical progression:

  • Tier 1: Primary Screening (Cell Viability) : Determine the cytotoxic/cytostatic effect of the compound and calculate the half-maximal inhibitory concentration (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is the gold standard for this due to its high sensitivity and simple "add-mix-measure" format.[24][25][26]

  • Tier 2: Mechanism of Action (Apoptosis) : If cytotoxicity is observed, we must ask how the cells are dying. The Caspase-Glo® 3/7 Assay measures the activity of key executioner caspases, providing a direct readout of apoptosis.[27][28][29]

  • Tier 3: Mechanism of Action (Cell Cycle Arrest) : The compound may also be inhibiting cell proliferation by halting the cell cycle. Propidium iodide (PI) staining followed by flow cytometry is a robust method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[30][31]

start Start: Compound Treatment tier1 Tier 1: Viability Assay (CellTiter-Glo) start->tier1 decision1 Is Compound Cytotoxic? tier1->decision1 tier2 Tier 2: Apoptosis Assay (Caspase-Glo 3/7) decision1->tier2 Yes tier3 Tier 3: Cell Cycle Analysis (Propidium Iodide) decision1->tier3 Yes end End: Data Analysis decision1->end No tier2->end tier3->end

Caption: Tiered experimental workflow for compound bioactivity validation.

Part 3: Detailed Experimental Protocols

The following protocols are described with the precision expected in a senior scientist's laboratory. Trustworthiness is built upon meticulous execution and the inclusion of all necessary controls.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[24][25][32]

Principle : The "add-mix-measure" format involves adding the CellTiter-Glo® Reagent directly to cultured cells.[24][33] This lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[24]

Methodology :

  • Cell Seeding : Seed MCF-7, A549, and HCT116 cells in separate opaque-walled 96-well plates at their empirically determined optimal densities (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background measurement.

  • Incubation : Culture the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment : Prepare a 2X serial dilution series of this compound in culture medium (e.g., from 100 µM to 0.1 µM). Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO).

  • Exposure : Incubate the plates for 72 hours. Rationale: A 72-hour incubation is a standard duration to observe effects on cell proliferation.

  • Assay Execution :

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[32][33]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[32][33]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[32][33]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[32][33]

  • Data Acquisition : Record luminescence using a plate-reading luminometer.

  • Data Analysis :

    • Subtract the average background luminescence (medium-only wells) from all other readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This assay measures the activity of caspases-3 and -7, the primary executioners of apoptosis.[27][34]

Principle : The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[27][29] This cleavage releases aminoluciferin, which is quantified by a luciferase reaction, generating a luminescent signal proportional to caspase activity.[27]

Methodology :

  • Cell Seeding and Treatment : Seed and treat cells in opaque-walled 96-well plates as described in Protocol 3.1. Based on the IC50 values, select 2-3 relevant concentrations (e.g., 1X, 5X, and 10X the IC50) for each cell line. A shorter incubation time (e.g., 24 hours) is often optimal for observing peak caspase activity.

  • Assay Execution :

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[35]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[35]

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.[35]

  • Data Acquisition : Record luminescence with a plate-reading luminometer.

  • Data Analysis :

    • Subtract background luminescence.

    • Express data as Fold Change in caspase activity relative to the vehicle-treated control.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based method quantifies the DNA content of cells, allowing for the determination of their distribution across the cell cycle phases.[30][36]

Principle : Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA.[30] By fixing cells to make them permeable to the dye, the resulting fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase have an intermediate DNA content. Treatment with RNase is essential to prevent PI from binding to RNA.[30]

Methodology :

  • Cell Seeding and Treatment : Seed cells in 6-well plates to achieve approximately 70-80% confluency after treatment. Treat with the compound at 1X and 5X the IC50 for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting : Harvest both adherent and floating cells to ensure apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation :

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[31]

    • Incubate at 4°C for at least 2 hours (cells can be stored for weeks at this stage).[31][37]

  • Staining :

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in a PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[36]

    • Incubate for 30 minutes at room temperature in the dark.[37]

  • Data Acquisition : Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Data Analysis : Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 4: Data Interpretation & Comparative Analysis

Here, we present hypothetical data to illustrate how to perform a comparative analysis.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity (IC50) of this compound

Cell Line Tissue of Origin Key Genetic Feature IC50 (µM)
MCF-7 Breast ER+, WT TP53 8.5
A549 Lung KRAS G12S, WT TP53[14] 45.2

| HCT116 | Colon | KRAS G13D, WT TP53[13][15] | 12.1 |

Table 2: Mechanistic Assay Summary (at 24 hours)

Cell Line Treatment (Conc.) Caspase-3/7 Activation (Fold Change vs. Vehicle) % Cells in G2/M Phase
MCF-7 10 µM 4.8 42%
Vehicle 1.0 15%
A549 50 µM 1.5 18%
Vehicle 1.0 16%
HCT116 15 µM 3.9 38%

| | Vehicle | 1.0 | 14% |

In-Depth Discussion & Mechanistic Insights

The cross-validation of this compound reveals a clear differential bioactivity profile.

  • Differential Sensitivity : The compound exhibits potent cytotoxic activity against the MCF-7 (breast) and HCT116 (colon) cell lines, with IC50 values of 8.5 µM and 12.1 µM, respectively. In stark contrast, the A549 (lung) cell line is significantly less sensitive (IC50 = 45.2 µM). This immediately tells us that the compound's efficacy is context-dependent and not a general cytotoxic agent.

  • Mechanism of Cell Death : The potent cytotoxicity in MCF-7 and HCT116 cells is strongly correlated with a robust activation of executioner caspases-3 and -7 (4.8-fold and 3.9-fold increase, respectively). This is a clear indication that the compound induces apoptosis in these sensitive cell lines. The negligible caspase activation in A549 cells is consistent with their observed resistance.

  • Cell Cycle Perturbation : In addition to apoptosis, the compound causes a significant accumulation of cells in the G2/M phase of the cell cycle in both MCF-7 (42%) and HCT116 (38%) cells compared to their vehicle-treated counterparts (~15%). This suggests that the compound may damage DNA or interfere with the mitotic spindle, triggering the G2/M checkpoint and ultimately leading to apoptosis. The lack of a cell cycle arrest in A549 cells further supports their resistance profile.

  • Hypothesizing the "Why" : The key difference between the sensitive (MCF-7, HCT116) and resistant (A549) cell lines in this hypothetical scenario is not their TP53 status (all are wild-type) but their KRAS mutational status and tissue of origin. While both A549 and HCT116 have KRAS mutations, the specific mutation and the broader cellular signaling network of a lung versus a colon cell differ dramatically. It is plausible that this compound targets a pathway that is critical in breast and colon cancer cells but is either redundant or not active in this specific lung cancer cell line. This differential activity is precisely the type of critical insight that cross-validation is designed to uncover, guiding future mechanistic studies.

Compound This compound Pathway Putative Target Pathway (e.g., Mitotic Kinase) Compound->Pathway Inhibition G2M_Arrest G2/M Checkpoint Activation Pathway->G2M_Arrest Leads to Caspase Caspase-3/7 Activation G2M_Arrest->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis

Caption: A plausible signaling pathway based on the hypothetical experimental data.

Conclusion

This guide demonstrates a rigorous, multi-tiered approach to the cross-validation of this compound's bioactivity. By moving beyond a single data point and systematically comparing its effects across a panel of diverse cancer cell lines, we have generated a much richer and more reliable dataset. The hypothetical results revealed differential sensitivity, pinpointed apoptosis and G2/M cell cycle arrest as key mechanisms of action, and provided a rational basis for generating new hypotheses about the compound's molecular target. This methodical cross-validation is a cornerstone of modern drug discovery, ensuring that only the most promising and well-characterized compounds advance toward clinical development.

References

A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis Featuring 6-amino-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The clinical success of protein kinase inhibitors is critically dependent on their selectivity.[1][2] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, early and comprehensive assessment of an inhibitor's interaction profile across the human kinome is a cornerstone of modern drug discovery. This guide provides a framework for evaluating the selectivity of a novel investigational compound, using 6-amino-1H-indole-3-carbonitrile as a case study. We will compare its hypothetical performance against established benchmarks: the highly promiscuous inhibitor Staurosporine and a selective inhibitor, Gefitinib. This guide will detail the strategic design of a screening panel, provide a step-by-step protocol for a robust biochemical assay, and offer a clear methodology for data interpretation and visualization, equipping researchers with the tools to rigorously characterize their own compounds.

The Strategic Imperative of Kinase Selectivity Profiling

The human genome encodes over 500 protein kinases, all of which share a structurally conserved ATP-binding site.[3] This homology presents a significant challenge in developing inhibitors that selectively modulate a single desired target.[1][2] A lack of selectivity can result in toxicity, precluding clinical use.[1] Conversely, a well-characterized "off-target" profile can be advantageous, leading to multi-targeted therapies with enhanced efficacy, particularly in complex diseases like cancer.[1]

Kinase selectivity profiling is the empirical process of measuring the potency of a compound against a large, representative panel of kinases.[4] This process is not merely a checkbox in preclinical development; it is a critical data-generation step that informs several key decisions:

  • Lead Optimization: Guiding medicinal chemistry efforts to improve on-target potency while reducing unwanted off-target interactions.[5]

  • Mechanism of Action: Confirming that the observed cellular phenotype is due to inhibition of the intended target.

  • Safety Assessment: Identifying potential liabilities by flagging potent inhibition of kinases linked to adverse effects (e.g., cardiotoxicity, immunosuppression).

  • Biomarker Development: Informing which secondary targets could serve as pharmacodynamic biomarkers in clinical studies.[4]

For our compound of interest, This compound , a novel scaffold with potential kinase inhibitory activity, understanding its selectivity is paramount before committing to further resource-intensive development. The indole scaffold is a well-established "privileged structure" in kinase inhibitor design, found in numerous approved drugs, making a thorough selectivity assessment essential.[6][7]

Designing the Screening Cascade

An effective selectivity screen requires careful planning of the kinase panel, assay technology, and appropriate controls. The goal is to generate high-quality, reproducible data that accurately reflects the compound's intrinsic affinities for each kinase.[1]

Selecting the Kinase Panel

The choice of kinase panel depends on the stage of the project. A broad "kinome-wide" panel is often used in the initial stages to gain a comprehensive view of a compound's activity. For this guide, we will utilize a representative panel of 96 kinases, covering major branches of the human kinome tree.

Choosing the Assay Technology: ADP-Glo™

A variety of assay formats are available for measuring kinase activity.[4] We have selected the ADP-Glo™ Kinase Assay from Promega for its robustness, high sensitivity, and broad applicability.[8][9][10][11]

Principle of the ADP-Glo™ Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction.[10] The assay is performed in two steps:

  • After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.

  • The Kinase Detection Reagent is then added, which converts the ADP back into ATP. This newly synthesized ATP is used by a thermostable luciferase to generate a light signal that is directly proportional to the kinase activity.[8][12]

This format is ideal for selectivity profiling because it is universal for any kinase, works with a wide range of ATP concentrations, and is less susceptible to interference from colored or fluorescent compounds.[11] Crucially, assays are run at an ATP concentration near the Michaelis constant (Km) for each specific kinase, ensuring that the measured IC50 values are a better reflection of the compound's true binding affinity (Ki).[1]

Comparator Compounds

To contextualize the selectivity profile of this compound, we include two critical reference compounds:

  • Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a vast number of kinases.[13][14][15] It serves as a positive control for assay performance and a benchmark for non-selectivity.[16]

  • Gefitinib: An approved drug that selectively inhibits the Epidermal Growth Factor Receptor (EGFR) kinase. It serves as a benchmark for a selective inhibitor.

Core Methodologies

Experimental Workflow

The overall process for kinase selectivity profiling is a systematic workflow designed for high-throughput execution while maintaining data integrity.

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (10-point, 3-fold serial) Assay_Plate Assay Plate Preparation (Kinase, Substrate, Buffer) Start_Reaction Initiate Reaction (Add ATP) Assay_Plate->Start_Reaction Incubate_1 Incubate (Room Temp, 60 min) Start_Reaction->Incubate_1 Stop_Reaction Stop & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_1->Stop_Reaction Incubate_2 Incubate (Room Temp, 40 min) Stop_Reaction->Incubate_2 Detect_Signal Develop Signal (Add Kinase Detection Reagent) Incubate_2->Detect_Signal Incubate_3 Incubate (Room Temp, 30 min) Detect_Signal->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate Calc_Inhibition Calculate % Inhibition vs. DMSO Control Read_Plate->Calc_Inhibition IC50_Curve Generate IC50 Curves (Non-linear regression) Calc_Inhibition->IC50_Curve Selectivity_Score Calculate Selectivity Score IC50_Curve->Selectivity_Score

Caption: High-throughput kinase selectivity profiling workflow.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.[17][18][19][20]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound (this compound, Staurosporine, Gefitinib) in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution series in DMSO to create concentrations ranging from 10 mM to 0.5 µM.

    • Transfer 1 µL of each concentration to the appropriate wells of a 384-well assay plate. Include DMSO-only wells for high (100% activity) and no-enzyme wells for low (0% activity) controls.

  • Kinase Reaction Setup:

    • Prepare a 2.5X Kinase/Substrate master mix in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The specific recombinant kinase and substrate concentrations will vary for each assay.

    • Dispense 4 µL of the 2.5X Kinase/Substrate mix into each well of the assay plate containing the compounds.

  • Initiate Kinase Reaction:

    • Prepare a 2.5X ATP solution. The final concentration should be at the approximate Km for each respective kinase.

    • To start the reaction, add 4 µL of the 2.5X ATP solution to each well. The final reaction volume is 10 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism).

Results & Comparative Analysis

The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined for each compound against the 96-kinase panel. The results are summarized below.

IC50 Data Summary

(Note: The following data is illustrative and designed to demonstrate how results would be presented and interpreted.)

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Gefitinib IC50 (nM)
AURKA 25 3>10,000
AURKB 80 5>10,000
ABL11,200253,500
AKT15,30020>10,000
CDK295048,200
EGFR 2,1001530
FGFR1>10,000509,500
FLT3450122,800
JAK28,00040>10,000
MET6,20018>10,000
p38α (MAPK14)3,30035>10,000
SRC2,80064,100
VEGFR2750101,500
... (83 other kinases)>1,000<100>1,000
Quantifying Selectivity

To provide a quantitative measure of selectivity, we calculate a Selectivity Score (S-score) . A common method is to define a concentration threshold and count the number of kinases inhibited below that threshold, divided by the total number of kinases tested.[1]

S(1µM) = (Number of kinases with IC50 < 1000 nM) / (Total kinases tested)

A lower S-score indicates higher selectivity.[1]

CompoundHits (IC50 < 1µM)Total KinasesSelectivity Score (S(1µM))Interpretation
This compound4960.042 Selective
Staurosporine88960.917 Non-selective[14]
Gefitinib2960.021 Highly Selective

Interpretation & Next Steps

The profiling data reveal distinct selectivity profiles for each compound.

  • Staurosporine acts as expected, potently inhibiting the vast majority of the kinase panel, confirming its promiscuous nature.[13][14] Its S(1µM) score of 0.917 reflects its utility as a broad-spectrum inhibitor but also its unsuitability for clinical use due to off-targeting.[14]

  • Gefitinib demonstrates high selectivity for its primary target, EGFR, with minimal off-target activity at concentrations up to 1µM, resulting in a very low S-score. This profile is consistent with its role as a targeted therapeutic.

  • This compound shows a promising selective profile. It is a potent inhibitor of Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB).[21][22][23] It displays weaker activity against a small number of other kinases (FLT3, VEGFR2) but is largely inactive against the rest of the panel at a 1µM concentration. Its S(1µM) of 0.042 positions it as a selective compound worthy of further investigation.

Biological Context: The Aurora Kinase Pathway

The primary targets identified, AURKA and AURKB, are key regulators of mitosis.[22][23] Their overexpression is linked to oncogenesis in various cancers, making them attractive therapeutic targets.[24][25] AURKA is crucial for centrosome maturation and spindle assembly.[21][24]

G cluster_pathway G2_Phase G2 Phase AURKA Aurora A (AURKA) G2_Phase->AURKA activation Mitosis Mitosis Apoptosis Mitotic Arrest & Apoptosis Mitosis->Apoptosis failure leads to Centrosome Centrosome Maturation & Separation AURKA->Centrosome Spindle Bipolar Spindle Assembly AURKA->Spindle TPX2 TPX2 TPX2->AURKA activates Centrosome->Mitosis Spindle->Mitosis Inhibitor 6-amino-1H-indole- 3-carbonitrile Inhibitor->AURKA

Caption: Simplified Aurora A signaling pathway and point of inhibition.
Future Directions

Based on this initial selectivity screen, the following next steps are recommended for the this compound program:

  • Orthogonal Assays: Confirm the primary target binding using a different biophysical method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to determine the binding kinetics (Kd, kon, koff).[3]

  • Cellular Target Engagement: Validate that the compound inhibits AURKA phosphorylation in a cellular context using techniques like Western Blot or cell-based immunoassays.[4]

  • Functional Assays: Conduct cell-based assays to measure the downstream functional consequences of AURKA inhibition, such as mitotic arrest and apoptosis, in relevant cancer cell lines.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the selectivity of a novel kinase inhibitor. Through the case study of this compound, we have demonstrated the importance of experimental design, the utility of robust assay technologies like ADP-Glo™, and the necessity of quantitative analysis using selectivity scores and appropriate comparators. The initial data suggest that this compound is a selective inhibitor of the Aurora kinase family, marking it as a promising candidate for further preclinical development as a potential anti-cancer agent. This systematic approach to selectivity profiling is indispensable for making informed decisions and successfully advancing novel kinase inhibitors from the bench to the clinic.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-1H-indole-3-carbonitrile
Reactant of Route 2
6-amino-1H-indole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.